Troglitazone

Catalog No.
S545968
CAS No.
97322-87-7
M.F
C24H27NO5S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troglitazone

CAS Number

97322-87-7

Product Name

Troglitazone

IUPAC Name

5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)

InChI Key

GXPHKUHSUJUWKP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione) - T, CS 045, CS-045, CS045, Prelay, Rezulin, troglitazone

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C

The exact mass of the compound Troglitazone is 441.161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones. It belongs to the ontological category of thiazolidinone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Troglitazone's Multifaceted Mechanisms of Action and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Troglitazone (Rezulin) represents a fascinating case study in pharmaceutical science, initially approved as a PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) agonist for type II diabetes therapy before market withdrawal due to idiosyncratic hepatotoxicity. Despite its clinical departure, this compound remains the subject of intensive research investigation due to its unique biological properties and diverse mechanisms of action that extend far beyond its canonical PPARγ activation. This whitepaper provides a comprehensive technical analysis of this compound's multifaceted mechanisms, drawing upon recent scientific evidence that reveals surprising PPARγ-independent activities, particularly in oncology contexts, and elucidates the complex mechanisms underlying its hepatotoxicity.

The dual nature of this compound's actions—encompassing both therapeutic effects and toxicity mechanisms—makes it an invaluable compound for understanding nuclear receptor biology, cancer metabolism, and drug-induced liver injury. Research has revealed that this compound possesses a unique ability among thiazolidinediones to up-regulate PPARγ expression itself in hepatocytes, not merely activate existing receptors [1]. Simultaneously, multiple studies have demonstrated that many of this compound's anti-cancer effects operate through PPARγ-independent pathways, including direct interaction with epidermal growth factor receptor (EGFR), modulation of glutamine metabolism, and induction of early growth response-1 (Egr-1) gene expression [2] [3] [4]. This technical guide synthesizes current research findings, provides structured experimental data, and details methodologies suitable for research and drug development professionals seeking to understand this compound's complex pharmacology or leverage its mechanisms for therapeutic repurposing.

PPARγ-Dependent Mechanisms of Action

Canonical PPARγ Signaling Pathway

PPARγ functions as a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR), subsequently binding to PPAR Response Elements (PPREs) in the promoter regions of target genes. Unlike other thiazolidinediones, this compound exhibits unique regulatory properties within this canonical pathway:

  • Receptor up-regulation: this compound uniquely increases PPARγ protein levels in hepatocytes, while rosiglitazone, ciglitazone, and other PPARγ ligands show no such effect. This up-regulation occurs at the level of gene expression rather than protein stability [1].

  • Antioxidant-mediated induction: The antioxidant properties of this compound contribute to its ability to induce PPARγ expression, as demonstrated by similar effects observed with α-tocopherol (vitamin E) in a dose-dependent manner [1].

  • Transcriptional regulation: The PPARγ/RXR heterodimer recruits coactivator proteins in a ligand-dependent manner, enabling precise regulation of genes involved in glucose metabolism, lipid homeostasis, and cellular differentiation [5].

The following diagram illustrates the core PPARγ signaling pathway and its regulatory mechanisms:

G This compound This compound PPARgamma PPARγ This compound->PPARgamma ReceptorUpregulation Receptor Upregulation (Unique to this compound) This compound->ReceptorUpregulation Antioxidant Antioxidant Mechanism This compound->Antioxidant RXR RXR PPARgamma->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Expression PPRE->TargetGenes Coactivators Coactivator Proteins Coactivators->PPRE Recruitment ReceptorUpregulation->PPARgamma Antioxidant->PPARgamma

Figure 1: this compound activates canonical PPARγ signaling and uniquely upregulates receptor expression through antioxidant mechanisms

PPARγ-Mediated Anticancer Effects

In various cancer models, this compound demonstrates significant antiproliferative activity through PPARγ-dependent pathways. Research using FaDu human hypopharyngeal carcinoma cells reveals that this compound induces cell cycle arrest at the G2/M phase, accompanied by reduction in key cyclins and cyclin-dependent kinases while upregulating negative regulators p21CIP1/WAF1 and p27KIP1 [5]. Additionally, this compound activates apoptotic caspases leading to cleavage of poly (ADP-ribose) polymerase (PARP), with these effects partially reversible by the PPARγ antagonist GW9662, confirming PPARγ involvement [5].

In oral squamous cell carcinoma, this compound suppresses cell growth through G1 phase arrest without inducing apoptosis, demonstrating tissue-specific variations in its mechanism of action [6]. The differential effects across cancer types highlight the context-dependent nature of this compound's PPARγ-mediated activities and underscore the importance of tissue microenvironment in determining therapeutic outcomes.

PPARγ-Independent Anticancer Mechanisms

EGFR Signaling Attenuation

A significant body of evidence indicates that this compound inhibits cell proliferation through PPARγ-independent pathways, most notably by attenuating epidermal growth factor receptor (EGFR) signaling:

  • Direct EGFR binding: this compound binds directly to EGFR, triggering receptor signaling and internalization independent of PPARγ [2] [7].

  • Receptor degradation: Prolonged this compound incubation promotes EGFR translocation to endo-lysosomal compartments, targeting the receptor for degradation and effectively attenuating downstream signaling [7].

  • Akt phosphorylation inhibition: this compound-mediated inhibition of EGF-induced Akt phosphorylation contributes significantly to growth arrest in tumor cells at pharmacologically achievable concentrations [2].

The following diagram illustrates this compound's PPARγ-independent effects on EGFR signaling and other pathways:

G This compound This compound EGFR EGFR This compound->EGFR Direct Binding Egr1 Egr-1 Induction This compound->Egr1 cMyc c-Myc Degradation This compound->cMyc Degradation Endo-lysosomal Degradation EGFR->Degradation Akt Akt Phosphorylation Degradation->Akt Inhibition CellGrowth Cell Growth Arrest Akt->CellGrowth ERK ERK Pathway Egr1->ERK Activation Glutamine Glutamine Metabolism Inhibition cMyc->Glutamine Glutamine->CellGrowth

Figure 2: this compound's PPARγ-independent mechanisms include EGFR degradation, Egr-1 induction, and c-Myc-mediated glutamine metabolism suppression

Metabolic Reprogramming via Glutamine Metabolism Suppression

This compound disrupts cancer metabolic pathways by targeting glutaminolysis, a crucial energy generation pathway in many tumors:

  • Glutamine uptake inhibition: this compound treatment suppresses glutamine uptake and reduces expression of the glutamine transporter ASCT2 and glutaminase (GLS1) in multiple cancer cell types (H460, HeLa 229, TKO MEFs) [4].

  • TCA cycle disruption: Using 2D-TOCSY NMR analysis with 13C-glutamine, researchers demonstrated that this compound significantly reduces glutamine incorporation into the TCA cycle, diminishing aspartate production and decreasing steady-state ATP levels [4].

  • c-Myc regulation: this compound reduces c-Myc protein levels through proteasomal degradation, and the proteasomal inhibitor MG132 rescues ASCT2 and GLS1 expression, glutamine uptake, and cell viability [4].

  • Oxidative stress enhancement: this compound treatment increases reactive oxygen species (ROS), and the antioxidant N-acetylcysteine partially rescues cell growth, indicating ROS contribution to the anti-tumor effect [4].

Alternative Signaling Pathway Activation

This compound activates several additional PPARγ-independent pathways that contribute to its anti-tumor effects:

  • Early growth response-1 (Egr-1) induction: this compound dramatically induces Egr-1 expression—unlike other PPARγ ligands—through increased promoter activity and mRNA stability in an ERK-dependent manner [3].

  • Cell cycle regulation: In oral squamous cell carcinoma cells, this compound increases the G1 phase fraction while decreasing S and G2-M phases without inducing apoptosis [6].

  • EGFR transactivation: this compound triggers calcium-dependent EGFR transactivation, leading to downstream signaling modulation that contributes to growth inhibition [7].

Experimental Data and Quantitative Analysis

Quantitative Effects of this compound Across Experimental Models

Table 1: Concentration-dependent effects of this compound in various cancer models

Cell Type/Model Experimental Focus Key Parameters Affected Concentration Range Maximum Effect Citation
H460 lung cancer cells Glutamine metabolism Glutamine uptake, ASCT2/GLS1 expression 5-20 μM ~60% reduction at 20μM [4]
FaDu hypopharyngeal carcinoma Apoptosis & cell cycle Caspase activation, G2/M arrest 75-150 μM ~40% apoptosis at 150μM [5]
Oral SCC cells (CA9-22, HSC-4) Cell proliferation Growth inhibition, G1 arrest 10-100 μM ~70% growth inhibition at 100μM [6]
HC-04 hepatocytes Hepatotoxicity mechanism Superoxide increase, ΔΨm dissipation 25-100 μM 5-fold superoxide increase at 100μM [8]
Various cancer cells EGFR signaling EGFR degradation, Akt inhibition 10-50 μM Complete EGFR degradation at 50μM [2]
Comparison of this compound with Other PPARγ Ligands

Table 2: Differential effects of this compound compared to other PPARγ agonists

| Biological Effect | This compound | Rosiglitazone | Ciglitazone | Pioglitazone | GW1929 | |:---|:---|:---|:---|:---|:---| | PPARγ up-regulation | Yes (Unique effect) | No effect | No effect | No effect | No effect | [1] | | Egr-1 induction | Strong induction | Not induced | Not induced | Not induced | Not induced | [3] | | EGFR degradation | Significant effect | Minimal effect | Not tested | Minimal effect | Not tested | [2] | | Glutamine metabolism suppression | Strong suppression | Weak effect | Not tested | Weak effect | Not tested | [4] | | Hepatotoxicity | Significant risk | Minimal risk | Minimal risk | Minimal risk | Minimal risk | [9] | | Antioxidant properties | Present | Absent | Absent | Weak | Absent | [1] |

Experimental Protocols and Methodologies

Key Assay Protocols for Investigating this compound Mechanisms

Cell Growth and Viability Assay (MTT)

  • Cell seeding: Plate cells (e.g., FaDu, HSC-4, CA9-22) at 2×10⁴ cells/well in 96-well plates and culture for 24 hours [5] [6]
  • Treatment: Apply this compound (50-200 μM) or other PPARγ ligands for 24 hours
  • Detection: Add MTT reagent (0.5 mg/ml) and incubate 4 hours at 37°C
  • Quantification: Dissolve formazan crystals in 10% SDS in 0.1N HCl, measure absorbance at 540 nm [5]

Cell Cycle Analysis via Flow Cytometry

  • Cell preparation: Seed 1.2×10⁵ cells/well in 6-well plates, treat with 150 μM this compound for 24 hours [5]
  • Fixation: Harvest cells, fix in 75% cold ethanol at -20°C for 2 hours
  • Staining: Incubate with DNase-free RNase (200 μg/ml) and propidium iodide (250 μl) in dark at 37°C for 15 minutes
  • Analysis: Perform flow cytometry with 488 nm excitation, measure DNA content [5] [6]

Apoptosis Detection (TUNEL Assay)

  • Cell culture: Plate approximately 1×10⁴ cells in Lab-Tek Chamber Slides
  • Treatment: Apply this compound (10-100 μM) for 2 days
  • Fixation: Fix cells with 10% neutralized formalin for 10 minutes at room temperature
  • Labeling: Incubate with TdT reaction mixture (terminal deoxynucleotidyl transferase + biotinylated dUTP) for 30 minutes at 37°C
  • Detection: Inactivate peroxidase with 3% H₂O₂ methanol, treat with peroxidase-conjugated avidin, visualize with DAB, counterstain with methylgreen [6]

Glutamine Uptake Measurement

  • Cell treatment: Incubate cells (H460, HeLa 229, TKO MEFs) with this compound (5-20 μM) for 48 hours [4]
  • Isotope labeling: Use ¹⁴C-glutamine to measure uptake
  • NMR analysis: For metabolic flux studies, employ ¹³C-glutamine with 2D-TOCSY NMR to track glutamine incorporation into TCA cycle intermediates [4]
  • Data analysis: Quantify isotope enrichment in aspartate and other TCA cycle metabolites
Advanced Model Systems for Hepatotoxicity Assessment

Liver-Immune-Microphysiological-System (LIMPS)

  • Chip fabrication: Create PDMS layers via soft lithography using SU-8 2075, bond to glass slides after plasma cleaning [9]
  • Cell seeding: Seed 5 μL HepG2 suspension (1×10⁷ cells/mL) into central microchannel
  • Immune cell incorporation: Add 50 μL THP-1 suspension (3×10⁶ cells/mL) to side microchannels after HepG2 adhesion
  • Culture conditions: Introduce 300 μL complete medium (IMDM) into side microchannels, maintain under flow conditions [9]
  • Treatment: Apply this compound at clinically relevant concentrations (1-10 μM) in presence and absence of immune cells
  • Endpoint assessment: Measure hepatocyte viability, neutrophil adhesion, cytokine production, and morphological changes

Hepatotoxicity Mechanisms

Despite its therapeutic potential, this compound's clinical use was terminated due to idiosyncratic hepatotoxicity. Research has elucidated several key mechanisms:

  • Mitochondrial oxidant stress: this compound increases mitochondrial superoxide production by 5-fold, leading to thioredoxin-2 (Trx2) oxidation and activation of apoptosis signal-regulating kinase 1 (Ask1) [8]

  • Immune-mediated toxicity: Recent studies using liver-immune-microphysiological-systems demonstrate that this compound promotes neutrophil adhesion to hepatocytes and enhances crosstalk between macrophages and neutrophils, creating an inflammatory environment that sensitizes hepatocytes to damage [9]

  • Concentration-dependent effects: this compound induces hepatocyte injury at clinically relevant blood concentrations not observed with rosiglitazone or pioglitazone, even at higher concentration multiples [9]

  • Mitochondrial permeability transition: Cyclosporin A (3 μM) protects against this compound-induced cell injury, indicating involvement of mitochondrial permeability transition pore opening [8]

Conclusion and Research Implications

This compound exemplifies the complexity of drug mechanisms, where therapeutic and toxicological effects arise from multiple interconnected pathways. Its unique ability to up-regulate PPARγ expression, combined with diverse PPARγ-independent activities, makes it both a valuable research tool and a candidate for drug repurposing. The differential effects between this compound and other thiazolidinediones highlight the importance of chemical structure-specific properties beyond PPARγ binding.

For drug development professionals, this compound's mechanisms offer several important insights:

  • The separation of therapeutic effects from hepatotoxicity may be possible through structural modification or combination therapies
  • PPARγ-independent pathways, particularly EGFR modulation and metabolic reprogramming, represent promising targets for oncology drug development
  • Immune-mediated mechanisms play crucial roles in idiosyncratic drug reactions, necessitating improved in vitro models that incorporate immune components
  • The antioxidant properties of this compound contribute significantly to its biological effects, suggesting potential applications in oxidative stress-related conditions

References

Comprehensive Technical Analysis of Troglitazone Hepatotoxicity Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Abstract

Troglitazone (TGZ), a first-generation thiazolidinedione approved for type 2 diabetes treatment, was withdrawn from the market in 2000 due to idiosyncratic drug-induced liver injury (iDILI) that resulted in cases of acute liver failure, transplantation, and death. Despite extensive research, the precise mechanisms underlying TGZ hepatotoxicity remain incompletely characterized, though recent evidence points to complex immune-mediated pathways and individual susceptibility factors. This whitepaper provides a comprehensive technical analysis of current understanding of TGZ hepatotoxicity mechanisms, synthesizing findings from advanced experimental models including liver-on-chip systems, individual-centric spheroid models, and mechanistic molecular studies. We examine the roles of immune cell activation, mitochondrial dysfunction, metabolic factors, and individual patient characteristics in TGZ-induced liver injury. The analysis further details experimental methodologies employed in current research and presents quantitative data comparisons across assessment platforms. This resource aims to equip researchers and drug development professionals with advanced understanding of TGZ hepatotoxicity mechanisms to inform future drug safety assessment strategies and predictive model development.

Introduction and Clinical Background

This compound received FDA approval in 1997 as the first thiazolidinedione for type 2 diabetes treatment but was withdrawn in 2000 after post-marketing surveillance revealed severe hepatotoxicity, with 94 cases of liver failure reported and a fatality rate of approximately 0.005% among treated patients [1] [2]. The clinical presentation of TGZ hepatotoxicity typically featured hepatic inflammatory infiltrates with eosinophils observed in pathological examinations, suggesting immune system involvement [1]. This adverse drug reaction presented a significant challenge to the pharmaceutical industry as preclinical models failed to predict the hepatotoxicity observed in humans, with no liver damage detected during animal experiments conducted prior to clinical trials [1] [3].

The term "idiosyncratic" accurately describes TGZ hepatotoxicity, as injury occurred independently of dosage and administration duration in a small, susceptible patient subpopulation [4]. This idiosyncratic nature complicates mechanistic studies and predictive modeling, as the biological characteristics of susceptible individuals appear to play a determining role [4]. The withdrawal of TGZ occurred despite the subsequent approval of structurally similar analogs rosiglitazone and pioglitazone, which demonstrated significantly lower hepatotoxic potential [1] [3]. This paradox has driven extensive research into the unique physicochemical and pharmacological properties of TGZ that may explain its distinct toxicity profile.

Table 1: Chronology of this compound Development and Withdrawal

Year Event Significance
1997 FDA approval for type 2 diabetes First thiazolidinedione approved
1997-2000 Post-marketing clinical use Widespread patient exposure
1999-2000 Case reports of severe hepatotoxicity 94 cases of liver failure identified
2000 Market withdrawal Due to unacceptable hepatotoxicity risk
2000-Present Mechanistic investigations Ongoing research to understand toxicity mechanisms

Immune-Mediated Hepatotoxicity Mechanisms

Immune Cell Activation and Crosstalk

Recent research utilizing Liver-Immune-Microphysiological-Systems (LIMPS) has demonstrated that TGZ promotes significant immune cell interactions that contribute to hepatotoxicity. These advanced organ-on-chip models have revealed that TGZ enhances neutrophil adhesion to hepatocytes and facilitates crosstalk between macrophages and neutrophils, creating a pro-inflammatory microenvironment that amplifies liver injury [1] [2]. The presence of TGZ at clinically relevant blood concentrations induces damage in hepatocytes that is not observed in traditional in vitro systems, highlighting the critical role of immune cells in mediating this toxicity [1]. This immune-mediated injury mechanism helps explain why TGZ hepatotoxicity was not detected in conventional preclinical models that lacked integrated immune components.

The inflammatory microenvironment generated by TGZ involves activation of multiple immune cell types. Experimental evidence indicates that TGZ-treated conditioned medium increases production of pro-inflammatory factors including tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6), while simultaneously activating immune cells such as Jurkat, THP-1, and NK92MI cells [1]. This immune activation creates a positive feedback loop that sustains and amplifies the inflammatory response, ultimately leading to hepatocyte damage in susceptible individuals. The requirement for this specific immune microenvironment explains the idiosyncratic nature of TGZ hepatotoxicity and its absence in most patients.

Cytokine Signaling Alterations

Individual-centric spheroid models have identified IL-12 suppression as a key mechanism in TGZ-mediated iDILI. Research using educated spheroids containing hepatocytes, hepatic stellate cells, activated monocyte-derived macrophages, and dendritic cells under physiological conditions demonstrated that TGZ directly represses IL-12 expression by autologous macrophages and dendritic cells in susceptible individuals [4]. This finding is particularly significant as rescue experiments showed that co-treatment with recombinant IL-12 suppressed iDILI risk in spheroids from susceptible donors, confirming the pathogenic role of IL-12 suppression in TGZ hepatotoxicity [4].

The individual-specific nature of this cytokine dysregulation was highlighted by studies showing that TGZ-mediated suppression of IL-12 occurred only in specific donors with iDILI risk, including a 44-year-old male and a 31-year-old female [4]. This individual variation in immune response to TGZ may explain the idiosyncratic susceptibility observed in the clinical population. The mechanism by which IL-12 suppression contributes to hepatotoxicity may involve altered immune regulation that permits unchecked inflammatory responses or shifts in T-helper cell differentiation that modify liver tolerance to injury.

Table 2: Immune-Mediated Mechanisms in this compound Hepatotoxicity

Mechanism Experimental Evidence Significance
Neutrophil adhesion to hepatocytes LIMPS showing TGZ-promoted adhesion [1] Facilitates direct immune cell-mediated damage
Macrophage-neutrophil crosstalk Enhanced communication in LIMPS [1] Amplifies inflammatory response
Pro-inflammatory cytokine release Increased TNF-α, IL-1β, IL-6 in conditioned medium [1] Creates pro-inflammatory microenvironment
IL-12 suppression Reduced expression in macrophages and dendritic cells [4] Key alteration in susceptible individuals
Multi-immune cell activation Jurkat, THP-1, NK92MI cell activation [1] Broad immune system involvement

The following diagram illustrates the key immune-mediated mechanisms in this compound hepatotoxicity:

G cluster_immune Imm Cell Activation cluster_cytokine Cytokine Alterations cluster_interaction Cellular Interactions TGZ This compound (TGZ) Macrophage Macrophage Activation TGZ->Macrophage Neutrophil Neutrophil Activation TGZ->Neutrophil DC Dendritic Cell Activation TGZ->DC IL12 IL-12 Suppression TGZ->IL12 TNF TNF-α Elevation Macrophage->TNF IL1 IL-1β Elevation Macrophage->IL1 IL6 IL-6 Elevation Macrophage->IL6 Crosstalk Macrophage-Neutrophil Crosstalk Macrophage->Crosstalk Adhesion Neutrophil Adhesion to Hepatocytes Neutrophil->Adhesion Hepatocyte Hepatocyte Damage IL12->Hepatocyte TNF->Hepatocyte IL1->Hepatocyte IL6->Hepatocyte Adhesion->Hepatocyte Crosstalk->Hepatocyte

Diagram 1: Immune-mediated mechanisms in this compound hepatotoxicity. TGZ activates multiple immune cell types and alters cytokine signaling, leading to hepatocyte damage through direct cell interactions and inflammatory mediators.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial Vulnerability

This compound induces mitochondrial oxidative stress through multiple pathways, with evidence suggesting this represents a key vulnerability in susceptible individuals. Research using Sod2+/- mouse models, which exhibit enhanced sensitivity to mitochondrial oxidative stress, has demonstrated that TGZ administration leads to mitochondrial proteome shifts from early compensatory responses to eventual intolerable oxidative damage [5]. This transition to irreversible injury involves decreased mitochondrial glutathione (mGSH) import through reduced dicarboxylate ion carrier (DIC) protein levels, creating a redox imbalance that amplifies TGZ toxicity [5]. The critical role of mGSH depletion is supported by experiments showing that DIC deficiency accelerates TGZ-induced cytotoxicity, confirming this pathway's importance in mitochondrial vulnerability.

The time-dependent progression of mitochondrial dysfunction begins with compensatory mechanisms that eventually collapse under sustained oxidative stress from TGZ exposure. Quantitative proteomic studies have identified activation of specific stress response pathways, including ASK1-JNK and FOXO3a signaling, with prolonged TGZ exposure [5]. Additionally, mapping of mitochondrial proteins revealed that lipid-associated proteins contribute to overt mitochondrial and liver injury during prolonged TGZ exposure, connecting mitochondrial dysfunction with lipid metabolism disruptions [5]. This progressive mitochondrial collapse represents a central mechanism in TGZ hepatotoxicity, particularly in individuals with pre-existing mitochondrial vulnerabilities or reduced antioxidant defenses.

Metabolic Factors and Reactive Metabolites

The metabolic disposition of TGZ differs from safer thiazolidinedione analogs, contributing to its unique hepatotoxicity profile. In vitro studies using human and porcine hepatocytes have demonstrated that TGZ undergoes extensive sulfation and glucuronidation, with timely clearance being an important factor in preventing toxicity [6]. When these conjugation pathways become saturated or compromised, TGZ and its reactive metabolites accumulate, leading to cellular stress responses and injury. Comparative studies with rosiglitazone and pioglitazone show that these analogs do not produce the same pattern of reactive metabolite formation or conjugation pathway disruption, explaining their superior safety profiles [1] [6].

The role of reactive metabolites in TGZ hepatotoxicity involves both direct cellular damage and immune activation. Metabolism studies have identified quinone metabolites of TGZ that can generate oxidative stress through redox cycling and covalently bind to cellular proteins, potentially creating neoantigens that trigger immune responses [6]. The balance between metabolic activation and detoxification pathways appears crucial in determining individual susceptibility, with variations in drug-metabolizing enzyme expression influencing TGZ hepatotoxicity risk. This metabolic activation pathway complements rather than replaces immune-mediated mechanisms, together creating the multifaceted toxicity profile observed with TGZ.

Direct Cellular and Molecular Effects

Off-Target Protein Binding

Recent research has revealed that TGZ directly binds and inhibits heterotrimeric G protein Gq (Gαq), a property not shared with other thiazolidinediones [7]. This off-target activity was discovered through in silico screening of FDA-approved drugs docked into the depsipeptide binding site of Gαq, followed by experimental validation showing that TGZ inhibits Gq nucleotide exchange with an IC50 of approximately 31.7 μM [7]. This specific binding stabilizes the inactive Gαq-GDP complex, effectively inhibiting downstream signaling. The functional consequences of Gq inhibition have been demonstrated in MIN6 mouse insulinoma cells, where TGZ suppressed Ca2+ mobilization, extracellular regulated protein kinase phosphorylation, and insulin secretion stimulated by the Gq-coupled M3 muscarinic cholinergic receptor [7].

The specificity of TGZ for Gαq inhibition is notable, as the structurally similar analogs rosiglitazone and pioglitazone showed no effect on Gq signaling [7]. This distinction suggests that Gq inhibition may contribute to TGZ's unique hepatotoxicity profile, potentially through disruption of Gq-mediated signaling pathways in hepatocytes or non-parenchymal liver cells. The therapeutic implications of this finding are significant, as TGZ and optimized derivatives may represent promising leads for developing small-molecule Gαq inhibitors with potential applications in uveal melanoma and Sturge-Weber syndrome, conditions driven by constitutive Gαq signaling [7].

Differential Effects on Gene Expression

TGZ exposure produces distinct transcriptional effects compared to other thiazolidinediones, potentially contributing to its hepatotoxicity. Analysis of drug-metabolizing enzyme expression reveals that TGZ induces phases 1 and 2 drug-metabolizing enzymes in an individual-dependent manner, though no clear association exists between this induction and iDILI risk [4]. This individual variation in transcriptional response highlights the importance of host factors in determining susceptibility to TGZ-mediated liver injury. The pattern of enzyme induction differs from that observed with rosiglitazone, potentially leading to distinct metabolic fate differences that influence toxicity.

High-throughput in vitro screening data from the US EPA ToxCast database demonstrates that TGZ is active in twice as many assays (129) as rosiglitazone (60), indicating a much broader off-target activity profile [3]. This promiscuous targeting suggests TGZ interacts with a wider range of molecular targets than its safer analogs, potentially explaining its unique toxicity. The increased off-target activity may result from TGZ's distinct chemical structure, particularly the vitamin E moiety absent in other thiazolidinediones, which could influence membrane interactions and receptor binding affinity.

Individual Susceptibility Factors

The idiosyncratic nature of TGZ hepatotoxicity suggests that individual patient factors play a crucial role in determining susceptibility. Evidence from individual-centric spheroid models indicates that biological characteristics of specific individuals create permissive conditions for TGZ-mediated liver injury [4]. These models, which incorporate autologous immune cells under physiological conditions, have demonstrated donor-specific responses to TGZ, with some individuals showing pronounced iDILI risk while others remain resistant [4]. This variation reflects the clinical reality where only a small subset of patients developed liver injury during TGZ therapy.

The molecular basis for individual susceptibility appears to involve both immune response factors and metabolic determinants. Studies of TGZ-mediated IL-12 suppression have shown that this effect occurs only in specific individuals with iDILI risk, suggesting variations in immune signaling pathways contribute to susceptibility [4]. Additionally, individual differences in drug-metabolizing enzyme expression and activity influence TGZ metabolic fate, potentially shifting the balance toward toxic pathways in susceptible individuals. The convergence of multiple susceptibility factors, including immune response genetics, metabolic polymorphisms, and possibly environmental influences, creates the conditions necessary for TGZ hepatotoxicity to manifest in specific patients.

Table 3: Individual Susceptibility Factors in this compound Hepatotoxicity

Susceptibility Factor Mechanistic Basis Experimental Evidence
Immune signaling variations Differential cytokine response to TGZ IL-12 suppression only in susceptible individuals [4]
Drug metabolism polymorphisms Altered metabolic activation/detoxification balance Individual variation in DME induction [4]
Mitochondrial vulnerability Reduced antioxidant capacity or oxidative stress response Enhanced toxicity in Sod2+/- model [5]
Immune cell composition/function Variations in macrophage/dendritic cell responses Donor-specific effects in spheroid models [4]
Genetic factors in immune regulation Potential HLA or immune checkpoint variations PD-1/CTLA-4 knockout mice show TGZ sensitivity [1]

Experimental Models and Assessment Platforms

Advanced Microphysiological Systems

Liver-Immune-Microphysiological-Systems (LIMPS) represent a significant advancement in hepatotoxicity assessment by incorporating multiple immune cell types into a dynamic organ-on-chip platform. These systems replicate key aspects of the liver sinusoid microenvironment, allowing for controlled investigation of immune-mediated toxicity mechanisms [1] [2]. The technical configuration typically involves seeding HepG2 hepatocytes into central microchannels with THP-1 macrophages (differentiated from monocytic cells using PMA), HL-60-derived neutrophils (differentiated using DMSO), and sometimes NK-92 natural killer cells in adjacent channels [1] [2]. This setup enables paracrine signaling and direct cell-cell interactions under flow conditions that more accurately mimic the in vivo liver environment.

The experimental workflow for LIMPS involves several key steps: (1) fabrication of polydimethylsiloxane (PDMS) layers using soft lithography with SU-8 2075; (2) plasma cleaning and bonding to glass slides; (3) sequential cell seeding beginning with hepatocytes followed by immune cells; (4) medium perfusion with or without TGZ exposure; and (5) assessment of hepatocyte damage, immune cell activation, and cytokine profiling [1]. This system has demonstrated superior sensitivity for detecting TGZ hepatotoxicity compared to conventional models, showing injury at clinically relevant concentrations (Cmax = 6.39 μM) that do not cause damage in traditional hepatocyte cultures [1] [4]. The platform's versatility allows for testing multiple drug candidates to detect immune-mediated liver toxicity early in development.

Individual-Centric Spheroid Models

Educated spheroid models incorporate patient-specific cells to maintain individual biological characteristics during hepatotoxicity assessment. These systems generate spheroids from co-cultures of HepG2 cells and TWNT-1 hepatic stellate cells in ultra-low attachment plates, supplemented with autologous immune components including educated monocytes, macrophages, and dendritic cells prepared using donor-specific serum [4]. This approach preserves the individual's unique immune profile and drug metabolism characteristics, creating a more personalized toxicity assessment platform. The methodology involves conditioning cells in proprietary media (MammoCult basal medium) for at least two weeks before spheroid formation to sensitize them to the educational process.

The key advantage of individual-centric models is their ability to identify donor-specific toxicities that would be masked in pooled or generic cell systems. In TGZ hepatotoxicity studies, these models have successfully identified specific individuals with heightened susceptibility and enabled investigation of the mechanistic basis for their vulnerability [4]. The experimental protocol typically involves treating educated spheroids with TGZ at concentrations up to 100× Cmax (approximately 639 μM) for 3 days, followed by assessment of cell viability, cytokine profiling, and gene expression analysis [4]. This system has been particularly valuable for uncovering the role of IL-12 suppression in TGZ-mediated iDILI and demonstrating the rescue potential of recombinant IL-12 treatment.

Comparative Model Performance

Systematic reviews of preclinical models have revealed significant limitations in traditional approaches for predicting TGZ hepatotoxicity. Analysis of in vivo studies showed that no reported biomarkers in animal models provided a strong hazard signal for TGZ, with all included studies rated as having "low" or "very low" certainty due to substantial methodological limitations [3]. This failure of conventional models explains why TGZ hepatotoxicity was not detected during preclinical development. In contrast, newer approach methodologies (NAMs), including LIMPS and individual-centric spheroids, have demonstrated improved predictive capability by incorporating human biology and immune components relevant to TGZ's mechanism of injury.

The following diagram illustrates the experimental workflow for advanced hepatotoxicity assessment models:

G cluster_LIMPS LIMPS Platform cluster_Spheroid Individual-Centric Spheroid Start Model Selection L1 Chip Fabrication (PDMS soft lithography) Start->L1 S1 Donor Cell Isolation: Hepatocytes, Immune Cells Start->S1 L2 Cell Seeding: HepG2 + THP-1 + dHL-60 L1->L2 L3 Perfusion Culture with TGZ Exposure L2->L3 L4 Endpoint Assessment: Viability, Cytokines, Cell Adhesion L3->L4 Results Mechanistic Insights & Toxicity Prediction L4->Results S2 Spheroid Formation in ULA Plates S1->S2 S3 TGZ Treatment (Up to 100× Cmax) S2->S3 S4 Endpoint Assessment: Viability, Gene Expression, Cytokine Secretion S3->S4 S4->Results

Diagram 2: Experimental workflow for advanced hepatotoxicity assessment models. Both LIMPS and individual-centric spheroid platforms incorporate multiple cell types and relevant biological interactions to improve prediction of TGZ-mediated liver injury.

Table 4: Comparison of Hepatotoxicity Assessment Platforms for this compound

Model System Key Features Advantages for TGZ Assessment Limitations
Traditional 2D Hepatocyte Mono-culture, static conditions Simple, high-throughput Lacks immune components, poor clinical correlation [8]
Animal Models In vivo, whole organism physiology Intact organism responses Species differences, fails to predict TGZ toxicity [3]
LIMPS Multi-cell culture, perfusion flow Incorporates immune-mediated toxicity, clinically relevant concentrations [1] Technical complexity, limited throughput
Individual-Centric Spheroids Autologous cells, donor-specific Identifies individual susceptibility, personalized mechanisms [4] Donor variability, specialized media requirements
Sod2+/- Mouse Model Enhanced mitochondrial sensitivity Reveals mitochondrial vulnerability [5] Still animal model, may not capture full human response

Conclusion and Future Directions

The hepatotoxicity of this compound represents a complex interplay of multiple mechanisms including immune activation, mitochondrial dysfunction, off-target protein binding, and individual susceptibility factors. The failure of traditional preclinical models to predict TGZ-induced liver injury highlights the critical importance of incorporating human biology and immune components in safety assessment platforms. Advanced models such as LIMPS and individual-centric spheroids have demonstrated superior capability in detecting TGZ hepatotoxicity and elucidating its mechanisms by preserving key elements of the human liver immune environment and individual biological characteristics.

Future research directions should focus on standardizing and validating these advanced platforms for routine use in drug development. Priority areas include establishing qualification frameworks for immune-competent liver models, developing integrated databases of mechanistic toxicity information, and creating guidelines for interpreting results from these complex systems in regulatory decision-making. Additionally, further investigation into the basis of individual susceptibility may yield biomarkers for identifying patients at risk for iDILI from future drug candidates. The integration of these advanced models with emerging technologies such as multi-omics profiling and artificial intelligence represents a promising path toward more predictive hepatotoxicity assessment, potentially preventing future drug withdrawals while enabling the development of safer therapeutics.

References

what is troglitazone foundational review

Author: Smolecule Technical Support Team. Date: February 2026

Troglitazone Basic Profile

The table below summarizes the core information about this compound.

Attribute Description
DrugBank ID DB00197 [1]
Status Approved, Withdrawn (in 2000) [1]
Approved Uses Treatment of Type II diabetes mellitus, alone or in combination with other agents (e.g., sulfonylurea, metformin, insulin) [1].
Primary Known Mechanism PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) agonist. Improves insulin sensitivity in muscle and adipose tissue and inhibits hepatic gluconeogenesis [1].
Withdrawal Reason Hepatotoxicity (risk of severe liver damage) [1].

In-Depth Technical Review of Mechanisms and Protocols

Mechanism of Action: Beyond PPARγ

While this compound's foundational mechanism is PPARγ agonism, recent research highlights critical PPARγ-independent pathways.

  • PPARγ-Dependent Signaling: As a PPARγ agonist, this compound functions as an insulin sensitizer. It binds to the nuclear receptor PPARγ, forming a complex that regulates the transcription of genes critical for glucose and lipid metabolism [1]. This results in decreased hepatic glucose output and increased insulin-dependent glucose disposal in skeletal muscle [1].
  • Novel PPARγ-Independent Pathway: Gαq Inhibition: A 2025 study identified that this compound, unlike other thiazolidinediones, directly inhibits the heterotrimeric G protein Gαq [2].
    • Experimental Workflow: Researchers used an in silico docking screen of FDA-approved drugs against the Gαq-YM-254890 complex structure. This compound was a top predicted ligand. This was validated through GTPγS binding assays showing this compound inhibited Gq nucleotide exchange (IC50 ~31.7 μM). G protein thermal stability assays confirmed direct binding, as this compound stabilized purified Gαq-GDP. Functional assays in MIN6 mouse insulinoma cells showed this compound inhibited Gq-coupled M3 receptor-stimulated Ca2+ mobilization, ERK phosphorylation, and insulin secretion [2].
    • Therapeutic Potential: This Gαq inhibition underlies this compound's anti-proliferative effect on uveal melanoma cells driven by constitutively active GNAQ mutants, positioning it as a lead for novel Gαq inhibitor therapeutics [2].

This compound's dual signaling pathways: classical PPARγ-dependent gene regulation and novel direct inhibition of Gαq protein activity.

Experimental Protocol: Anti-Cancer Effects via Glutamine Metabolism

Research shows this compound exerts PPARγ-independent anti-tumor effects by disrupting glutaminolysis [3]. The experimental workflow and key measurements are summarized below.

Experimental Step Methodology / Key Measurement
1. Cell Treatment Treat glutamine-dependent cell lines (e.g., H460, HeLa) with varying doses of this compound for 48 hours [3].
2. Glutamine Uptake Measure uptake of 14C-labeled glutamine [3].
3. Protein Expression Analyze expression of glutaminolytic proteins (ASCT2, GLS1) via Western Blot [3].
4. Metabolic Flux Use 2D-TOCSY NMR with 13C-glutamine to track incorporation into TCA cycle intermediates (e.g., aspartate) [3].
5. Downstream Effects Quantify steady-state ATP levels and Reactive Oxygen Species (ROS) [3].
6. Rescue Experiments Apply dimethyl-α-ketoglutarate (TCA intermediate) or N-acetylcysteine (anti-oxidant) to test reversal of growth suppression [3].
7. Mechanism Probe Use proteasomal inhibitor MG132 to investigate c-Myc degradation's role [3].

Research Implications and Future Directions

The foundational knowledge of this compound's failure and its emerging mechanisms directly informs current drug discovery.

  • Drug Repurposing & Safety-First Design: Research into this compound derivatives focuses on retaining beneficial mechanisms like Gαq inhibition [2] or anti-tumor metabolic effects [3] while eliminating hepatotoxicity. This involves creating safer analogs and targeted delivery systems [4].
  • A Model for Polypharmacology: this compound's ability to engage multiple targets (PPARγ, Gαq, glutamine metabolism) makes it a model for developing multi-target therapeutic strategies, which may be crucial for complex diseases like MetS/T2DM and cancer [5].

References

troglitazone discovery and initial clinical use

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Preclinical Development

The discovery of thiazolidinediones was serendipitous during research into triglyceride-lowering agents [1]. Ciglitazone was the first compound identified but not developed for clinical use [1]. Troglitazone (CS-045) was subsequently synthesized by Sankyo/Daiichi and showed potent antihyperglycemic effects [2] [1].

Key Preclinical Findings [2] [1]:

  • Mechanism: Initially unknown; later found to depend on insulin presence and enhance insulin sensitivity in muscle, adipose tissue, and liver.
  • Effects: Lowered plasma glucose, insulin, and triglyceride levels in diabetic rodent models without stimulating insulin secretion from pancreatic beta-cells.
  • Differentiation: Its unique structure included an α-tocopherol (Vitamin E) moiety, suggesting potential antioxidant and anti-inflammatory properties.

Clinical Development and Use

This compound was granted priority review by the FDA and approved in the U.S. in 1997 [2] [3]. The table below summarizes key aspects of its initial clinical profile:

Aspect Details
Primary Indication Type 2 Diabetes Mellitus (monotherapy or combination with sulfonylurea, metformin, or insulin) [4] [5].
Key Mechanism Insulin sensitizer via PPARγ (Peroxisome Proliferator-Activated Receptor gamma) activation [2] [5].
Pharmacokinetics Rapidly absorbed, 40-50% bioavailability, 16-34 hour half-life, >99% protein binding [4] [5].
Efficacy Endpoints Reduced fasting/postprandial hyperglycemia & HbA1c; lowered insulin & triglyceride levels; increased HDL [4].
Dosing 200-600 mg administered once daily [4].

Clinical trials demonstrated this compound improved glycemic control and had beneficial effects on cardiovascular risk factors, including lipid profiles and blood pressure [4] [1].

Withdrawal and Hepatotoxicity

This compound was withdrawn from major markets in 2000 due to rare but severe idiosyncratic hepatotoxicity, leading to liver failure and fatalities [2] [3] [5].

Aspect of Hepatotoxicity Details
Nature of Toxicity Idiosyncratic (unpredictable, not dose-dependent) [6].
Post-Market Evidence Linked to over 60 liver-failure deaths after widespread use [3].
Proposed Mechanisms Combination of metabolic factors (reactive metabolite formation) and individual-specific immune response [3] [6].
Risk Management Initial strategy of monthly liver enzyme monitoring proved ineffective [3].

A 2024 study using individual-centric models suggests that for some individuals, this compound-mediated suppression of IL-12 expression by immune cells is a key initiating mechanism for iDILI [6].

Newly Discovered Mechanisms and Research Directions

Despite its withdrawal, this compound remains a active research subject, with recent studies revealing new biological actions.

Novel Mechanism: Gαq Inhibition

A 2025 study identified that this compound, unlike other thiazolidinediones, directly inhibits the Gαq protein [7]. The diagram below illustrates the experimental workflow for this discovery.

G Start Start: Need for small-molecule Gαq inhibitor VS In silico virtual screening (FDA-approved drug library) Start->VS Dock Docking into Gαq-YM-254890 complex structure VS->Dock Identify Hit Identification: This compound predicted to bind Gαq Dock->Identify InVitro In vitro validation: GTPγS binding assay (IC50 ~31.7 μM) Identify->InVitro Spec Specificity testing: No effect from rosiglitazone/pioglitazone Weak inhibition of Gi1/Gs InVitro->Spec DSA Direct binding analysis: G protein thermal shift assay Spec->DSA Cell Cellular functional assays: Inhibition of Ca2+ mobilization, ERK phosphorylation, insulin secretion DSA->Cell AntiProlif Anti-proliferative effect in GNAQ-Q209L uveal melanoma cells Cell->AntiProlif Conclusion Conclusion: this compound as lead Gαq inhibitor AntiProlif->Conclusion

Experimental workflow for discovering this compound's Gαq inhibition [7].

This Gαq inhibition is significant because constitutively active Gαq mutations drive diseases like uveal melanoma and Sturge-Weber syndrome [7]. This compound inhibited proliferation in Gαq-driven cancer cells, opening promising avenues for drug repurposing in oncology [7].

Conclusion

This compound was a landmark therapy that validated insulin sensitization as a viable approach for Type 2 Diabetes and paved the way for safer successors. Its withdrawal underscores critical challenges in predicting rare idiosynchratic toxicities. Ongoing research continues to reveal new biological insights and potential therapeutic applications for this multifaceted molecule.

References

Quantitative Binding Affinity and Kinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key quantitative data on troglitazone's interactions with its primary nuclear receptor target and other proteins.

Table 1: Direct Binding to Nuclear Receptor PPARγ

Measurement Type Value Experimental Method Context
Crystallographic Structure PDB ID: 6DGO X-ray Crystallography Human PPARγ Ligand Binding Domain in complex with this compound [1].
Binding Constant (Ki) 302 nM Not Specified Reported in the BindingDB for the 6DGO structure [1].
Half-maximal effective concentration (EC₅₀) 537 nM Not Specified Reported in the BindingDB for the 6DGO structure [1].

Table 2: Binding Kinetics of LXR/RXR Heterodimers (Regulated by Ligands)

This data, derived from Surface Plasmon Resonance (SPR), shows how ligand binding to LXR regulates its interaction with RXRα. This compound was not tested in this study, but the data for the synthetic LXR ligand T0901317 illustrates the significant kinetic changes that nuclear receptor ligands can induce [2].

Analyte (LXR-LBD) Association Rate Constant (ka, M⁻¹s⁻¹) Dissociation Rate Constant (kd, s⁻¹) Dissociation Equilibrium Constant (KD, M)
LXRα (Apo) 57.70 ± 4.39 (1.67 ± 0.13) × 10⁻⁵ (2.90 ± 0.22) × 10⁻⁷
LXRα + T0901317 (1.70 ± 0.12) × 10⁴ (3.69 ± 0.23) × 10⁻⁷ (2.17 ± 0.13) × 10⁻¹¹

Table 3: Off-Target Binding and Functional Effects

This compound interacts with other cellular targets, which are linked to its side effects and PPARγ-independent activities.

| Target / System | Effect / Affinity | Experimental Evidence | | :--- | :--- | :--- | | G Protein Gαq | IC₅₀ of ∼31.7 μM for inhibiting nucleotide exchange [3] [4]. | Virtual screening, GTPγS binding assays, thermal stability shift [3] [4]. | | Mitochondrial Function | Induces PGC-1α degradation, reduces mitochondrial mass, increases ROS [5]. | Western blot, flow cytometry (Mitotracker, MitoSOX), viability assays [5]. | | Epidermal Growth Factor Receptor (EGFR) | Binds EGFR, triggers its internalization and degradation [6]. Co-immunoprecipitation, EGFR degradation assays, signaling analysis [6]. |

Experimental Protocols for Key Assays

Here are the methodologies for some of the core experiments cited in this research.

Surface Plasmon Resonance (SPR) for Protein-Protein Interactions [2]
  • Immobilization: The receptor protein (e.g., RXRα-LBD) is immobilized on a sensor chip using a standard amine coupling protocol.
  • Analyte Injection: The binding partner (e.g., LXR-LBD, in its apo or ligand-bound form) is injected over the chip surface at a series of concentrations (e.g., from 1.28 nM to 4 μM).
  • Data Collection: The binding response in Resonance Units (RU) is recorded in real-time as a function of time, producing a sensorgram.
  • Kinetic Analysis: Sensorgrams are processed using a fitting model (e.g., the Heterogeneous Ligand-Parallel Reaction model) to calculate the association (ka) and dissociation (kd) rate constants. The dissociation equilibrium constant (KD) is derived from the ratio kd/ka.
G Protein Inhibition Assay [3]
  • Assay Principle: The assay measures the inhibition of GTPγS binding to Gαq, which is a key step in G protein activation.
  • Procedure: Purified G protein subunits are stimulated by a G protein-coupled receptor (GPCR). The incorporation of radiolabeled [³⁵S]-GTPγS into Gαq is measured in the presence of increasing concentrations of this compound.
  • Data Analysis: The concentration of this compound that inhibits 50% of the GTPγS binding (IC₅₀) is calculated, providing a measure of its inhibitory potency.
Mechanism of Cytotoxicity Analysis [5]
  • Cell Viability: Measured using an ATP-based luminescent assay (e.g., CellTiter-Glo).
  • Mitochondrial Mass: Quantified by flow cytometry using the fluorescent dye Mitotracker Green.
  • Reactive Oxygen Species (ROS): Measured by flow cytometry using the mitochondrial superoxide indicator MitoSOX Red.
  • Protein Degradation (PGC-1α): Analyzed via Western blotting. The role of the proteasome is confirmed using an inhibitor like MG132. The functional consequence is tested by overexpressing PGC-1α using a recombinant adenovirus.

Signaling Pathways and Experimental Workflows

The diagram below illustrates the multi-target mechanisms of this compound, connecting its binding to various molecular effects and downstream cellular outcomes.

This compound This compound PPARg PPARγ Activation This compound->PPARg GAq Gαq Inhibition This compound->GAq EGFR EGFR Binding & Degradation This compound->EGFR PGC1a PGC-1α Degradation This compound->PGC1a Insulin Improved Insulin Sensitivity PPARg->Insulin Prolif Inhibited Cell Proliferation GAq->Prolif EGFR->Prolif MitoDys Mitochondrial Dysfunction PGC1a->MitoDys LiverTox Idiosyncratic Liver Toxicity MitoDys->LiverTox

Multi-target mechanisms of this compound, linking molecular interactions to cellular effects.

Key Insights for Researchers

  • PPARγ Binding is Canonical, But Not Exclusive: While this compound's primary and intended therapeutic action is through PPARγ agonism, its off-target activities are significant. The direct inhibition of Gαq and induction of mitochondrial toxicity are particularly relevant for understanding its clinical profile [3] [5].
  • Ligand-Induced Conformational Changes: The SPR data on LXR demonstrates that ligand binding can dramatically alter the kinetics and stability of nuclear receptor heterodimers. This principle is a critical consideration for drug design aimed at nuclear receptors [2].
  • Idiosyncratic Toxicity is Mechanistically Complex: this compound's hepatotoxicity is not fully explained by PPARγ binding, as later drugs in the class (rosiglitazone, pioglitazone) are safer. The evidence points to PPARγ-independent mechanisms, including the promotion of PGC-1α degradation and subsequent mitochondrial damage, as a key driver of its unique toxicity profile [5] [7].

References

troglitazone CYP450 enzyme inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Troglitazone CYP450 Inhibition Profile

The following table summarizes the direct inhibitory effects of this compound on specific human cytochrome P450 enzymes, based on in vitro studies using recombinant enzymes and human liver microsomes [1] [2].

Cytochrome P450 Enzyme Probe Reaction Inhibition IC₅₀ (μM) Inhibition Kᵢ (μM) Inhibition Type
CYP2C9 S-Warfarin 7-hydroxylation ~5 μM 0.2 - 1.7 μM (Parent) Competitive [1]
CYP2C8 Paclitaxel 6α-hydroxylation ~5 μM 0.2 - 1.7 μM (Parent) Competitive [1]
CYP2C19 S-Mephenytoin 4'-hydroxylation ~20 μM Information Missing Information Missing
CYP3A4 Testosterone 6β-hydroxylation ~20 μM Information Missing Information Missing

A this compound quinone metabolite (M3) was also a potent inhibitor, particularly of CYP2C enzymes, though its effects were weaker than the parent drug [1]. In contrast, pioglitazone and rosiglitazone at much higher concentrations (50 μM) showed only slight inhibitory effects on these CYP activities [1] [3].

CYP450 Induction vs. Inhibition

Beyond direct inhibition, this compound also induces certain CYP enzymes after multiple doses, creating a complex dual effect.

Cytochrome P450 Enzyme Induction Effect (in human hepatocytes) EC₅₀ (μM) Observed Fold Increase
CYP3A4 Increased mRNA, protein, and activity (Testosterone 6β-hydroxylation) [4] [5] [6] 5 - 10 μM Up to 3.9-fold [4]
CYP2B6 Increased immunoreactive protein [5] Information Missing Information Missing
CYP1A1/2 No significant effect on activity, protein, or mRNA [5] Not Applicable Not Applicable

This induction provides a rationale for clinical observations where multiple this compound doses altered the pharmacokinetics of drugs like terfenadine and cyclosporine, which are CYP3A4 substrates [5].

Experimental Methodologies

The data presented above were generated using standard in vitro models in drug metabolism research. Below is a visualization of a typical experimental workflow for assessing CYP450 inhibition.

G A Enzyme Source B Incubation with This compound & Probe Substrate A->B C Reaction Termination & Analytical Measurement B->C D Data Analysis (IC₅₀, Kᵢ) C->D E1 Recombinant Human CYP Enzymes E1->A E2 Human Liver Microsomes (HLM) E2->A A1 LC-MS/MS A1->C A2 Radioactive Detection A2->C

Experimental workflow for CYP450 inhibition studies [1] [7].

For induction studies, primary cultures of human hepatocytes are the gold standard model. The typical protocol involves [4] [5]:

  • Hepatocyte Treatment: Primary human hepatocytes are treated with this compound (e.g., 1-25 μM) for a period of several days (e.g., 2-3 days) to allow for protein synthesis.
  • Positive Controls: Parallel treatments with known inducers like rifampin (for CYP3A4) are essential for validating the system.
  • Endpoint Measurement:
    • mRNA Quantification: Using quantitative PCR (qPCR) to assess increases in CYP3A4 and other CYP mRNAs [5] [3].
    • Protein Detection: Using Western blotting to measure increases in immunoreactive CYP protein [5].
    • Functional Activity: Measuring the increased metabolism of isoform-specific probe substrates (e.g., testosterone 6β-hydroxylation for CYP3A4) in microsomes isolated from the treated hepatocytes [4] [5].

Clinical Relevance and Hepatotoxicity Mechanisms

The complex metabolism of this compound is central to understanding its clinical drug-drug interaction (DDI) potential and its market withdrawal due to idiosyncratic drug-induced liver injury (iDILI).

G Parent This compound CYP CYP3A, CYP2C & other enzymes Parent->CYP Metabolized by Inhibition Direct CYP Inhibition (Potent for CYP2C8/9) Parent->Inhibition Induction CYP3A4 Induction (After multiple doses) Parent->Induction  Activates PXR Nuclear Receptor M3 Quinone Metabolite (M3) M3->Inhibition QM Quinone Methide GSH GSH Conjugates (Detoxification) QM->GSH ProtBind Covalent Protein Binding QM->ProtBind TZD TZD Ring Scission Products TZD->GSH TZD->ProtBind CYP->M3 CYP->QM CYP->TZD Toxicity Idiosyncratic Liver Injury (iDILI) GSH->Toxicity  Depletion ProtBind->Toxicity

Dual CYP interactions and metabolic activation of this compound [1] [7] [5].

  • Dual CYP Interaction and Clinical DDI: The diagram shows that this compound can simultaneously inhibit major CYP enzymes like CYP2C8/9 upon first exposure, while also inducing CYP3A4 over time [1] [5]. This dual action complicates the prediction of drug-drug interactions. For instance, a single dose of this compound might increase the plasma levels of a co-administered drug that is a CYP2C9 substrate (e.g., S-warfarin), whereas multiple doses might accelerate the clearance of a drug that is a CYP3A4 substrate (e.g., cyclosporine) [5].

  • Metabolic Activation and iDILI Risk: this compound is metabolized primarily by CYP3A and other enzymes into chemically reactive intermediates, including a quinone methide (from the chromane ring) and products of thiazolidinedione (TZD) ring scission [7] [8]. These electrophiles can be detoxified by binding to glutathione (GSH), as shown in the diagram. However, they may also covalently bind to cellular proteins, potentially leading to direct cell stress or triggering an immune-mediated response, which is now considered a key mechanism for its iDILI [7] [9]. Recent research using individual-centric spheroid models suggests that the immune response to this compound, particularly the suppression of IL-12 in certain individuals, may be a critical initiating factor for liver injury [9].

References

Troglitazone in Cell Migration and Invasion Assays: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document consolidates methodology and key findings from published research on the anti-migratory and anti-invasive effects of troglitazone.

Experimental Protocols for Cell Migration and Invasion Assays

The following protocols are adapted from peer-reviewed studies detailing the use of this compound in various cancer cell lines.

Wound Healing / Scratch Assay Protocol

This protocol is used to evaluate the two-dimensional migratory ability of cells in response to this compound treatment [1].

  • Cell Line: Human prostate cancer PC-3 cells [1].
  • Reagents:
    • This compound: Prepare stock solution in DMSO. Final concentrations used in the cited study were 5, 10, 20, and 40 µM [1].
    • GW9662 (PPARγ antagonist): Prepare stock solution in DMSO. Used at a concentration of 10 µM to pre-treat cells for 1 hour to investigate PPARγ dependence [1].
    • Control vehicle: DMSO (concentration not specified, ensure it is non-cytotoxic, typically <0.1%).
  • Procedure:
    • Seed PC-3 cells into culture plates at an appropriate density to reach near 100% confluency after 24 hours.
    • Once a confluent monolayer is formed, create a uniform "wound" or scratch in the cell monolayer using a sterile pipette tip or a specialized scratcher.
    • Gently wash the cell layer with phosphate-buffered saline (PBS) to remove detached cells and debris.
    • Add fresh culture medium containing the desired concentrations of this compound, this compound with GW9662, or vehicle control (DMSO).
    • Incubate the cells for the desired timeframe (e.g., 24-48 hours). Capture images of the wound at 0 hours and at regular intervals post-treatment using an inverted microscope equipped with a camera.
    • Analysis: Measure the width of the wound area at multiple predetermined points or calculate the cell-free area using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at T0 - Area at Tn) / Area at T0] × 100%.
Matrigel Invasion Assay Protocol

This protocol assesses the invasive potential of cells through a basement membrane matrix, simulating in vivo invasion [1].

  • Cell Line: Human prostate cancer PC-3 cells [1].
  • Reagents:
    • This compound: Stock solution in DMSO. Final concentrations used: 5, 10, 20, and 40 µM [1].
    • GW9662: 10 µM for pre-treatment [1].
    • Matrigel Matrix (BD Biosciences).
    • Transwell chambers with polycarbonate membranes (pore size typically 8 µm).
  • Procedure:
    • Coating: Thaw Matrigel on ice overnight. Dilute with cold serum-free medium. Coat the upper surface of the Transwell chamber membrane with a thin, uniform layer of the diluted Matrigel (e.g., 50-100 µL). Allow the Matrigel to polymerize by incubating the chambers at 37°C for 1-2 hours.
    • Cell Preparation: Harvest PC-3 cells and resuspend them in serum-free medium. Pre-treat cells with GW9662 if required.
    • Seeding and Treatment: Add the cell suspension to the Matrigel-coated upper chamber. Add medium containing 10% fetal bovine serum (FBS) as a chemoattractant to the lower chamber. Immediately add the specified concentrations of this compound or vehicle control to both the upper and lower chambers.
    • Incubation: Incubate the chambers for 24-48 hours at 37°C in a 5% CO2 atmosphere to allow cell invasion.
    • Staining and Counting: After incubation, carefully remove non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have invaded through the Matrigel and membrane with 4% paraformaldehyde, and stain with a crystal violet solution or another suitable stain.
    • Analysis: Capture images of the stained membrane under a microscope. Count the number of invaded cells in multiple random fields per membrane. Express the results as the average number of cells per field or as a percentage of invasion relative to the control group.
Organotypic Glioma Invasion Assay Protocol

This advanced protocol models tumor cell invasion into a three-dimensional brain-like environment [2].

  • Cell Line: Glioma cells [2].
  • Reagents:
    • This compound: Used at low micromolar doses (specific range not provided in abstract) [2].
    • Organotypic brain slices (e.g., from rodent brains).
  • Procedure:
    • Establish organotypic brain slice cultures.
    • Seed glioma cells onto the surface of the brain slices.
    • Treat the co-cultures with this compound or vehicle control.
    • Monitor tumor progression and invasion into the brain tissue over time.
    • Analysis: The primary readout is the extent of glioma cell invasion into the brain tissue, which can be quantified by measuring the invasion distance or area using fluorescence or immunohistochemical staining for tumor cells. The study found this compound effectively blocked glioma progression and brain invasion [2].

Summary of Quantitative Data

The table below summarizes key quantitative findings on this compound's effects from the cited research.

Table 1: Summary of this compound's Effects on Cell Migration, Invasion, and Signaling

Cell Line Assay Type This compound Concentrations Key Findings Proposed Mechanism Citation
PC-3 (Prostate Cancer) Wound Healing, Matrigel Invasion 5, 10, 20, 40 µM Dose-dependent inhibition of cell migration and invasion. PPARγ-dependent upregulation of E-cadherin and Glutathione Peroxidase 3 (GPx3). Effect blocked by GW9662. [1]
Glioma Cells Organotypic Brain Invasion Low micromolar doses Inhibition of TGF-β-mediated glioma cell migration and brain invasion. PPARγ-independent transcriptional repression of TGF-β ligands and their receptors (TβRI/II). [2]
Various (e.g., MCF-7 breast cancer) Not Specified (Review of general activity) N/A Inhibition of cell proliferation by attenuation of Epidermal Growth Factor Receptor (EGFR) signaling. PPARγ-independent binding to EGFR, triggering its internalization and endo-lysosomal degradation. [3]
Vascular Smooth Muscle Cells Viability & Apoptosis 5–30 µM Reduced cell viability and induced apoptosis at concentrations ≥5 µM. PPARγ-independent induction of apoptosis via the p53 and Gadd45 pathway. [4]
MIN6 (Mouse Insulinoma) Ca2+ Mobilization, ERK Phosphorylation, Insulin Secretion IC50 ~31.7 µM Inhibition of Gq-coupled receptor signaling. Direct binding and inhibition of heterotrimeric G protein Gαq. [5]

Signaling Pathways and Mechanisms of Action

Research indicates that this compound exerts its anti-migratory effects through multiple pathways, which can be both PPARγ-dependent and PPARγ-independent. The following diagrams illustrate the key mechanisms identified.

PPARγ-Dependent Anti-Migration Pathway

This pathway is implicated in the effects observed in prostate cancer PC-3 cells [1].

pparg_dependent This compound This compound PPARγ PPARγ This compound->PPARγ E-cadherin & GPx3\nUpregulation E-cadherin & GPx3 Upregulation PPARγ->E-cadherin & GPx3\nUpregulation GW9662 GW9662 GW9662->PPARγ Antagonizes Inhibition of Migration\n& Invasion Inhibition of Migration & Invasion E-cadherin & GPx3\nUpregulation->Inhibition of Migration\n& Invasion

PPARγ-Independent Signaling Pathways

This compound also operates through several pathways that do not require PPARγ activation, contributing to its diverse anti-migratory and anti-proliferative effects [3] [2] [5].

pparg_independent This compound This compound EGFR Degradation EGFR Degradation This compound->EGFR Degradation Binds EGFR TGF-β Pathway\nRepression TGF-β Pathway Repression This compound->TGF-β Pathway\nRepression Transcriptional Repression Gαq Protein\nInhibition Gαq Protein Inhibition This compound->Gαq Protein\nInhibition Direct Binding (IC50 ~31.7 µM) Inhibition of Cell Migration,\nInvasion & Proliferation Inhibition of Cell Migration, Invasion & Proliferation EGFR Degradation->Inhibition of Cell Migration,\nInvasion & Proliferation TGF-β Pathway\nRepression->Inhibition of Cell Migration,\nInvasion & Proliferation Gαq Protein\nInhibition->Inhibition of Cell Migration,\nInvasion & Proliferation

Critical Considerations for Experimental Design

  • PPARγ Dependence: To determine if the observed effects are PPARγ-dependent, include experiments with a specific PPARγ antagonist like GW9662 (typically used at 10 µM with 1-hour pre-treatment) [1]. Note that many of this compound's anti-migration effects are PPARγ-independent [3] [2].
  • Specificity among Thiazolidinediones: this compound has unique targets not shared by rosiglitazone or pioglitazone, such as direct inhibition of Gαq protein [5]. Including these analogs as negative controls can help isolate this compound-specific effects.
  • Hepatotoxicity Note: this compound was withdrawn from the market due to idiosyncratic drug-induced liver injury (DILI) in humans [6] [7] [8]. While this is less relevant for in vitro studies, it is a critical consideration for any subsequent in vivo work or drug repurposing efforts.

References

Comprehensive Application Notes and Protocols: Using Troglitazone in Cancer Cell Line Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Troglitazone as a Research Tool in Oncology

This compound, initially developed as an antidiabetic agent, has emerged as a valuable research compound in oncology due to its multifaceted anti-cancer properties. Despite its withdrawal from clinical use in 2000 due to idiosyncratic hepatotoxicity [1] [2], this compound continues to be extensively studied in preclinical cancer research across diverse tumor types. Unlike other thiazolidinediones such as rosiglitazone and pioglitazone, this compound exhibits unique PPARγ-independent activities that make it particularly valuable for investigating novel cancer pathways [3] [4] [5]. These properties include direct modulation of oncogenic transcription factors, mitochondrial function, and heterotrimeric G protein signaling, positioning this compound as a versatile chemical probe for dissecting complex signaling networks in malignant cells.

The compound's dual functionality as both a PPARγ agonist and a direct effector of multiple non-PPARγ targets enables researchers to explore distinct biological pathways using a single molecule. This application note provides a comprehensive technical resource for scientists utilizing this compound in cancer cell line studies, encompassing detailed mechanisms of action, optimized experimental parameters, standardized protocols, and data interpretation guidelines to enhance research reproducibility and translational relevance.

Mechanisms of Action in Cancer Models

PPARγ-Dependent and Independent Signaling Pathways

This compound exerts its anti-cancer effects through both PPARγ-dependent and independent mechanisms, with the relative contribution of each pathway varying by cancer type and cellular context:

Table 1: Key Mechanisms of this compound Anti-Cancer Activity

Mechanism Category Specific Targets/Pathways Observed Effects Cancer Models Documented
PPARγ-Dependent PPARγ-RXR heterodimer formation → Gene expression changes Increased E-cadherin, GPx3; Reduced invasion Prostate [6]
PPARγ-Independent c-Myc degradation G0/G1 cell cycle arrest; Increased apoptosis Prostate [3] [5], Breast [7]
PPARγ-Independent Gαq protein inhibition Reduced Ca²⁺ mobilization; ERK phosphorylation inhibition Uveal melanoma [4]
PPARγ-Independent Mitochondrial function suppression Reduced oxygen consumption; ROS increase; Enhanced glycolysis Breast, Colon [8]
PPARγ-Independent Telomerase inhibition (hTERT) Reduced telomerase activity; Growth inhibition Breast [7]
PPARγ-Independent NF-κB inactivation via GSK-3β suppression Increased apoptosis; Reduced inflammatory signaling Gastric, Colon [7]

The PPARγ-dependent effects occur through classical nuclear receptor signaling, where this compound binding activates PPARγ, forms a heterodimer with the retinoid X receptor (RXR), and recruits coactivators to specific peroxisome proliferator response elements (PPREs) in target genes [6]. This transcriptional regulation results in altered expression of proteins involved in cell differentiation, invasion, and metabolism. In prostate cancer models, PPARγ activation by this compound upregulated E-cadherin and glutathione peroxidase 3 (GPx3), resulting in inhibited migration and invasion [6]. These effects were reversible with the PPARγ antagonist GW9662, confirming PPARγ dependency.

In contrast, PPARγ-independent effects encompass several distinctive mechanisms. This compound uniquely promotes c-Myc phosphorylation and proteasomal degradation independently of PPARγ, as demonstrated in prostate cancer models where other thiazolidinediones failed to replicate this effect [3] [5]. Additionally, this compound directly binds and inhibits Gαq proteins, disrupting G protein-coupled receptor signaling—a property not shared by rosiglitazone or pioglitazone [4]. This compound also rapidly suppresses mitochondrial respiration by reducing mitochondrial membrane potential and increasing reactive oxygen species, forcing cells toward glycolytic metabolism [8]. These PPARγ-independent mechanisms significantly expand this compound's research applications beyond conventional PPARγ-focused studies.

Signaling Pathway Visualization

The following diagram illustrates the key molecular pathways modulated by this compound in cancer cells:

G cluster_PPAR PPARγ-Dependent Pathways cluster_NonPPAR PPARγ-Independent Pathways This compound This compound PPAR PPARγ Activation This compound->PPAR cMyc c-Myc Degradation This compound->cMyc Gq Gαq Inhibition This compound->Gq Mitochondria Mitochondrial Suppression This compound->Mitochondria RXR RXR Heterodimer PPAR->RXR PPRE Gene Expression Changes RXR->PPRE E_Cadherin E-cadherin ↑ PPRE->E_Cadherin GPx3 GPx3 ↑ PPRE->GPx3 Invasion Migration/Invasion ↓ E_Cadherin->Invasion GPx3->Invasion CellCycle G0/G1 Arrest cMyc->CellCycle Apoptosis Apoptosis ↑ cMyc->Apoptosis Calcium Ca²⁺ Mobilization ↓ Gq->Calcium ERK ERK Phosphorylation ↓ Gq->ERK OCR Oxygen Consumption ↓ Mitochondria->OCR ROS ROS ↑ Mitochondria->ROS Glycolysis Glycolysis ↑ Mitochondria->Glycolysis

Figure 1: Comprehensive signaling pathways modulated by this compound in cancer cell lines. PPARγ-dependent and independent pathways contribute to the overall anti-cancer effects.

Experimental Design and Optimization

Cell Line Selection and Culture Considerations

This compound has demonstrated activity across diverse cancer cell lines, with varying sensitivity and mechanism emphasis depending on the model system. Breast cancer cell lines (T47D, MDA-MB-231, MDA-MB-468) have shown particular sensitivity to this compound's anti-proliferative effects, with studies reporting micromolar IC₅₀ values and responses in both hormone-dependent and triple-negative models [9] [7] [8]. In prostate cancer models (PC-3, C4-2, LNCaP, DU145), this compound consistently inhibits proliferation, induces apoptosis, and suppresses invasion through both PPARγ-dependent and independent mechanisms [3] [6] [5]. Additional responsive models include colon cancer (HCT116) [8], gastric cancer [7], and uveal melanoma cells with GNAQ mutations [4].

When selecting cell lines for this compound studies, researchers should consider the molecular context most relevant to their research questions. For investigating PPARγ-independent c-Myc degradation, prostate cancer lines (C4-2, PC-3) are well-characterized [3] [5]. For mitochondrial effects, breast cancer lines (T47D) show robust responses [8]. For invasion and migration studies, prostate PC-3 cells have established protocols [6]. Importantly, context-dependent effects have been reported, with one study noting this compound stimulated growth in renal proximal tubule cells [10], highlighting the importance of appropriate model selection and control experiments.

Dosing and Treatment Optimization

Table 2: Experimental Parameters for this compound in Cancer Cell Studies

Experiment Type Effective Concentration Range Treatment Duration Key Assay Endpoints Notes & Considerations
Anti-proliferation 7.5-45 μM [3] [5] 3-6 days Cell counting, MTT assay, SRB assay Time- and dose-dependent response; Significant effects typically at ≥15 μM
Cell Cycle Analysis 15-45 μM [3] [5] 24-72 hours Flow cytometry (PI staining) G0/G1 arrest prominent; Sub-G0 population indicates apoptosis
Apoptosis Detection 15-45 μM [3] [5] 24-72 hours DNA fragmentation ELISA, Annexin V staining Significant increases detectable within 24-48 hours
Migration/Invasion 1-40 μM [6] 24-30 hours Wound healing, Transwell/Matrigel assay Dose-dependent inhibition; PPARγ antagonist reversible
Metabolic Studies 20-40 μM [8] 1-24 hours 18F-FDG uptake, lactate production, oxygen consumption Acute effects (1h) on metabolism; Delayed anti-proliferation
Gene/Protein Expression 15-45 μM [3] [6] [5] 6-48 hours qRT-PCR, Western blotting c-Myc reduction within 24h; E-cadherin/GPx3 induction

This compound should be prepared as concentrated stock solutions in ethanol or DMSO, with final solvent concentrations not exceeding 0.25% to maintain cell viability [6]. For acute metabolic studies, effects can be observed within 1 hour of treatment [8], while anti-proliferative and pro-apoptotic effects typically require 24-72 hours [3] [5]. Optimal results for invasion assays are achieved with 24-30 hour treatments [6]. Researchers should include appropriate controls including vehicle controls (equivalent solvent concentration), positive controls for specific assays, and in mechanism studies, PPARγ antagonists (GW9662, 10 μM) [6] or comparisons with other TZDs (rosiglitazone, pioglitazone) to distinguish PPARγ-dependent and independent effects [3] [4].

Detailed Experimental Protocols

Protocol 1: Anti-Proliferation and Cell Viability Assessment

Principle: This protocol measures this compound's effect on cancer cell proliferation and viability using MTT assay, which assesses metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., T47D, PC-3, C4-2, HCT116)
  • This compound (stock solution: 16-100 mM in DMSO or ethanol)
  • Complete culture medium appropriate for cell line
  • 96-well cell culture plates
  • MTT reagent (5 mg/mL in PBS)
  • DMSO or isopropanol for formazan solubilization
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at optimal density (e.g., 8×10³ cells/well for PC-3 [6] in 200 μL medium) and pre-incubate for 24 hours at 37°C.
  • Replace medium with fresh medium containing this compound (1-40 μM) or vehicle control (0.25% ethanol final concentration). Include blank wells (medium only) for background subtraction.
  • Incubate for desired duration (typically 48-144 hours) at 37°C in 5% CO₂.
  • Add 20 μL MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove medium and add 100 μL DMSO to solubilize formazan crystals.
  • Agitate plates for 5 minutes and measure absorbance at 540-570 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls.

Technical Notes:

  • Perform experiments in triplicate for statistical reliability [6].
  • Optimize cell seeding density for each cell line to prevent overconfluence.
  • For time-course studies, measure viability at 24, 48, 72, and 96 hours [3].
  • This compound's anti-proliferative effects are typically dose-dependent with significant inhibition observed at ≥15 μM [3] [5].
Protocol 2: Migration and Invasion Assays

Principle: This protocol evaluates this compound's ability to inhibit cancer cell migration (wound healing assay) and invasion through extracellular matrix (Transwell/Matrigel assay).

Materials:

  • Prostate cancer PC-3 cells or other invasive cell lines
  • This compound stock solutions
  • 6-well and 24-well culture plates
  • Transwell inserts (8 μm pore size)
  • Matrigel matrix
  • Cell culture-grade pipette tips
  • Hematoxylin staining solution
  • Light microscope with camera

Wound Healing Assay Procedure:

  • Seed PC-3 cells in 6-well plates (8×10⁴ cells/well) and culture until 90-100% confluent [6].
  • Create a uniform wound scratch using a 200 μL pipette tip.
  • Wash wells with PBS to remove detached cells and add fresh medium containing this compound (1, 10, 40 μM) or vehicle control.
  • Capture images of the wound at 0, 6, 9, 12, and 24 hours at the same location.
  • Measure wound width using ImageJ software and calculate relative wound closure percentage.

Transwell Invasion Assay Procedure:

  • Coat Transwell inserts with Matrigel (diluted in serum-free medium) and incubate at 37°C for 2 hours to gel.
  • Prepare cell suspension (2×10⁴ cells/insert) in serum-free medium containing this compound or vehicle.
  • Add cell suspension to upper chamber and complete medium to lower chamber as chemoattractant.
  • Incubate for 30 hours at 37°C to allow invasion.
  • Remove non-invaded cells from upper membrane surface with cotton swab.
  • Fix cells in methanol for 10 minutes and stain with hematoxylin for 10 minutes.
  • Count invaded cells in four random fields per insert under light microscope (100× magnification).
  • Express results as percentage invasion relative to vehicle control.

Technical Notes:

  • For mechanism studies, include PPARγ antagonist GW9662 (10 μM) to determine PPARγ dependency [6].
  • This compound typically shows dose-dependent inhibition of migration and invasion, with significant effects at ≥10 μM [6].
  • Ensure consistent initial wound width and Matrigel thickness for reproducible results.
Protocol 3: Metabolic Profiling - 18F-FDG Uptake and Glycolytic Flux

Principle: This protocol measures this compound-induced changes in glucose metabolism using 18F-FDG uptake, lactate production, and oxygen consumption rate (OCR).

Materials:

  • Breast cancer T47D cells or other responsive lines
  • This compound stock solutions
  • 18F-FDG (370 kBq/mL working concentration)
  • Lactate assay kit (e.g., Cobas kit)
  • Seahorse XF24 extracellular flux analyzer
  • Oxygen consumption assay reagents: oligomycin (1.2 μM), FCCP (4 μM), antimycin A (10 μM)
  • γ-counter for radioactivity measurement
  • Microplate reader

18F-FDG Uptake Procedure:

  • Seed cells in 12- or 24-well plates and culture until 70-80% confluent.
  • Treat with this compound (20-40 μM) or vehicle for 1-24 hours at 37°C.
  • Add 18F-FDG to final concentration of 370 kBq/mL and incubate for 40 minutes.
  • Wash cells twice with cold PBS and lyse with 0.1N NaOH.
  • Measure cell-associated radioactivity using a γ-counter.
  • Express results as percentage uptake relative to control cells.

Lactate Production Assay:

  • Collect culture medium from treated cells.
  • Assay lactate concentration using enzymatic assay according to manufacturer's protocol.
  • Normalize lactate values to total protein content or cell number.

Oxygen Consumption Rate (OCR) Measurement:

  • Seed cells in XF24 plates at 60,000 cells/well and culture overnight.
  • Equilibrate cells in serum-free RPMI-1640 (no bicarbonate) for 1 hour at 37°C without CO₂.
  • Measure basal OCR followed by sequential measurements after this compound treatment.
  • For mitochondrial stress test, sequentially inject oligomycin, FCCP, and antimycin A while measuring OCR.
  • Analyze data using Seahorse XF24 software.

Technical Notes:

  • This compound typically causes acute stimulation of 18F-FDG uptake (within 1 hour) accompanied by increased lactate production and decreased OCR [8].
  • These metabolic effects occur independently of PPARγ and reflect a shift from oxidative phosphorylation to glycolysis.
  • For mechanism studies, include PPARγ antagonists and compare with other TZDs.

Data Interpretation and Troubleshooting

Expected Results and Analysis

This compound treatment should produce dose-dependent inhibition of proliferation across most cancer cell lines, with IC₅₀ values typically in the 15-30 μM range [3] [5]. Cell cycle analysis should reveal G0/G1 phase arrest and increased sub-G0 population indicating apoptosis [3]. Migration and invasion assays should show significant reduction in wound closure and Matrigel penetration at concentrations ≥10 μM [6]. Metabolic studies should demonstrate increased 18F-FDG uptake and lactate production coupled with decreased mitochondrial respiration [8]. Molecular analyses should confirm reduced c-Myc expression (PPARγ-independent) and context-dependent changes in E-cadherin, GPx3, and other targets.

The following workflow diagram illustrates the decision process for mechanistic follow-up experiments based on initial screening results:

G Start Initial this compound Screening (Proliferation/Viability) Q1 Significant Growth Inhibition? Start->Q1 A1 Proceed to Mechanism Investigation Q1->A1 Yes A5 Consider Cell Line-Specific Resistance Factors Q1->A5 No Q2 c-Myc Reduction Detected? Q3 PPARγ Antagonist (GW9662) Reverses Effect? Q2->Q3 No A2 Focus on PPARγ-Independent Mechanisms Q2->A2 Yes Q4 Metabolic Changes (18F-FDG Uptake ↑)? Q3->Q4 No A3 Focus on PPARγ-Dependent Mechanisms Q3->A3 Yes A4 Investigate Mitochondrial Dysfunction Q4->A4 Yes M1 • c-Myc degradation pathway • Gαq inhibition studies • Mitochondrial function assays Q4->M1 No A1->Q2 A2->M1 M2 • PPRE-luciferase reporter assays • PPARγ target gene expression • Differentiation markers A3->M2 M3 • Oxygen consumption rate • Mitochondrial membrane potential • ROS production assays A4->M3

Figure 2: Decision workflow for mechanistic investigation based on initial this compound screening results

Troubleshooting Common Issues
  • Limited Efficacy: If this compound shows weak effects, ensure proper stock solution preparation and storage (-20°C, protected from light), verify concentration range (up to 45 μM for some endpoints [3] [5]), and confirm cell line sensitivity.
  • Solvent Toxicity: Maintain final DMSO or ethanol concentrations ≤0.25% and include vehicle-only controls [6].
  • Inconsistent Migration Results: Standardize initial wound width, Matrigel thickness, and cell viability before assays.
  • Variable Metabolic Responses: Note that 18F-FDG uptake responses may be acute (1 hour in breast cancer) or delayed (24 hours in colon cancer) [8].
  • Mechanism Confusion: Use PPARγ antagonists (GW9662, 10 μM) and compare with other TZDs to distinguish PPARγ-dependent effects [3] [6].

Safety and Compliance Considerations

This compound is strictly for research use only and not for human or veterinary applications due to its known hepatotoxicity [1] [2]. Researchers should adhere to all institutional safety protocols for chemical handling, including:

  • Using appropriate personal protective equipment (lab coat, gloves, safety glasses)
  • Working in properly ventilated areas (fume hood for powder handling)
  • Implementing proper waste disposal procedures
  • Following chemical hygiene plans

All experiments involving radioactive materials (e.g., 18F-FDG uptake assays) must comply with institutional radiation safety protocols and licensing requirements.

Conclusion

This compound remains a valuable research tool for investigating cancer pathways, particularly due to its unique PPARγ-independent mechanisms not shared by other thiazolidinediones. Its diverse effects on c-Myc stability, G protein signaling, mitochondrial function, and metabolic reprogramming make it particularly useful for studying these processes in isolation or combination. By following the standardized protocols and interpretation guidelines presented in this document, researchers can enhance the reproducibility and translational relevance of their studies exploring this compound's anti-cancer mechanisms.

References

Comprehensive Application Notes and Protocols for Troglitazone in Anti-Inflammatory Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Troglitazone's Anti-Inflammatory Mechanisms and Research Applications

This compound, a thiazolidinedione-class medication originally developed for type 2 diabetes, was withdrawn from clinical use in 2000 due to idiosyncratic hepatotoxicity but has emerged as a valuable research tool for investigating anti-inflammatory pathways and immune modulation. Unlike other thiazolidinediones (rosiglitazone and pioglitazone), this compound possesses unique molecular properties that enable diverse research applications beyond its conventional PPARγ-mediated effects. The drug contains an α-tocopheroyl moiety, giving it potent antioxidant capabilities similar to vitamin E, which contributes significantly to its anti-inflammatory profile [1] [2]. Recent research has revealed that this compound exhibits direct G protein inhibition and immunomodulatory properties independent of its PPARγ activation, expanding its potential research applications in inflammation, cancer biology, and immune-mediated diseases [3] [2].

The primary anti-inflammatory mechanism of this compound involves activation of peroxisome proliferator-activated receptors (PPARs), particularly with strong affinity for PPARγ and weaker binding to PPARα [1]. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor and binds to peroxisome proliferator response elements (PPREs), regulating transcription of genes involved in glucose metabolism, lipid homeostasis, and inflammatory responses [4]. This nuclear receptor activation leads to reduced expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β while enhancing anti-inflammatory pathways [1]. Additionally, this compound use is associated with a marked decrease in nuclear factor kappa-B (NF-κB) activity and a concomitant increase in its inhibitor (IκB), providing a molecular explanation for its anti-inflammatory effects observed in research settings [5] [1].

Current Research Applications and Key Findings

Table 1: Summary of this compound's Research Applications and Experimental Evidence

Research Area Key Findings Experimental Models Significance
Gαq Inhibition Directly binds Gαq and stabilizes inactive GDP-complex (IC~50~ ≈ 31.7 μM); inhibits nucleotide exchange [3] MIN6 mouse insulinoma cells; MEL92.1 uveal melanoma cells [3] Potential research applications in Gαq-driven diseases; lead compound for novel Gαq inhibitors
Immune-Mediated Hepatotoxicity Suppresses IL-12 expression in macrophages/DCs; induces neutrophil adhesion to hepatocytes [6] [7] Individual-centric spheroids; Liver-immune-MPS [6] [7] Model for idiosyncratic DILI; tool for immune-inflammatory responses
Cancer Research Inhibits proliferation of GNAQ-Q209L uveal melanoma cells [3] MEL92.1 (GNAQ-Q209L) vs. SK-MEL-28 (BRAF-V600E) cells [3] Selective anti-proliferative effects in Gαq-mutant cells
Metabolic Studies Inhibits insulin secretion and Ca^2+ mobilization via M3 receptor [3] MIN6 cells; insulin secretion assays [3] Tool for studying Gq-coupled receptor signaling in metabolism

Recent investigations have uncovered a novel molecular target for this compound independent of PPAR activation. Research demonstrates that this compound directly inhibits Gαq protein signaling by binding to its inactive GDP-bound form and stabilizing it against activation, with remarkable specificity compared to related thiazolidinediones [3]. This Gαq inhibition has particular relevance for researching uveal melanoma and Sturge-Weber syndrome, both driven by constitutive Gαq signaling mutations [3]. The discovery of this off-target effect positions this compound as a valuable tool for delineating Gq-mediated signaling pathways in various disease models and developing more specific Gαq inhibitors with improved bioavailability profiles.

The immunomodulatory properties of this compound have been elucidated through advanced microphysiological systems that recapitulate human immune responses. Studies using liver-immune-microphysiological systems (LIMPS) demonstrate that this compound promotes neutrophil adhesion to hepatocytes and enhances crosstalk between macrophages and neutrophils at clinically relevant concentrations [7]. Furthermore, individual-centric spheroid models reveal that this compound suppresses IL-12 expression in macrophages and dendritic cells, creating an immune microenvironment conducive to hepatotoxicity in susceptible individuals [6]. These findings enable researchers to utilize this compound as a probe for investigating idiosyncratic drug reactions and immune-mediated inflammatory responses in sophisticated model systems that better mimic human physiology.

Table 2: Quantitative Profiling of this compound's Effects Across Experimental Systems

Parameter Effect of this compound Experimental Context Comparative Drugs
Gαq Inhibition IC~50~ ≈ 31.7 μM [3] GTPγS binding assay [3] Rosiglitazone, Pioglitazone (no effect) [3]
Cytokine Modulation Suppressed IL-12 expression [6] Individual-centric spheroids (44-year-old male) [6] Rescue with recombinant IL-12 [6]
Cell Viability Inhibited proliferation (GNAQ-Q209L cells) [3] Uveal melanoma cells [3] No effect on BRAF-V600E cells [3]
Hepatotoxicity Induced at clinical concentrations (C~max~ = 6.39 μM) [7] Liver-immune-MPS [7] No hepatotoxicity with rosiglitazone/pioglitazone [7]

Experimental Protocols

Gαq Inhibition Assay

The following protocol outlines the procedure for evaluating this compound-mediated Gαq inhibition using GTPγS binding assays, based on methodology from [3]. This assay measures the nucleotide exchange activity of Gαq in the presence of this compound, quantifying its inhibitory potency through radioactive labeling techniques.

Materials Required:

  • Purified Gαq protein (commercial source or isolated from expression systems)
  • [³⁵S]GTPγS (1250 Ci/mmol, PerkinElmer)
  • This compound (prepared as 10 mM stock in DMSO)
  • Rosiglitazone and pioglitazone controls (10 mM stocks in DMSO)
  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0
  • GF/B glass fiber filters (Whatman)
  • Scintillation counter and appropriate scintillation fluid
  • Water bath or thermal block maintained at 30°C

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing 1-10 μg purified Gαq protein in 100 μL assay buffer. Include positive controls (Gαq without inhibitor) and negative controls (no Gαq protein).
  • Drug Treatment: Add this compound at concentrations ranging from 1-100 μM to test samples. Maintain equivalent DMSO concentrations across all samples (typically ≤0.1%).
  • Nucleotide Exchange Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-1 μM. Vortex briefly and incubate at 30°C for 5-30 minutes.
  • Reaction Termination: Filter reactions through GF/B filters using a vacuum manifold to separate bound from free [³⁵S]GTPγS.
  • Washing and Quantification: Wash filters 3× with 5 mL ice-cold assay buffer. Transfer filters to scintillation vials, add 5 mL scintillation fluid, and measure radioactivity by scintillation counting.
  • Data Analysis: Calculate specific binding by subtracting nonspecific binding (negative controls). Determine IC₅₀ values using nonlinear regression analysis of concentration-response curves.

Technical Notes:

  • Maintain protein on ice throughout preparation to preserve activity
  • Include rosiglitazone and pioglitazone as negative control compounds to demonstrate specificity
  • Perform time-course experiments to establish linear range of nucleotide exchange
  • Run experiments in triplicate for statistical robustness

G cluster_1 Protein Preparation cluster_2 Reaction Setup cluster_3 Analysis Gq_Assay Gαq Inhibition Assay Workflow Step1 Purify Gαq protein Gq_Assay->Step1 Step2 Prepare assay buffer (HEPES, NaCl, MgCl₂, DTT) Step1->Step2 Step3 Prepare drug stocks (this compound, controls in DMSO) Step2->Step3 Step4 Mix Gαq + drugs in buffer Step3->Step4 Step5 Initiate with [³⁵S]GTPγS Step4->Step5 Step6 Incubate at 30°C (5-30 minutes) Step5->Step6 Step7 Terminate reaction (Filter separation) Step6->Step7 Step8 Wash filters (Ice-cold buffer) Step7->Step8 Step9 Measure radioactivity (Scintillation counting) Step8->Step9 Step10 Calculate IC₅₀ (Nonlinear regression) Step9->Step10

Liver-Immune-Microphysiological System (LIMPS) for Hepatotoxicity Assessment

This protocol details the construction and application of a versatile Liver-Immune-Microphysiological System (LIMPS) for assessing immune-mediated hepatotoxicity of this compound, adapted from [7]. This advanced 3D culture model incorporates multiple immune cell types to recapitulate the inflammatory microenvironment of the human liver, enabling detection of this compound-induced hepatotoxicity not observed in conventional monolayer cultures.

Materials Required:

  • HepG2 cells (hepatocyte model)
  • THP-1 cells (monocyte/macrophage model)
  • HL-60 cells (neutrophil model, differentiate with 1.25% DMSO for 5 days)
  • NK-92 cells (natural killer cell model)
  • Organ-on-chip device or microfluidic culture system
  • PDMS (polydimethylsiloxane) chambers and glass slides
  • MEM-α medium (HepG2), RPMI 1640 (THP-1), IMDM (dHL-60), specialized NK medium
  • Fetal bovine serum (FBS) and penicillin-streptomycin
  • This compound (6.39 μM Cmax clinical concentration), rosiglitazone (1.04 μM), pioglitazone
  • Plasma cleaner for bonding PDMS to glass
  • Cell viability assay reagents (CellTiter-Glo, MTT, or LDH)

Procedure:

  • Device Fabrication: Create PDMS layers using soft lithography with SU-8 2075 master. Bond plasma-cleaned PDMS layers to glass slides to form microfluidic channels.
  • Hepatocyte Seeding: Seed 5 μL suspension of HepG2 cells (1×10⁷ cells/mL) into central microchannels. Allow to adhere for 4-6 hours.
  • Immune Cell Incorporation: Add 50 μL suspension of differentiated THP-1 cells (3×10⁶ cells/mL) to side microchannels. After 1 hour, add 300 μL complete medium to side channels.
  • System Maintenance: Culture system for 24-48 hours to establish cell-cell interactions before drug exposure.
  • Drug Treatment: Treat with this compound across concentration range (0.1× to 100× Cmax = 0.639-639 μM). Include rosiglitazone and pioglitazone as negative controls at equivalent multiples of their Cmax values.
  • Endpoint Assessment: After 72-hour exposure, assess:
    • Cell viability (CellTiter-Glo luminescence)
    • Neutrophil adhesion (microscopy)
    • Cytokine secretion (ELISA for IL-12, TNF-α, IL-6, IL-1β)
    • Hepatocyte damage (LDH release, albumin synthesis)
  • Data Analysis: Compare this compound effects to control thiazolidinediones and vehicle controls. Statistical analysis via ANOVA with post-hoc testing.

Technical Notes:

  • Differentiate HL-60 cells with 1.25% DMSO for 5 days before incorporation
  • Differentiate THP-1 cells with 50 ng/mL PMA for macrophage phenotype
  • Maintain physiological flow rates (0.1-1 μL/min) to mimic liver sinusoids
  • Include immune cell-only controls to distinguish direct vs. indirect effects

G cluster_1 Device Preparation cluster_2 Cell Seeding & Culture cluster_3 Treatment & Analysis LIMPS LIMPS Hepatotoxicity Assessment Workflow Step1 Fabricate PDMS layers (Soft lithography) LIMPS->Step1 Step2 Bond to glass slides (Plasma cleaning) Step1->Step2 Step3 Seed HepG2 cells (Central channel) Step2->Step3 Step4 Differentiate immune cells (DMSO for HL-60, PMA for THP-1) Step3->Step4 Step5 Add immune cells (Side channels) Step4->Step5 Step6 Establish co-culture (24-48 hours) Step5->Step6 Step7 Treat with this compound (0.1× to 100× Cmax) Step6->Step7 Step8 Include control TZDs (Rosiglitazone, Pioglitazone) Step7->Step8 Step9 Assess endpoints: - Viability - Neutrophil adhesion - Cytokines - LDH release Step8->Step9

Individual-Centric Spheroid Model for Idiosyncratic DILI Assessment

This protocol describes the generation of individual-centric spheroid models for investigating this compound-mediated idiosyncratic drug-induced liver injury (iDILI), based on methodology from [6]. This innovative approach incorporates autologous immune cells educated in personalized culture media, enabling assessment of individual-specific responses to this compound that may explain its idiosyncratic hepatotoxicity.

Materials Required:

  • Blood samples from healthy donors (≥18 years, >50 kg body weight)
  • HepG2 cells (hepatocyte model)
  • TWNT-1 cells (hepatic stellate cell model)
  • OneSmartDiff customized cell culture medium (PredictCan Biotechnologies)
  • MammoCult basal medium (StemCell)
  • This compound (Cmax = 6.39 μM), rosiglitazone (Cmax = 1.04 μM), rifampicin controls
  • Ultra-low attachment plates (Corning)
  • Recombinant human IL-12 (ACROBiosystems)
  • CellTiter-Glo viability assay (Promega)
  • RNA extraction kits (Arcturus PicoPure, QIAGEN RNeasy)
  • qPCR reagents (OneScript RT Mix, ONEGreen FAST qPCR Premix)

Procedure:

  • Immune Cell Education: Isolate monocytes from donor blood and differentiate into educated macrophages and dendritic cells using OneSmartDiff medium customized with autologous serum for a minimum of 2 weeks.
  • Spheroid Formation: Co-culture HepG2 and TWNT-1 cells in ultra-low attachment plates at optimized ratios to form spheroids.
  • Immune Cell Incorporation: Add educated autologous macrophages and dendritic cells to spheroids and culture for 3 days to establish immune-hepatic interactions.
  • Drug Treatment: Treat spheroids with this compound at concentrations up to 100× Cmax (639 μM) for 3 days. Include rosiglitazone and rifampicin as comparators.
  • Viability Assessment: Measure cell viability using CellTiter-Glo after 3 days of treatment. Generate dose-response curves with constraints (top=100%, bottom=0%).
  • Rescue Experiments: For donors showing iDILI susceptibility, co-treat with this compound and recombinant IL-12 (0-1000 ng/mL) to confirm mechanism.
  • Molecular Analysis: Extract RNA and perform qPCR for:
    • Cytokines: IL-12a, IL-10, IL-23, TNF-α, TGF-β, IL-6, IL-1B
    • Drug-metabolizing enzymes: CYP3A4, CYP2B6, CYP2C9, UGT1A1, GSTP1
  • Data Interpretation: Correlate viability results with cytokine expression patterns. Identify individual-specific susceptibility markers.

Technical Notes:

  • Maintain all cells in MammoCult basal medium for 2 weeks before experimentation to sensitize to educating technology
  • Use autologous serum from each donor for OneSmartDiff preparation
  • Include sufficient donor replicates (≥10) to assess interindividual variability
  • Validate absence of mycoplasma contamination using MycoAlert detection kit

Safety Considerations and Data Interpretation

Hepatotoxicity Risk Management

When working with this compound in research settings, specific safety protocols must be implemented due to its known hepatotoxicity profile. All experiments should include rigorous controls with contemporary thiazolidinediones (rosiglitazone, pioglitazone) that lack the hepatotoxic potential at equivalent therapeutic concentrations [7]. Researchers should implement multiple viability assays to distinguish direct cytotoxicity from immune-mediated effects, as this compound's hepatotoxicity manifests primarily through immune mechanisms in susceptible individuals [6] [7]. For in vitro systems, clinical relevance should be maintained by using concentrations based on the established human Cmax (6.39 μM), with typical experimental ranges from 0.1× to 100× this value [6].

The idiosyncratic nature of this compound hepatotoxicity necessitates careful experimental design. Studies should incorporate multiple donor sources for primary cells or individualized models to capture the population variability in susceptibility [6]. Researchers should monitor for IL-12 suppression as a potential biomarker of this compound-mediated iDILI risk, as this has been identified as a key mechanistic event in susceptible individuals [6]. For rescue experiments, recombinant IL-12 can be applied concurrently with this compound to confirm mechanistic involvement, typically at concentrations ranging from 10-1000 ng/mL [6].

Data Analysis and Troubleshooting

Quantitative Interpretation: For Gαq inhibition assays, calculate IC₅₀ values using non-linear regression of concentration-response data. This compound typically demonstrates IC₅₀ ≈ 31.7 μM for Gαq nucleotide exchange inhibition [3]. In viability assays, normalize all data to vehicle-treated controls (100% viability) and determine significant toxicity thresholds as >30% reduction in viability compared to control thiazolidinediones [7].

Technical Troubleshooting:

  • High variability in spheroid models: Ensure consistent spheroid size by optimizing seeding density and using specialized ultra-low attachment plates
  • Lack of this compound effect in Gαq assays: Verify protein purity and activity; include positive controls known to activate Gαq signaling
  • Inconsistent hepatotoxicity across donors: This reflects the idiosyncratic nature; increase donor sample size and stratify responders vs. non-responders
  • Rapid compound degradation: Prepare fresh this compound solutions for each experiment and verify stability in culture media

Validation Experiments: Confirm direct target engagement for Gαq inhibition using thermal shift assays that measure protein stabilization [3]. For immune-mediated effects, validate findings through cytokine supplementation (IL-12 rescue) or neutralization experiments to establish mechanistic causality [6].

Conclusion and Future Perspectives

This compound remains a valuable research tool for investigating anti-inflammatory pathways, G protein signaling, and immune-mediated toxicity mechanisms, despite its withdrawal from clinical use. Its unique multimodal activity—spanning PPARγ activation, Gαq inhibition, and immunomodulation—provides researchers with a versatile compound for probing complex biological systems. The experimental protocols outlined herein enable comprehensive investigation of these diverse mechanisms using contemporary in vitro models that better recapitulate human physiology than traditional systems.

Future research applications of this compound will likely focus on its repurposing as a scaffold for developing novel Gαq inhibitors with improved bioavailability and reduced toxicity profiles [3]. Additionally, the compound serves as an important tool for validating microphysiological systems that incorporate immune components, advancing the development of more predictive preclinical safety assessment platforms [6] [7]. As research continues to elucidate the molecular basis for individual susceptibility to this compound's adverse effects, this compound may also contribute to the emerging field of personalized toxicology and individual-specific risk assessment for drug candidates.

References

Comprehensive Application Notes and Protocols: Troglitazone-Induced Hepatotoxicity in Advanced Human In Vitro Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug-Induced Liver Injury and Troglitazone

The Challenge of Predicting Drug-Induced Liver Injury

Drug-induced liver injury (DILI) represents a significant challenge in pharmaceutical development and clinical practice, serving as the most common cause of acute liver failure in Western countries and a leading reason for drug failure in clinical trials and post-market withdrawals [1]. DILI accounts for approximately 13% of safety-related failures in clinical trials and 18-21% of market withdrawals due to toxicity concerns [1]. The multifactorial nature of DILI, involving complex interactions between drug metabolism, immune responses, and individual patient susceptibility, has rendered traditional preclinical models inadequate for accurate prediction of human-relevant hepatotoxicity.

This compound as a Paradigm for Idiosyncratic DILI

This compound (Rezulin), a peroxisome proliferator-activated receptor gamma (PPARγ) agonist approved for type 2 diabetes in 1997, was withdrawn from the U.S. market in 2000 after causing at least 89 cases of acute liver failure, resulting in 78 deaths or liver transplants [1] [2]. Despite passing conventional animal toxicity studies, this compound demonstrated idiosyncratic hepatotoxicity that emerged only after widespread clinical use, with an incidence of less than 0.005% but devastating severity [2]. This discrepancy between preclinical safety assessment and clinical outcomes highlights the critical limitations of traditional models and establishes this compound as a benchmark compound for evaluating advanced in vitro systems for DILI prediction [3].

Table 1: Classification of Drug-Induced Liver Injury

DILI Type Characteristics Onset Dose Dependency Examples
Intrinsic DILI Predictable, direct hepatocyte damage Rapid (days) Yes Acetaminophen
Idiosyncratic DILI (iDILI) Unpredictable, host-dependent factors Delayed (weeks-months) No This compound, Amoxicillin-clavulanate
Immune-Mediated DILI (imDILI) Adaptive immune response involvement Variable No This compound, Diclofenac

Table 2: this compound Clinical Profile and Hepatotoxicity

Parameter Details
Therapeutic Class Thiazolidinedione, PPARγ agonist
Approval Year 1997 (U.S.)
Withdrawal Year 2000 (U.S.)
Time to Onset Up to 3 years in some cases
Reported Severe Hepatotoxicity 94 cases of liver failure
Fatality/Transplant Rate 78 patients
Animal Model Sensitivity Poor detection in preclinical studies

Advanced Complex In Vitro Models for this compound Hepatotoxicity

Limitations of Conventional Models

Traditional 2D hepatocyte models and animal studies have demonstrated poor predictive value for this compound-induced hepatotoxicity. Animal tests showed only 33-55% concordance with human DILI, failing to detect this compound's hepatotoxic potential prior to clinical use [1]. Similarly, conventional 2D hepatocyte cultures lack metabolic functionality, immune component interactions, and long-term stability necessary to recapitulate the complex mechanisms underlying this compound toxicity [4]. These limitations have driven the development of more physiologically relevant complex in vitro models (CIVMs) that incorporate human-relevant cell types, microenvironmental cues, and functional readouts.

Key Advantages of CIVMs for this compound Testing

Advanced CIVMs address several critical aspects of this compound-induced hepatotoxicity that conventional models cannot replicate:

  • Species-specific metabolism: Human CIVMs express relevant cytochrome P450 enzymes responsible for this compound bioactivation, including CYP3A4 and CYP2C8, which generate reactive quinone metabolites implicated in hepatotoxicity [5]
  • Immune involvement: CIVMs incorporating innate and adaptive immune cells can model the immune-mediated mechanisms central to this compound toxicity, including neutrophil adhesion, macrophage polarization, and cytokine signaling [2] [6]
  • Interindividual variability: Donor-specific CIVMs capture the genetic diversity underlying idiosyncratic susceptibility, enabling identification of risk-associated biomarkers and mechanisms [6]
  • Long-term exposure capability: Microphysiological systems maintain functional hepatocytes for weeks, allowing simulation of the delayed onset characteristic of this compound hepatotoxicity [2]

Table 3: Comparison of Advanced CIVMs for this compound Hepatotoxicity Assessment

Model Type Key Components Advantages This compound-Specific Applications
Liver-Immune-MPS [2] HepG2, THP-1, dHL-60, NK-92 Dynamic immune-hepatocyte crosstalk, flow simulation Neutrophil adhesion, macrophage activation, clinically relevant concentrations
Individual-Centric Spheroids [6] Primary hepatocytes, HSCs, monocyte-derived macrophages, dendritic cells Donor-specific immune responses, autologous cell interactions IL-12-mediated mechanisms, personalized risk assessment
Co-culture Spheroids [7] Huh-7, THP-1 Simplified immune component, enhanced sensitivity Pro-inflammatory gene expression, comparative safety (vs. rosiglitazone)
Multi-organ Systems [8] Liver spheroids, brain organoids Systemic toxicity assessment, organ-organ interactions Neurotoxicity potential, metabolite-mediated effects

Detailed Experimental Protocols

Protocol 1: Liver-Immune-Microphysiological System (LIMPS)
3.1.1 System Fabrication and Setup
  • Chip design: Fabricate a three-channel microfluidic device using polydimethylsiloxane (PDMS) and glass bonding via soft lithography [2]. The central channel (2mm width) serves as the hepatocyte compartment, flanked by two side channels (1mm width) for immune cell circulation.
  • Surface treatment: Treat the central channel with 50μg/mL collagen IV for 2 hours at 37°C to enhance hepatocyte adhesion and function.
  • Medium circulation: Implement a peristaltic pump system with a flow rate of 50μL/hour to create physiological shear stress and enable continuous nutrient/waste exchange.
3.1.2 Cell Culture and Differentiation
  • Hepatocyte preparation: Seed HepG2 cells in the central channel at a density of 1×10^7 cells/mL in 5μL volume. Allow attachment for 4 hours before initiating flow.
  • Immune cell differentiation:
    • THP-1 monocytes: Differentiate with 50ng/mL PMA for 48 hours to obtain macrophage-like phenotypes
    • HL-60 cells: Differentiate with 1.25% DMSO for 5 days to generate neutrophil-like cells (dHL-60)
    • NK-92 cells: Maintain in specialized IL-2 supplemented medium
  • Immune cell introduction: After 24 hours of HepG2 culture, introduce a mixed immune cell population (3×10^6 cells/mL total) in the side channels, comprising 60% dHL-60, 30% THP-1-derived macrophages, and 10% NK-92 cells
3.1.3 this compound Exposure and Monitoring
  • Dosing regimen: Prepare this compound stock solution in DMSO and dilute in culture medium to achieve final concentrations ranging from clinical Cmax (6.39μM) to 100× Cmax. Include rosiglitazone (Cmax=1.04μM) as a non-hepatotoxic control [2] [6]
  • Exposure duration: Maintain this compound exposure for 72-96 hours with daily medium replacement to ensure stable drug concentrations
  • Real-time monitoring: Integrate transepithelial electrical resistance (TEER) measurements to monitor barrier function integrity throughout exposure
Protocol 2: Individual-Centric Spheroid Model
3.2.1 Spheroid Generation
  • Cell source preparation:
    • Obtain primary human hepatocytes from donor liver tissue (commercial sources or biopsies)
    • Isolate peripheral blood mononuclear cells (PBMCs) from matched donor blood samples
    • Differentiate PBMCs into macrophages and dendritic cells using donor-specific serum supplementation in OneSmartDiff medium for 7 days [6]
  • Spheroid formation:
    • Combine hepatocytes, hepatic stellate cells (TWNT-1), educated macrophages, and dendritic cells at a 5:2:2:1 ratio
    • Seed the cell mixture in ultra-low attachment 96-well plates at 10,000 cells per well
    • Centrifuge at 500×g for 5 minutes to enhance cell aggregation
    • Culture for 72 hours to allow spheroid maturation before drug exposure
3.2.2 Drug Treatment and Viability Assessment
  • This compound exposure: Treat spheroids with this compound across a concentration range (0.1× Cmax to 100× Cmax) for 72 hours, with rosiglitazone and rifampicin as controls
  • Viability measurement:
    • Use CellTiter-Glo 3D assay according to manufacturer protocol
    • Measure ATP content as a surrogate for viable cell mass
    • Normalize luminescence readings to vehicle-treated controls
  • Rescue experiments: For identified susceptible donors, co-treat with recombinant human IL-12 (0-1000ng/mL) to confirm mechanistic involvement
Experimental Workflow

The following diagram illustrates the complete experimental workflow for the Liver-Immune-MPS model:

workflow Start Start Experiment ChipFabrication Chip Fabrication (PDMS molding and bonding) Start->ChipFabrication SurfaceCoat Surface Coating (Collagen IV, 2h, 37°C) ChipFabrication->SurfaceCoat HepG2Seed HepG2 Seeding (1×10⁷ cells/mL in central channel) SurfaceCoat->HepG2Seed ImmuneDiff Immune Cell Differentiation HepG2Seed->ImmuneDiff ImmuneAdd Immune Cell Addition (3×10⁶ cells/mL in side channels) ImmuneDiff->ImmuneAdd TGZTreatment This compound Treatment (6.39μM to 100× Cmax 72-96 hours) ImmuneAdd->TGZTreatment Monitoring Real-time Monitoring (TEER, microscopy) TGZTreatment->Monitoring EndpointAssay Endpoint Assays (Viability, cytokines, RNA analysis) Monitoring->EndpointAssay DataAnalysis Data Analysis EndpointAssay->DataAnalysis End End Experiment DataAnalysis->End

Diagram 1: Experimental workflow for Liver-Immune-Microphysiological System (LIMPS)

Data Analysis and Interpretation

Viability and Functional Assessment
  • Dose-response analysis: Calculate IC50 values for this compound in each model system. Expected this compound IC50 in LIMPS: ~30-50μM; in individual-centric spheroids: highly donor-dependent (5-100μM) [2] [6]
  • Functional markers: Monitor albumin secretion, urea production, and CYP450 activity throughout exposure duration. This compound typically causes ≥50% reduction in albumin secretion at concentrations ≥25μM in susceptible models
  • Comparative analysis: Include parallel testing with rosiglitazone and pioglitazone to establish specificity of this compound-induced toxicity. Expect minimal cytotoxicity with rosiglitazone even at 100× Cmax [2]
Mechanistic Endpoints
  • Immune activation profiling: Quantify pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) in culture supernatants via ELISA. This compound typically induces ≥3-fold increase in TNF-α and IL-6 in LIMPS [2]
  • Gene expression analysis: Assess expression of stress response genes (HMOX1, NQO1, GCLC) and drug metabolism enzymes (CYP3A4, CYP2C8, UGT1A1) via qPCR. This compound often upregulates CYP3A4 expression 2-5 fold [6]
  • Metabolite identification: Detect This compound quinone and This compound glutathione conjugates via LC-MS/MS to confirm reactive metabolite formation [5]

Table 4: Key Analytical Endpoints for this compound Hepatotoxicity Assessment

Endpoint Category Specific Assays Expected this compound Effect Significance
Cell Viability ATP content, LDH release, caspase-3/7 activity Dose-dependent decrease; donor-dependent IC50 Primary toxicity indicator
Metabolic Function Albumin ELISA, urea assay, CYP3A4 activity Decreased albumin/urea production; altered CYP activity Hepatocyte functionality
Immune Activation TNF-α, IL-6, IL-1β, IL-12 ELISA 3-10 fold increase in pro-inflammatory cytokines Immune-mediated toxicity mechanism
Oxidative Stress GSH/GSSG ratio, HMOX1 expression, ROS detection GSH depletion, HMOX1 induction Reactive metabolite formation
Gene Expression RNA-seq, qPCR for DMEs, stress genes CYP3A4 induction, immune signaling alteration Mechanistic insights

Technical Considerations and Troubleshooting

Model Optimization and Validation
  • Flow rate calibration: Optimize shear stress to maintain hepatocyte function without inducing shear-related damage. Recommended range: 0.5-2 dyne/cm² for liver sinusoid-mimicking conditions
  • Cell ratio optimization: For individual-centric spheroids, systematically vary hepatocyte:immune cell ratios (from 10:1 to 5:1) to balance metabolic competence with immune responsiveness
  • Benchmarking: Validate system performance with known hepatotoxins (acetaminophen, diclofenac) and non-toxic compounds (rosiglitazone, metformin) to establish predictive accuracy
Troubleshooting Common Issues

Table 5: Troubleshooting Guide for this compound Hepatotoxicity Models

Problem Potential Causes Solutions
Poor hepatocyte function Inadequate differentiation, suboptimal culture conditions Incorporate 3D extracellular matrix (Matrigel), optimize oxygen tension (5-13%)
Limited this compound toxicity Insufficient bioactivation, inadequate immune component Pre-treat with cytokine mix (IL-6, TNF-α), ensure functional CYP3A4 expression
High donor-to-donor variability Genetic polymorphisms, health status differences Increase donor replicates (n≥5), pre-screen for CYP polymorphisms
Rapid loss of immune cell viability Shear stress, inadequate activation Reduce flow rate during immune cell introduction, add survival cytokines (GM-CSF, M-CSF)
Inconsistent spheroid formation Cell aggregation issues, improper centrifugation Optimize cell concentration, use specialized spheroid formation plates

Applications in Drug Development

Predictive Validation

Advanced CIVMs have demonstrated superior predictive performance for this compound-induced hepatotoxicity compared to traditional models. Liver-on-Chip models achieved 87% sensitivity and 100% specificity in predicting clinical DILI, successfully identifying this compound toxicity that was missed by animal studies [9]. The incorporation of immune components significantly increases sensitivity for detecting this compound cytotoxicity, with co-culture models showing enhanced response compared to hepatocyte-only systems [7].

Patient Stratification and Precision Medicine

Individual-centric models enable identification of patient-specific susceptibility factors through donor-matched hepatocyte and immune cell systems. Research has revealed that IL-12 suppression represents a key mechanism in this compound-induced iDILI for specific donor subsets, demonstrating how these models can uncover personalized risk biomarkers [6]. This approach facilitates development of polygenicity-in-a-dish strategies that could eventually enable pre-clinical identification of at-risk patient populations.

Mechanistic Insights

The following diagram illustrates the key mechanisms of this compound-induced hepatotoxicity identified using advanced CIVMs:

mechanisms This compound This compound Exposure Metabolism Hepatic Metabolism (CYP3A4, CYP2C8) This compound->Metabolism ReactiveMetab Reactive Metabolites (Quinone, Glutathione conjugates) Metabolism->ReactiveMetab Mitochondrial Mitochondrial Dysfunction ReactiveMetab->Mitochondrial OxidativeStress Oxidative Stress (ROS production, GSH depletion) ReactiveMetab->OxidativeStress ImmuneActivation Immune Cell Activation (Macrophages, Neutrophils) Mitochondrial->ImmuneActivation OxidativeStress->ImmuneActivation CytokineRelease Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) ImmuneActivation->CytokineRelease IL12Suppression IL-12 Suppression (in susceptible donors) ImmuneActivation->IL12Suppression Subset of donors HepatocyteDamage Hepatocyte Damage (Apoptosis, Necrosis) CytokineRelease->HepatocyteDamage IL12Suppression->HepatocyteDamage ClinicalDILI Clinical DILI Manifestation HepatocyteDamage->ClinicalDILI

Diagram 2: Mechanisms of this compound-induced hepatotoxicity identified through CIVMs

Conclusion and Future Perspectives

Advanced in vitro models for this compound-induced hepatotoxicity represent a paradigm shift in preclinical safety assessment, addressing critical limitations of conventional animal tests and 2D cultures. The integration of relevant human biology, including immune components, physiological flow, and donor diversity, enables more accurate recapitulation of the complex mechanisms underlying idiosyncratic DILI. These systems now achieve predictive accuracies exceeding 85% for human-relevant hepatotoxicity, demonstrating their potential to transform drug safety assessment [9].

Future developments should focus on increasing throughput, standardizing protocols, and incorporating genetic diversity through biobank-derived cells from extensive donor populations. Additionally, integration of multi-organ interactions will provide insights into systemic toxicity manifestations [8]. As these technologies continue to mature, they offer the promise of earlier identification of problematic compounds like this compound, potentially preventing dangerous clinical outcomes and expensive late-stage drug failures.

References

Experimental Protocols for Troglitazone PPARγ Activation Assays

Author: Smolecule Technical Support Team. Date: February 2026

The following sections provide detailed methodologies for key experiments used to investigate PPARγ activation by troglitazone.

Protocol: Confirming PPARγ Activation and Specificity

This protocol is used to confirm that this compound's effects are mediated through PPARγ activation.

  • Principle: this compound acts as a ligand for the nuclear receptor PPARγ. Its activation can be confirmed by observing dose-dependent changes in PPARγ signaling and by using a specific antagonist to block these effects [1] [2] [3].
  • Materials:
    • Cell line: Human lung adenocarcinoma A549 cells [1] [2] or human neuroblastoma SK-N-SH cells [3].
    • Test compound: this compound (e.g., 1-100 µM) [1] [4] [3].
    • PPARγ antagonist: GW9662 (10 µM) [1] [3].
    • Lysis buffer and reagents for Western blotting.
  • Procedure:
    • Cell Culture and Pre-treatment: Culture A549 cells in complete growth medium. Pre-treat cells with the PPARγ antagonist GW9662 (10 µM) for 1 hour [1] [3].
    • This compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 1, 2, 4 µM) for 12 hours [1] [2].
    • Protein Extraction and Analysis: Lyse cells and extract total protein. Perform Western blot analysis to assess PPARγ expression levels [1].
  • Key Controls:
    • Negative Control: Cells treated with vehicle (e.g., DMSO).
    • Specificity Control: Cells pre-treated with GW9662 before this compound addition [1] [3].
  • Expected Outcome: this compound treatment increases PPARγ expression in a dose-dependent manner. This increase is suppressed when cells are pre-treated with GW9662, confirming the effect is PPARγ-dependent [1].
Protocol: Assessing Autophagy Flux

This compound can induce autophagy flux, which can be measured by tracking the conversion of LC3 and the degradation of p62.

  • Principle: Autophagy activation involves the conversion of cytosolic LC3-I to the lipidated, autophagosome-bound form LC3-II, and the degradation of the autophagy substrate p62 [1] [2].
  • Materials:
    • Cell line: A549 cells [1] [2].
    • Reagents: this compound, autophagy inhibitor (e.g., Chloroquine (CQ), 10 µM) [1], antibodies for LC3 and p62.
    • Equipment: Western blot apparatus, fluorescence microscope.
  • Procedure:
    • Treatment: Treat A549 cells with this compound (e.g., 1-4 µM) for 12 hours. To inhibit lysosomal degradation, a parallel set of cells can be co-treated with Chloroquine (10 µM) [1].
    • Western Blot Analysis: Analyze cell lysates by Western blot.
      • Probe for LC3: An increase in the LC3-II/GAPDH ratio indicates autophagosome formation.
      • Probe for p62: A decrease in p62 levels suggests enhanced autophagic degradation [1] [2].
    • Immunofluorescence (Optional): Transduce cells with a GFP-LC3B vector. The formation of distinct GFP-LC3B puncta (green dots) under a fluorescence microscope indicates autophagosome accumulation [3].
  • Expected Outcome: this compound treatment increases the LC3-II/GAPDH ratio and decreases p62 protein levels, indicating autophagy flux activation. Co-treatment with CQ leads to further accumulation of both LC3-II and p62 [1].
Protocol: Evaluating Functional Effects in Disease Models

These assays measure the downstream functional consequences of PPARγ activation in specific research models.

  • A. Sensitization to TRAIL-Induced Apoptosis in Cancer Cells

    • Procedure: Pre-incubate A549 cells with this compound (0-4 µM) for 12 hours, then expose to TRAIL protein (200 ng/ml) for 2 hours [1] [2].
    • Analysis:
      • Cell Viability: Measure using crystal violet or trypan blue exclusion assays [1] [2].
      • Apoptosis Markers: Analyze by Western blot for cleaved caspases (e.g., Ac-cas3, Ac-cas8) [1].
    • Expected Outcome: this compound pre-treatment sensitizes TRAIL-resistant cancer cells, significantly reducing cell viability and increasing markers of apoptosis compared to TRAIL or this compound alone [1] [2].
  • B. Neuroprotection Against Prion Peptide Toxicity

    • Procedure: Pre-treat primary neuronal cells or SK-N-SH cells with this compound (20-80 µM) for 12 hours, with or without a subsequent challenge with PrP (106–126) peptide (100 µM) [3].
    • Analysis:
      • Cell Viability: Assess using trypan blue exclusion assay [3].
      • Apoptosis: Quantify using Annexin V/PI staining and TUNEL assay [3].
    • Expected Outcome: this compound treatment weakens PrP (106–126)-induced neuronal cell death and reduces apoptosis markers [3].
  • C. Cell Cycle Arrest in Oral Cancer Cells

    • Procedure: Treat human oral squamous cell carcinoma (SCC) cells (e.g., CA9-22, HSC-4) with this compound (0-100 µM) for 2-3 days [4].
    • Analysis:
      • Cell Growth: Count cell numbers with a hemocytometer over time [4].
      • Cell Cycle Analysis: Fix cells with ethanol, stain with propidium iodide, and analyze DNA content by flow cytometry [4].
    • Expected Outcome: this compound inhibits cell proliferation and increases the fraction of cells in the G1 phase, indicating G1 cell cycle arrest [4].

Summary of Quantitative Data

The table below summarizes key experimental findings from the literature.

Assay Type Cell Line / Model This compound Concentration Exposure Time Key Findings Source
PPARγ Activation A549 (lung cancer) 1, 2, 4 µM 12 h Increased PPARγ expression (dose-dependent); blocked by GW9662. [1] [2]
Autophagy Flux A549 (lung cancer) 1, 2, 4 µM 12 h ↑ LC3-II/GAPDH ratio; ↓ p62 protein levels. [1] [2]
TRAIL Sensitization A549, Calu-3, HCC-15 (lung cancer) 1, 2, 4 µM 12 h pre-TRAIL Significant reduction in cell viability vs. TRAIL alone. [1] [2]
Neuroprotection SK-N-SH (neuronal) 20, 40, 80 µM 12 h Protected against PrP (106-126)-induced cytotoxicity; effect blocked by GW9662. [3]
Cell Cycle Analysis CA9-22, HSC-4 (oral SCC) 10, 50, 100 µM 48 h Increased G1 phase population (from ~50% to ~70%); decreased S/G2 phases. [4]
Antiproliferative CA9-22, HSC-4 (oral SCC) 10, 50, 100 µM 72 h Significant suppression of cell growth; no induction of apoptosis. [4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathway through which this compound activates PPARγ and its downstream cellular effects, integrating both established and alternative mechanisms.

G This compound-Induced PPARγ Signaling and Cellular Outcomes cluster_input Input cluster_pathway Core Pathway cluster_alt Alternative/Parallel Pathway Trog This compound PPARg PPARγ Activation Trog->PPARg Binds CycleArrest G1 Cell Cycle Arrest Trog->CycleArrest Directly induces (PPARγ-independent?) EGFR EGFR Binding & Internalization Trog->EGFR Directly binds (PPARγ-independent) TRAIL TRAIL Apoptosis Enhanced Apoptosis TRAIL->Apoptosis Triggers PrP PrP (106-126) NeuroProt Neuroprotection PrP->NeuroProt Induces toxicity Autophagy Autophagy Flux (LC3-I to LC3-II, ↓p62) PPARg->Autophagy Induces PPARg->NeuroProt Mediates Autophagy->Apoptosis Sensitizes to Attenuation Attenuated EGFR Signaling EGFR->Attenuation Leads to Akt Inhibition of Akt Phosphorylation Attenuation->Akt Results in Akt->CycleArrest Contributes to

Important Experimental Considerations

  • PPARγ-Independent Effects: Be aware that some of this compound's effects, particularly its antiproliferative action, may occur through PPARγ-independent pathways. One study suggests it can bind directly to the Epidermal Growth Factor Receptor (EGFR), triggering its internalization and degradation, leading to growth arrest [5].
  • Cell Type Specificity: The biological outcomes of this compound treatment (e.g., apoptosis vs. cell cycle arrest) are highly dependent on the cell type used. For instance, in oral SCC cells, this compound induced G1 arrest without evidence of apoptosis [4].
  • Inhibitor Controls: Always include pharmacological inhibitors (like GW9662 for PPARγ or Chloroquine for autophagy) and genetic approaches (like siRNA) to confirm the specificity of the observed effects and delineate the involved pathways [1] [3].

References

Troglitazone in Diabetes Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Historical Context

Troglitazone represents a pivotal compound in the history of diabetes pharmacotherapy as the first thiazolidinedione (TZD) class medication approved for type 2 diabetes treatment. Initially approved in the United States in 1997, this compound functioned as an insulin sensitizer that demonstrated significant efficacy in improving glycemic control through novel mechanisms distinct from existing therapies [1] [2]. Its introduction marked an important advancement in targeting insulin resistance, a fundamental pathophysiological defect in type 2 diabetes. The drug showed particular promise in the Diabetes Prevention Program (DPP), a landmark randomized clinical trial investigating prevention of type 2 diabetes in high-risk individuals [1]. During its brief therapeutic application, this compound was found to substantially reduce diabetes incidence by 56% compared to placebo, outperforming metformin which showed a 31% reduction during the same period [1].

Despite its promising efficacy, this compound was withdrawn from clinical use in 2000 due to rare but severe idiosyncratic hepatotoxicity that resulted in liver failure requiring transplantation and, in some cases, death [3] [4]. This withdrawal, however, did not diminish scientific interest in the compound but rather transformed it into a valuable research tool for investigating both the mechanisms of insulin sensitization and drug-induced liver injury (DILI). Recent research has uncovered that this compound possesses unique molecular properties distinct from other thiazolidinediones, including direct inhibition of Gαq signaling—a mechanism that may underlie both its therapeutic effects and its toxicity profile [5] [6]. This combination of historical significance, demonstrated efficacy, and complex safety profile makes this compound an important compound for diabetes research protocols today, particularly as researchers seek to develop safer insulin-sensitizing therapies and understand mechanisms of drug hepatotoxicity.

Mechanisms of Action

This compound exhibits a dual mechanism of action that distinguishes it from other thiazolidinediones, comprising both shared class effects and unique molecular interactions. Like other TZDs, this compound functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, activating this nuclear receptor to modulate gene expression involved in glucose and lipid metabolism [2]. This PPARγ activation enhances insulin sensitivity in peripheral tissues, particularly adipose tissue, muscle, and liver, leading to improved glucose uptake and utilization. The insulin-sensitizing effects of this compound manifest clinically as reduced fasting insulin and glucose levels, with studies demonstrating that these effects progressively increase over time, reaching maximal action approximately 12 weeks after treatment initiation [2].

Recent research has revealed that this compound possesses a unique secondary mechanism not shared by its analogs rosiglitazone and pioglitazone: direct inhibition of the heterotrimeric G protein Gαq [5] [6]. Through sophisticated in silico docking studies and experimental validation, this compound was found to bind directly to Gαq at the same site as the natural inhibitors YM-254890 and FR900359, stabilizing the inactive GDP-bound conformation and preventing GTP exchange [5]. This inhibition occurs with an IC50 of approximately 31.7 μM and demonstrates notable specificity, with minimal effects on Gi1 and Gs proteins and no inhibition of G13 [5]. The inhibition of Gαq signaling has profound implications for cellular processes, as demonstrated in MIN6 mouse insulinoma cells where this compound suppressed Ca²⁺ mobilization, extracellular regulated protein kinase phosphorylation, and insulin secretion stimulated by Gq-coupled M3 muscarinic receptors [5]. This unique Gαq inhibitory activity positions this compound as a valuable scaffold for developing novel small-molecule Gαq inhibitors with potential applications beyond diabetes, including in conditions driven by constitutive Gαq signaling such as uveal melanoma and Sturge-Weber syndrome [5] [6].

Table 1: Comparative Mechanisms of Thiazolidinediones

Compound PPARγ Activation Gαq Inhibition Clinical Status Key Distinguishing Features
This compound Yes Yes (IC50 ~31.7 μM) Withdrawn Dual PPARγ/Gαq inhibition; associated with hepatotoxicity
Rosiglitazone Yes No Restricted use PPARγ selective; cardiovascular concerns
Pioglitazone Yes No Available PPARγ selective; associated with bladder cancer risk

The following diagram illustrates this compound's dual mechanisms of action and their downstream effects:

G cluster_PPAR Nuclear Signaling Pathway cluster_Gq G Protein Signaling Pathway cluster_effects Therapeutic Outcomes This compound This compound PPARg PPARγ Activation This compound->PPARg Gq Gαq Inhibition This compound->Gq GeneExp Gene Expression Changes PPARg->GeneExp InsSens Improved Insulin Sensitivity GeneExp->InsSens Glucose ↓ Fasting Glucose ↓ Fasting Insulin InsSens->Glucose Outcomes Enhanced Glucose Control Potential Anti-Proliferative Effects Glucose->Outcomes GDP Stabilized GDP-bound State Gq->GDP PLC Inhibited PLC Activation GDP->PLC Ca2 ↓ Ca²⁺ Mobilization PLC->Ca2 ERK ↓ ERK Phosphorylation Ca2->ERK InsSec Modulated Insulin Secretion ERK->InsSec InsSec->Outcomes

Key Research Findings

Clinical Efficacy in Diabetes Prevention

The Diabetes Prevention Program (DPP) provided compelling evidence for this compound's efficacy in diabetes prevention, despite the early discontinuation of the this compound arm due to hepatotoxicity concerns [1]. During the relatively brief mean exposure period of 0.9 years (range 0.5-1.5 years), this compound demonstrated remarkable efficacy in reducing diabetes incidence among high-risk individuals. The diabetes incidence rate was 3.0 cases per 100 person-years in the this compound group, compared to 12.0, 6.7, and 5.1 cases per 100 person-years in the placebo, metformin, and intensive lifestyle intervention (ILS) groups, respectively [1]. This represented a 75% reduction in diabetes incidence compared to placebo, significantly outperforming metformin (50% reduction) during the active treatment period.

The mechanisms underlying this robust protective effect were elucidated through detailed metabolic assessments. This compound's efficacy derived primarily from enhanced insulin sensitivity with concomitant maintenance of insulin secretion [1]. Specifically, this compound treatment resulted in significant improvements in insulin sensitivity indices compared to other interventions. The insulin sensitivity index (ISI) increased from a baseline median of 12.3 to 19.9 after one year of this compound treatment, compared to more modest improvements in the metformin (12.0 to 15.4) and ILS (12.5 to 17.0) groups [1]. Unlike its pronounced effects on insulin sensitivity, this compound did not significantly alter insulin secretion parameters as measured by the corrected insulin response (CIR) and insulin-to-glucose ratio (IGR) [1]. This pattern suggests that this compound's primary mechanism for diabetes prevention involves ameliorating peripheral insulin resistance rather than enhancing beta-cell function.

Safety Profile and Hepatotoxicity

The hepatotoxicity profile of this compound represents a critical aspect of its pharmacology and continues to be an active area of research. Idiosyncratic drug-induced liver injury (iDILI) caused by this compound is rare and unpredictable, occurring independently of dose and duration of administration [3]. Recent research using innovative individual-centric spheroid models has provided new insights into the mechanisms underlying this compound hepatotoxicity. These models, which incorporate hepatocytes, hepatic stellate cells, and autologous immune cells (macrophages and dendritic cells) under physiological conditions, have revealed that this compound-mediated iDILI risk is associated with suppression of IL-12 expression by autologous macrophages and dendritic cells [3]. This mechanism was demonstrated in spheroids from a 44-year-old male donor, where this compound treatment suppressed IL-12 expression, and concomitant administration of recombinant IL-12 rescued the iDILI phenotype [3]. This finding was subsequently confirmed in another case from a 31-year-old female, suggesting that IL-12 suppression may be a driver of this compound-mediated iDILI in susceptible individuals.

Systematic comparisons of this compound with its safer analog rosiglitazone have revealed important differences in their off-target activities. Analysis of the US EPA ToxCast database demonstrated that this compound was active in 129 in vitro assays, more than twice the number for rosiglitazone (60 assays), indicating a much broader off-target activity profile that may contribute to its hepatotoxicity [4]. This mechanistic difference is further reflected in pharmacovigilance data from WHO Vigibase, which showed an eightfold difference in fatalities and a fivefold difference in both all adverse events and liver-related adverse events for this compound compared to rosiglitazone [4].

Table 2: Quantitative Metabolic Effects of this compound in the Diabetes Prevention Program

Parameter Baseline Median 1-Year Median Absolute Change Relative Change Statistical Comparison
Fasting Insulin (pmol/L) 132 90 -42 -31.8% P < 0.01 vs. placebo
30-min Insulin (pmol/L) 498 402 -96 -19.3% P < 0.01 vs. placebo
Insulin Sensitivity (ISI) 12.3 19.9 +7.6 +61.8% P < 0.01 vs. placebo and metformin
1/Fasting Insulin 7.58 11.11 +3.53 +46.6% P < 0.01 vs. placebo
CIR 9.58 10.15 +0.57 +5.9% Not significant

Experimental Protocols

Assessing Gαq Inhibition

The Gαq inhibitory activity of this compound can be evaluated through a series of well-established biochemical and cellular assays. The following protocol outlines key methodologies for characterizing this unique property:

G Protein GTPγS Binding Assay

  • Preparation: Purify heterotrimeric G proteins (Gαq, Gβ1, γ2) from High-Five insect cells coinfected with His8-Gβ1γ2 and Gα/Ric-8A/B bicistronic viruses [5].
  • Membrane extraction: Resuspend harvested cells in lysis buffer (20 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM EDTA, 2 mM MgCl2, 10 mM β-mercaptoethanol, 10 μM GDP, and protease inhibitors) and lyse using nitrogen cavitation at 500 PSI for 30 minutes at 4°C [5].
  • Detergent extraction: Centrifuge lysates at 100,000g for 40 minutes, homogenize membrane pellets in MgCl2 lysis buffer, and extract with 1% w/v sodium cholate followed by 0.5% w/v C12E10 detergent [5].
  • Binding reaction: Incubate purified G proteins with [35S]-GTPγS in the presence of this compound (0-100 μM) or vehicle control for 30 minutes at 30°C.
  • Measurement: Determine GTPγS binding using scintillation counting and calculate IC50 values from dose-response curves. This compound typically shows IC50 of ~31.7 μM for Gαq inhibition [5].

G Protein Thermal Stability Assay

  • Sample preparation: Incubate purified Gαq-GDP (1 mg/mL) with this compound (50 μM), FR900359 (1 μM, positive control), or vehicle for 30 minutes on ice [5].
  • Thermal challenge: Subject samples to a temperature gradient (25-65°C) for 10 minutes.
  • Analysis: Centrifuge at 20,000g for 20 minutes to remove aggregated protein and quantify soluble Gαq in supernatant by SDS-PAGE or immunoblotting.
  • Interpretation: Stabilization of Gαq-GDP by this compound indicates direct binding, similar to FR900359 [5].

Cellular Gq Signaling Assay

  • Cell culture: Maintain MIN6 mouse insulinoma cells in standard conditions.
  • Stimulation: Pre-treat cells with this compound (0-50 μM) for 2 hours, then stimulate with carbachol (100 μM) or oxotremorine-M (10 μM) for the appropriate duration [5].
  • Readouts:
    • Measure Ca²⁺ mobilization using Fura-2 AM fluorescence.
    • Assess ERK phosphorylation by immunoblotting with phospho-ERK antibodies.
    • Quantify insulin secretion using ELISA or RIA.
  • Expected results: this compound should dose-dependently inhibit carbachol-stimulated Ca²⁺ mobilization, ERK phosphorylation, and insulin secretion [5].
Evaluating iDILI Risk Using Individual-Centric Spheroid Models

The following protocol describes the use of advanced spheroid models to assess this compound-induced hepatotoxicity:

Educated Spheroid Preparation

  • Cell sourcing: Obtain HepG2 hepatocytes, TWNT-1 hepatic stellate cells, and blood samples from healthy donors [3].
  • Immune cell education: Differentiate monocytes into macrophages and dendritic cells using OneSmartDiff medium, a customizable person-dependent medium containing serum prepared from each individual donor [3].
  • Spheroid formation: Co-culture HepG2 and TWNT-1 cells in ultra-low attachment plates supplemented with educated monocytes and culture for 3 days before drug treatment [3].

Drug Treatment and Viability Assessment

  • Dosing: Treat educated spheroids with this compound at concentrations up to 100 × Cmax (Cmax = 6.39 μM) for 3 days [3].
  • Viability measurement: Assess cell viability using CellTiterGlo assay according to manufacturer's instructions.
  • Dose-response analysis: Generate inhibitory dose-response curves with constraints (top = 100; bottom = 0) to determine IC50 values for each donor.

Mechanistic Evaluation

  • Cytokine analysis: Perform quantitative PCR to measure expression of IL-12a, IL-10, IL-23, TNF-α, TGF-β, IL-6, and IL-1B transcripts [3].
  • Rescue experiments: Co-treat spheroids from susceptible donors with this compound at Cmax and recombinant human IL-12 (0-1000 ng/mL) [3].
  • Metabolic competence: Assess induction of drug-metabolizing enzymes (CYP3A4, CYP2B6, CYP2C9, UGT1A1, GSTP1) by qPCR to evaluate potential metabolic contributions to toxicity.

The experimental workflow for these key protocols is summarized below:

G cluster_Gq Gαq Inhibition Protocol cluster_DILI iDILI Risk Assessment Protocol start Experimental Objective G1 G Protein Purification from insect cells start->G1 D1 Spheroid Generation HepG2 + TWNT-1 + educated immune cells start->D1 G2 Biochemical Assays GTPγS binding Thermal stability G1->G2 G3 Cellular Assays Ca²⁺ mobilization ERK phosphorylation Insulin secretion G2->G3 G4 Data Analysis IC50 calculation Specificity assessment G3->G4 results Integrated Analysis Mechanistic understanding Safety assessment G4->results D2 This compound Exposure Up to 100 × Cmax (6.39 μM) D1->D2 D3 Endpoint Assessment Viability measurements Cytokine expression DME induction D2->D3 D4 Rescue Experiments IL-12 co-treatment Mechanistic validation D3->D4 D4->results

Application Notes

Research Applications

This compound serves as a valuable research tool with multiple applications in contemporary diabetes and pharmacological research:

  • Mechanistic Studies of Insulin Sensitization: this compound provides a reference compound for investigating PPARγ-independent mechanisms of insulin sensitization, particularly through its Gαq inhibitory activity [5]. Researchers can employ this compound as a positive control in experiments designed to dissect the relative contributions of PPARγ activation versus Gαq inhibition to overall insulin-sensitizing effects.

  • Gαq Pathway Research: The unique Gαq inhibitory activity of this compound makes it a promising lead compound for developing novel small-molecule Gαq inhibitors with potential applications beyond diabetes, including in uveal melanoma and Sturge-Weber syndrome driven by constitutive Gαq signaling [5] [6]. Its relatively small molecular weight (441 Da) and established chemical structure provide advantages over larger depsipeptide inhibitors like FR900359 and YM-254890 in terms of bioavailability and synthetic accessibility.

  • iDILI Mechanistic Research: this compound serves as a paradigm compound for studying idiosyncratic drug-induced liver injury, particularly using advanced individual-centric models that incorporate immune components [3]. Researchers can utilize this compound to develop and validate new preclinical models for predicting hepatotoxicity risk, with a focus on understanding the interplay between drug metabolism and immune-mediated toxicity.

Safety Considerations for Laboratory Use

When incorporating this compound into research protocols, investigators should adhere to the following safety guidelines:

  • Concentration Considerations: For cellular experiments, this compound concentrations should be carefully justified based on scientific objectives. While Gαq inhibition requires relatively high concentrations (IC50 ~31.7 μM), PPARγ-mediated effects typically occur at lower concentrations [5]. Researchers should aim to use the lowest effective concentrations to minimize non-specific effects and potential cytotoxicity.

  • Hepatotoxicity Monitoring: In extended-duration cultures or animal studies, implement appropriate monitoring for signs of hepatotoxicity, including regular assessment of liver enzymes (ALT, AST) and histopathological evaluation of liver tissue when possible [4]. Consider incorporating this compound's safer analogs (rosiglitazone, pioglitazone) as controls to distinguish class effects from this compound-specific toxicity.

  • Individual Variability Considerations: When using primary cells or engineered tissues, incorporate cells from multiple donors to account for individual variability in this compound response and toxicity susceptibility [3]. The individual-centric spheroid model demonstrates that this compound-mediated iDILI risk varies significantly between donors, highlighting the importance of considering population diversity in research design.

Conclusions and Future Directions

This compound represents a compound of significant historical and contemporary research interest, embodying both the promise of targeted insulin sensitization and the challenges of drug safety prediction. The dual mechanisms of PPARγ activation and Gαq inhibition distinguish this compound from other thiazolidinediones and provide unique opportunities for mechanistic research [5] [6]. The robust efficacy demonstrated in the Diabetes Prevention Program, with a 75% reduction in diabetes incidence during active treatment, continues to make this compound a benchmark for diabetes prevention strategies [1].

Future research directions should focus on several key areas. First, structure-activity relationship studies could identify this compound analogs that retain Gαq inhibitory activity without associated hepatotoxicity, potentially leading to novel therapeutic agents for conditions driven by constitutive Gαq signaling [5]. Second, advanced individual-centric models should be further developed to predict iDILI risk earlier in drug development, potentially preventing future drug withdrawals [3] [4]. Finally, the combination of this compound's established clinical efficacy and newly discovered mechanisms suggests that drug repurposing approaches may identify specific patient populations or clinical contexts where this compound's benefits outweigh its risks, particularly with appropriate monitoring.

References

Comprehensive Application Notes and Protocols: Troglitazone-Mediated Inhibition of Focal Adhesion Assembly and Signaling in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Troglitazone's Effects on Focal Adhesion Dynamics

This compound, originally developed as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist for diabetes treatment, has emerged as a significant compound in cancer research due to its pleiotropic effects on cellular signaling pathways. Beyond its metabolic actions, this compound demonstrates potent anti-cancer properties through mechanisms involving inhibition of focal adhesion kinase (FAK) phosphorylation and disruption of focal adhesion assembly. Focal adhesions are critical structural complexes that mediate connections between intracellular actin cytoskeleton and extracellular matrix, playing essential roles in cell migration, proliferation, and survival. The discovery that this compound directly binds and inhibits the heterotrimeric G protein Gαq has revealed novel signaling mechanisms that impact focal adhesion dynamics, providing new therapeutic avenues for investigation [1] [2].

For cancer researchers and drug development professionals, understanding this compound's effects on focal adhesion assembly offers valuable insights into targeting metastatic processes. Malignant cells characteristically exhibit enhanced migratory and invasive capabilities driven by dysregulated focal adhesion turnover. This compound's ability to inhibit FAK phosphorylation and focal adhesion assembly directly impacts cellular mechanotransduction pathways, potentially disrupting the biomechanical signaling that cancer cells exploit for invasion and metastasis. This application note provides comprehensive experimental protocols and analytical frameworks for investigating this compound-mediated focal adhesion disruption, supported by quantitative data and signaling pathway visualizations [3] [2].

Molecular Mechanisms of this compound Action

Gαq Inhibition and Downstream Signaling Effects
  • Direct Gαq binding: this compound binds directly to the inactive Gαq-GDP complex, stabilizing it and preventing GTP exchange, thereby inhibiting downstream signaling. This mechanism differs from other thiazolidinediones (rosiglitazone, pioglitazone) which show no significant Gαq inhibition [1].

  • Specificity profile: this compound demonstrates selective inhibition for Gαq (IC50 ~31.7 μM) with modest effects on Gi1 and Gs, and no inhibition of G13. This selectivity profile enables targeted disruption of Gαq-mediated signaling pathways without broadly affecting all G protein signaling cascades [1].

  • Calcium signaling disruption: Through Gαq inhibition, this compound effectively blocks calcium mobilization stimulated by Gq-coupled receptors such as the M3 muscarinic cholinergic receptor, subsequently impacting downstream effectors including extracellular regulated protein kinase (ERK) phosphorylation and insulin secretion [1].

Focal Adhesion Kinase and Cytoskeletal Effects
  • FAK phosphorylation inhibition: this compound significantly reduces phosphorylation events at key FAK residues, including the autophosphorylation site Y397, which serves as a docking site for Src family kinases and other signaling molecules essential for focal adhesion assembly and maturation [2].

  • Cytoskeletal disruption: By interfering with FAK activation, this compound disrupts the organized actin cytoskeleton, impairing stress fiber formation and focal adhesion complex stability. This effect compromises cellular adhesion, spreading, and migration—processes critical for cancer metastasis [2] [4].

  • Integrin signaling interference: this compound impacts integrin-mediated signaling pathways by reducing FAK activation downstream of integrin clustering, thereby interfering with the formation of mature focal adhesions and subsequent activation of survival and proliferation pathways [4].

Cross-Talk with Other Signaling Pathways

The molecular mechanisms of this compound involve extensive signaling pathway crosstalk. Gαq inhibition intersects with multiple oncogenic signaling cascades:

  • MAPK pathway modulation: this compound affects ERK phosphorylation through both Gαq-dependent and independent mechanisms, influencing cell proliferation and migration decisions [1] [5].

  • JAK/STAT interactions: While not directly inhibiting JAK/STAT, this compound's effects on focal adhesions impact integrin-JAK/STAT crosstalk, potentially influencing STAT3 activation and its transcriptional targets involved in epithelial-mesenchymal transition [6].

  • PI3K/Akt pathway regulation: Through both direct and indirect mechanisms, this compound influences Akt activation status, impacting cell survival and metabolic programming in cancer cells [7] [5].

The following diagram illustrates the key molecular mechanisms through which this compound impacts focal adhesion signaling:

G This compound This compound Gq Gαq-GDP This compound->Gq Stabilizes GPCR Gq-Coupled Receptor GPCR->Gq Activates GTP_Gq Gαq-GTP Gq->GTP_Gq GDP/GTP Exchange PLC Phospholipase C GTP_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates FAK Focal Adhesion Kinase PKC->FAK Phosphorylates SF Stress Fiber Formation FAK->SF Promotes FA Focal Adhesion Assembly FAK->FA Promotes Integrin Integrin Integrin->FAK Activates Migration Cell Migration SF->Migration FA->Migration

Figure 1: Molecular mechanisms of this compound-mediated inhibition of Gαq signaling and focal adhesion assembly. This compound stabilizes the inactive Gαq-GDP complex, preventing downstream signaling through phospholipase C and subsequent calcium release and PKC activation. Additionally, this compound directly inhibits FAK phosphorylation, disrupting stress fiber formation and focal adhesion assembly, ultimately impairing cell migration.

Experimental Protocols

Assessment of Focal Adhesion Turnover Using Live-Cell Imaging

Purpose: This protocol details the quantification of focal adhesion dynamics in living cells following this compound treatment, enabling researchers to evaluate the compound's effects on adhesion turnover rates.

Materials:

  • Stable cell line expressing paxillin-mCherry (or other FA protein fusion)
  • This compound stock solution (10-100 mM in DMSO)
  • Fibronectin-coated glass-bottom culture dishes
  • Spinning disk confocal microscope system with environmental chamber
  • Image analysis software (e.g., MATLAB, ImageJ with appropriate plugins)

Procedure:

  • Sample Preparation:

    • Seed paxillin-mCherry expressing cells onto fibronectin-coated (5-10 μg/mL) glass-bottom dishes at 30-50% confluence.
    • Allow cells to adhere overnight in complete growth medium.
    • For wound healing assays, create a uniform scratch wound using a sterile pipette tip, then replace medium with fresh medium containing vehicle (DMSO) or this compound (10-50 μM) [8].
  • Live-Cell Imaging:

    • Equilibrate treatment dishes in microscope environmental chamber (37°C, 5% CO2) for at least 30 minutes prior to imaging.
    • Acquire time-lapse sequences using a 60× 1.49 NA objective at 90-180 second intervals for 3-4 hours.
    • Use minimal laser power (4-8 mW at objective for 561 nm laser) and exposure times (200-400 ms) to minimize phototoxicity and photobleaching [8].
    • Image multiple fields of view (10-20 positions) per condition using a motorized stage and autofocus system.
  • Image Analysis:

    • Export time-lapse sequences as TIFF stacks and import into analysis software.
    • Identify and track individual focal adhesions throughout their complete lifecycle (assembly and disassembly phases).
    • Measure fluorescence intensity of individual adhesions over time using background-subtracted values.
    • Calculate assembly and disassembly rates by fitting intensity profiles with appropriate functions (linear or exponential) [8] [4].
    • Determine FA lifetimes from appearance to complete disassembly, excluding FAs that persist throughout entire imaging period.

Troubleshooting:

  • If FA dynamics are too rapid for accurate quantification, reduce imaging interval to 60-90 seconds.
  • If photobleaching significantly affects intensity measurements, reduce laser power further and increase camera sensitivity.
  • If FA density is too high for individual tracking, decrease cell seeding density or use lower expression cell lines.
Evaluation of FAK Phosphorylation Status

Purpose: This protocol describes the assessment of FAK phosphorylation at key tyrosine residues (particularly Y397) following this compound treatment using immunofluorescence and western blotting.

Materials:

  • Cells of interest (cancer cell lines recommended)
  • This compound stock solution
  • Phospho-specific FAK (Y397) antibody
  • Total FAK antibody
  • Fluorescent secondary antibodies
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • SDS-PAGE and western blotting equipment
  • Confocal or epifluorescence microscope

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates (for western) or on coverslips (for immunofluorescence) and allow to adhere overnight.
    • Treat cells with vehicle (DMSO) or this compound (10-50 μM) for 2-24 hours.
    • For western blotting: wash with ice-cold PBS, lyse in RIPA buffer, and clarify by centrifugation.
    • For immunofluorescence: fix with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 5 minutes, and block with 5% BSA for 1 hour [2].
  • Western Blot Analysis:

    • Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membrane.
    • Block membrane with 5% BSA in TBST for 1 hour.
    • Incubate with primary antibodies (phospho-FAK Y397 and total FAK) diluted in blocking buffer overnight at 4°C.
    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect using enhanced chemiluminescence and quantify band intensities using image analysis software.
  • Immunofluorescence Analysis:

    • Incubate fixed cells with phospho-FAK Y397 antibody diluted in blocking buffer overnight at 4°C.
    • Wash and incubate with fluorescent secondary antibody for 1 hour at room temperature.
    • Counterstain with phalloidin (for F-actin) and DAPI (for nuclei).
    • Mount coverslips and image using confocal microscopy.
    • Quantify fluorescence intensity at focal adhesions using background subtraction [2] [4].
Measurement of Cellular Migration and Invasion

Purpose: This protocol evaluates the functional consequences of this compound-mediated focal adhesion disruption on cancer cell migration and invasion capabilities.

Materials:

  • Boyden chambers or transwell inserts (8 μm pore size)
  • Matrigel (for invasion assays)
  • Serum-free medium
  • Crystal violet staining solution or calcein-AM (for quantification)
  • This compound stock solution

Procedure:

  • Transwell Migration/Invasion Assay:

    • For invasion assays, coat transwell inserts with Matrigel (100 μg/mL) and allow to polymerize for 2 hours at 37°C.
    • Serum-starve cells overnight to minimize proliferation effects.
    • Harvest cells and resuspend in serum-free medium containing vehicle or this compound (10-50 μM).
    • Add cell suspension (5×10⁴ cells) to upper chamber and complete medium with 10% FBS to lower chamber as chemoattractant.
    • Incubate for 6-24 hours at 37°C, 5% CO2.
    • Remove non-migrated cells from upper chamber with cotton swab.
    • Fix migrated cells on lower membrane surface with 4% PFA and stain with 0.1% crystal violet.
    • Count cells in 5 random fields per insert using brightfield microscopy [2] [5].
  • Wound Healing Assay:

    • Seed cells in 12-well plates to reach 90-95% confluence.
    • Create scratch wound with sterile pipette tip.
    • Wash to remove debris and add fresh medium containing vehicle or this compound.
    • Image wounds at 0, 6, 12, and 24 hours at the same location.
    • Measure wound area using image analysis software and calculate percentage closure.

Data Analysis and Interpretation

Quantitative Analysis of Focal Adhesion Parameters

The following table summarizes key focal adhesion parameters that should be quantified when assessing this compound effects, along with appropriate analytical methods and expected changes:

Table 1: Key Parameters for Analyzing this compound Effects on Focal Adhesions

Parameter Measurement Method Expected Change with this compound Biological Significance
FAK Y397 phosphorylation Western blot quantification Decrease by 40-70% Reduced FAK activation and downstream signaling
Focal adhesion size Fluorescence microscopy Increase by 20-40% Impaired FA turnover and maturation
Focal adhesion lifetime Live-cell imaging Increase by 30-60% Disrupted disassembly dynamics
Paxillin turnover rate FRAP analysis Decrease by 25-50% Reduced protein exchange dynamics
Stress fiber organization Phalloidin staining Disruption of aligned bundles Compromised cytoskeletal tension
Cell spreading area Phase-contrast microscopy Decrease by 20-35% Reduced adhesion capacity
This compound Activity Across Cellular Models

This compound demonstrates differential effects across various cancer cell types, reflecting tissue-specific signaling context and expression of molecular targets:

Table 2: this compound Effects in Different Cancer Models

Cancer Type Experimental Model This compound Concentration Observed Effects Proposed Mechanism
Ovarian cancer Ovarian carcinoma cells 10-50 μM Inhibition of cell mobility; Reduced FA phosphorylation Direct FAK inhibition
Uveal melanoma MEL92.1 cells (GNAQ-Q209L) 20-100 μM Inhibition of proliferation; Reduced ERK phosphorylation Gαq inhibition
Breast cancer MCF-7, BT474 cells 10-30 μM Increased detachment; Enhanced apoptosis Combined FAK/Src inhibition
Pancreatic cancer PANC-1, BxPC3 cells 20-50 μM Increased anoikis; Reduced motility FAK signaling disruption
Hepatocellular carcinoma HepG2, Huh7 cells 25-100 μM Inhibition of leptin-induced migration JAK/STAT and FAK pathway modulation
Statistical Analysis and Data Interpretation
  • Distribution fitting: FA lifetime data typically follows a gamma distribution rather than normal distribution. Use appropriate non-parametric statistical tests for comparisons [9].

  • Correlation analysis: Evaluate relationship between mean FA lifetime and cell speed—longer lifetimes typically correlate with slower migration speeds in both experimental data and computational modeling [9].

  • Dose-response assessment: Calculate IC50 values for this compound effects using non-linear regression of normalized response data (inhibition of FAK phosphorylation, migration, etc.).

  • Time-course analysis: Evaluate temporal progression of this compound effects, noting that early signaling changes (FAK phosphorylation) may precede morphological changes (FA disassembly) by several hours.

Application Notes and Therapeutic Implications

Considerations for Experimental Design
  • Cell type selection: Choose cell models with high FAK expression or dependency on Gαq signaling for most pronounced this compound effects. Uveal melanoma cells with GNAQ mutations show particular sensitivity [1] [2].

  • Time and concentration optimization: this compound effects are time and concentration dependent. Pilot experiments should establish appropriate treatment windows (typically 2-48 hours) and concentrations (10-100 μM) for specific applications.

  • Combination therapies: Consider testing this compound with conventional chemotherapeutics or targeted agents. FAK inhibition may sensitize cells to additional insults, particularly in matrix-detached conditions [2].

  • Microenvironment factors: Account for extracellular matrix composition and stiffness, as this compound effects may vary significantly in different biomechanical contexts [3] [4].

Technical Considerations and Limitations
  • Solubility and stability: this compound has limited aqueous solubility. Prepare fresh stock solutions in DMSO and ensure final DMSO concentrations do not exceed 0.1% in cell culture experiments.

  • Off-target effects: While this compound shows specificity for Gαq over other G proteins, PPARγ-dependent effects may contribute to observed phenotypes, particularly at higher concentrations or longer exposure times.

  • Model limitations: 2D culture systems may not fully recapitulate the 3D microenvironment encountered in vivo. Consider validating key findings in 3D culture models or in vivo systems when possible.

The following diagram illustrates the experimental workflow for evaluating this compound effects on focal adhesion dynamics:

G cluster_1 Optional Functional Assays Cell_prep Cell Preparation (Stable paxillin-mCherry FA marker) Treatment This compound Treatment (10-50 μM, 2-24 hr) Cell_prep->Treatment Live_imaging Live-Cell Imaging (90-180 sec intervals 3-4 hours) Treatment->Live_imaging For dynamics assessment Fixation Cell Fixation & Immunostaining Treatment->Fixation For endpoint analysis Migration Migration/Invasion Assay Treatment->Migration Analysis Image Analysis (FA tracking, intensity measurements) Live_imaging->Analysis Fixation->Analysis Quantification Data Quantification (FA lifetime, turnover rates phosphorylation) Analysis->Quantification Proliferation Proliferation Assay Apoptosis Apoptosis Detection

Figure 2: Experimental workflow for evaluating this compound effects on focal adhesion dynamics. The protocol includes both live-cell imaging for dynamic assessment and fixed-cell analysis for endpoint measurements, with optional functional assays to correlate focal adhesion changes with phenotypic outcomes.

Conclusion and Future Perspectives

This compound represents a valuable chemical tool for investigating the relationship between G protein signaling, focal adhesion dynamics, and cancer cell behavior. The protocols outlined in this application note provide comprehensive methodologies for quantifying this compound-mediated effects on focal adhesion assembly and function. The diverse experimental approaches—from molecular analyses of FAK phosphorylation to functional assessments of cell migration—enable researchers to thoroughly characterize this compound's mechanisms across different biological contexts.

Future research directions should focus on developing This compound derivatives with improved specificity and reduced off-target effects, particularly minimizing PPARγ activation while maintaining Gαq and FAK inhibitory activity. Additionally, exploring this compound in combination therapies with conventional chemotherapeutics or other targeted agents may uncover synergistic effects that could be leveraged for metastatic cancers. The integration of advanced imaging technologies and computational modeling approaches will further enhance our understanding of how this compound modulates the spatiotemporal dynamics of focal adhesion turnover in complex microenvironmental contexts.

References

Troglitazone Effects on Integrin Expression: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Troglitazone and Experimental Models

This compound (Rezulin) represents the first-generation thiazolidinedione approved for type 2 diabetes treatment, functioning as a peroxisome proliferator-activated receptor gamma (PPARγ) activator with additional anti-inflammatory properties. Despite its withdrawal from clinical use due to idiosyncratic hepatotoxicity, this compound remains an invaluable research tool for investigating PPARγ-mediated effects on cellular adhesion processes. The dual functionality of this compound—combining insulin-sensitizing effects with modulation of adhesion molecule expression—has generated significant scientific interest, particularly in understanding the molecular mechanisms governing integrin expression and function in various cell types.

The experimental models used to investigate this compound's effects on integrin expression encompass a range of cellular systems, with the human erythroleukemia K562 cell line serving as a primary model for adhesion and integrin studies [1]. Additional research has utilized vascular endothelial cells to examine adhesion molecule regulation and vascular smooth muscle cells to explore impacts on mitogenic signaling [2] [3]. These model systems have been instrumental in elucidating how this compound modulates integrin expression and function through both PPARγ-dependent and -independent pathways, providing insights with potential relevance to inflammatory diseases, cancer biology, and vascular pathologies.

Experimental Findings: this compound's Impact on Cellular Adhesion and Integrin Expression

Key Effects on Cellular Adhesion Mechanisms

Research has demonstrated that this compound significantly influences cellular adhesion through multiple mechanisms:

  • Inhibition of Leukocyte-Endothelial Adhesion: this compound (20 μM) profoundly reduces TNF-α-induced expression of key endothelial adhesion molecules, achieving reductions of 98.4% for MAdCAM-1, 68% for ICAM-1, 80% for VCAM-1, and 78% for E-selectin in SVEC endothelial cells [2]. This suppression correlates with significantly reduced α4β7-integrin dependent lymphocyte adhesion to inflamed endothelium, suggesting a potent anti-inflammatory mechanism through interference with leukocyte trafficking.

  • Modulation of Extracellular Matrix Adhesion: In K562 cells, this compound exposure produces a concentration and time-dependent decrease in cellular adhesion to RGD-containing extracellular matrix proteins including fibronectin, FN-120, and vitronectin [1]. This impaired adhesion is reversible by co-treatment with 9-cis-retinoic acid, which restores adhesion to baseline levels within 72 hours, indicating a dynamic regulatory system influenced by nuclear receptor crosstalk.

  • Impact on Neutrophil Function: this compound demonstrates complex, context-dependent effects on neutrophil activity, improving impaired chemotactic function in diabetic mice without enhancing phagocytic capabilities [4]. This selective modulation of neutrophil migratory behavior suggests tissue-specific regulation of integrin-mediated adhesion processes under pathological conditions.

Quantitative Effects on Integrin Expression and Function

Table 1: this compound's Effects on Integrin Expression and Cellular Adhesion

Experimental System This compound Concentration Exposure Time Key Findings Proposed Mechanism
K562 cells 1-20 μM 24-72 hours Dose-dependent decrease in adhesion to fibronectin, FN-120, and vitronectin Reduced cell surface expression of integrin α5 subunit
K562 cells with 9-cis-RA 1-20 μM + 9-cis-RA 72 hours Restoration of cellular adhesion to control levels Recovery of integrin α5 subunit surface expression
SVEC endothelial cells 20 μM 24 hours (pre- and co-treatment) 68-98.4% reduction in TNF-α-induced adhesion molecules Inhibition of NF-κB p65 phosphorylation
Mouse lymphocytes (TK-1 line) 20 μM 24 hours Significant reduction in adhesion to TNF-α-stimulated endothelium Downregulation of MAdCAM-1 and VCAM-1 on endothelium
Diabetic mouse neutrophils In vivo administration 2-4 weeks Improved chemotactic activity without enhanced phagocytosis PPARγ-mediated modulation of migratory response

Table 2: Concentration-Dependent Effects of this compound on Cellular Functions

This compound Concentration Effect on DNA Synthesis (VSMCs) Effect on MAP Kinase Activity Effect on Glucose Uptake Effect on Integrin α5 Expression
1 μM 27.2% inhibition No significant effect Moderate enhancement Minimal effect
10 μM 62.5% inhibition No significant effect Significant enhancement ~30% decrease
20 μM 72.8% inhibition 1.5-fold enhancement Maximal enhancement ~60-70% decrease

The integrin α5 subunit,

a critical component of the α5β1 fibronectin receptor, demonstrates particularly sensitive regulation by this compound in K562 cells [1]. Flow cytometry analyses reveal that this compound treatment significantly reduces cell surface expression of this integrin subunit, while combination treatment with 9-cis-retinoic acid restores expression to baseline levels. Functional validation using integrin α5 blocking antibodies confirms that the adhesion changes observed with this compound and 9-cis-retinoic acid treatment are specifically mediated through modulation of α5β1 integrin function, establishing a direct mechanistic link between this compound exposure, integrin expression, and cellular adhesion behavior.

Effects on Cellular Proliferation and Metabolic Pathways

Beyond its adhesion-related effects, this compound demonstrates significant anti-proliferative properties in multiple cell types. In K562 cells, the combination of this compound and 9-cis-retinoic acid produces synergistic inhibition of cellular proliferation [1]. Vascular smooth muscle cells show concentration-dependent inhibition of insulin-stimulated DNA synthesis in response to this compound treatment (72.8% inhibition at 20 μM), potentially mediated through interference with ERK-dependent transcription factor activation despite paradoxical enhancement of ERK1/2 activity at higher concentrations [3]. Additionally, this compound treatment enhances glucose uptake in human aortic smooth muscle cells while simultaneously suppressing mitogen-activated protein kinase activity, illustrating the complex interplay between metabolic effects and adhesion signaling pathways [5].

Detailed Experimental Protocols

Cellular Adhesion Assay to Immobilized Extracellular Matrix Proteins

Purpose: To evaluate this compound's effects on cellular adhesion to various extracellular matrix components and the potential restorative effects of 9-cis-retinoic acid.

Materials:

  • K562 human erythroleukemia cells (ATCC)
  • This compound (Sigma, T2573) dissolved in DMSO (10-100 mM stock)
  • 9-cis-retinoic acid (Sigma, R4643) dissolved in ethanol (1-10 mM stock)
  • Extracellular matrix proteins: fibronectin (BD Biosciences), FN-120 fragment (Millipore), vitronectin (R&D Systems)
  • 96-well Immulon-2 HB microtiter plates (Thermo Scientific)
  • Blocking solution: 2% (w/v) BSA in 0.1 M NaHCO3

Procedure:

  • Coating Phase: Immobilize extracellular matrix proteins (fibronectin, FN-120, or vitronectin) on 96-well plates by adding 100 μL of protein solution (1-10 μg/mL in 0.1 M NaHCO3, pH 8.4) to each well. Incubate overnight at 4°C.
  • Blocking: Remove protein solution and block wells with 200 μL of 2% BSA blocking solution for 1 hour at room temperature to minimize non-specific adhesion.
  • Cell Treatment: Culture K562 cells with experimental treatments:
    • Vehicle control (0.1% DMSO)
    • This compound (1-20 μM)
    • This compound (1-20 μM) + 9-cis-retinoic acid (0.1-1 μM)
    • 9-cis-retinoic acid alone (0.1-1 μM) Incubate for 24-72 hours at 37°C in 5% CO2.
  • Adhesion Assay: Harvest treated cells, wash, and resuspend in serum-free medium. Seed 1-5 × 10^4 cells per well in triplicate. Allow adhesion for 60-90 minutes at 37°C.
  • Washing and Quantification: Gently wash wells 2-3 times with warm PBS to remove non-adherent cells. Fix adherent cells with 4% paraformaldehyde for 10 minutes. Stain with 0.1% crystal violet for 20 minutes, elute dye with 10% acetic acid, and measure absorbance at 570 nm.

Data Analysis: Calculate percentage adhesion relative to vehicle-treated controls. Statistical significance is determined using ANOVA with post-hoc testing (n ≥ 3 independent experiments).

Flow Cytometric Analysis of Integrin Surface Expression

Purpose: To quantify changes in integrin subunit surface expression following this compound treatment.

Materials:

  • Anti-integrin antibodies: SAM-1 (anti-α5), B-D15 (anti-β1), F11 (anti-β3), anti-αvβ3-FITC, anti-αvβ5-FITC (Abcam, Millipore)
  • Isotype control: MOPC-21 (Abcam)
  • Secondary antibodies: Goat anti-human IgG-FITC, rat anti-mouse IgG2B-FITC
  • Flow cytometry buffer: PBS with 1% BSA and 0.1% sodium azide
  • Fixation solution: 2% paraformaldehyde in PBS

Procedure:

  • Cell Treatment: Culture K562 cells with this compound (1-20 μM), this compound + 9-cis-retinoic acid, or vehicle controls for 24-72 hours.
  • Cell Harvesting: Collect 2-5 × 10^5 cells per condition, wash with cold PBS, and resuspend in flow cytometry buffer.
  • Antibody Staining:
    • Primary antibody staining: Incubate cells with saturating concentrations of anti-integrin antibodies or isotype controls for 30 minutes at 4°C in the dark.
    • Washes: Centrifuge at 300 × g for 5 minutes and discard supernatant. Repeat wash step twice.
    • Secondary antibody staining (if needed): Incubate with fluorochrome-conjugated secondary antibodies for 20 minutes at 4°C in the dark.
    • Washes: Repeat wash procedure twice.
  • Fixation: Resuspend cells in 2% paraformaldehyde for analysis or store at 4°C in the dark for up to 24 hours.
  • Flow Cytometry: Analyze samples using flow cytometer, collecting minimum of 10,000 events per condition. Use isotype controls to establish background fluorescence and set gating parameters.

Data Analysis: Express results as mean fluorescence intensity (MFI) ratios relative to isotype controls. Calculate percentage change compared to vehicle-treated cells.

Retinoid Metabolic Profiling Using HPLC

Purpose: To assess this compound's impact on intracellular retinoid availability and metabolism.

Materials:

  • 9-cis-retinoic acid, 13-cis-retinoic acid, 4-oxo-retinoic acid (Sigma, Hoffman-La Roche)
  • Optima grade hexane, methanol, HPLC grade water, TraceMetal grade acetic acid
  • HPLC system with UV/Vis detector
  • C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 × 150 mm, 3.5 μm)
  • Mobile phase: Methanol/water/acetic acid (70:30:0.1, v/v/v) with gradient elution

Procedure:

  • Cell Treatment and Extraction:
    • Treat K562 cells with this compound (10 μM) ± 9-cis-retinoic acid (0.5 μM) for 24-48 hours.
    • Harvest cells and extract retinoids with hexane after cell lysis.
    • Evaporate organic extracts under nitrogen stream and reconstitute in methanol for HPLC analysis.
  • HPLC Analysis:
    • Inject samples onto C18 column equilibrated with initial mobile phase.
    • Apply linear gradient to 95% methanol over 20 minutes at flow rate of 1 mL/min.
    • Monitor eluate at 340 nm for retinoic acid isomers and metabolites.
    • Quantify peaks by comparison with external standards.
  • Data Interpretation: Calculate relative concentrations of 9-cis-retinoic acid, all-trans-retinoic acid, and major metabolites (4-hydroxy- and 4-oxo-retinoic acids). Normalize to cellular protein content.

Mechanistic Insights and Signaling Pathways

Nuclear Receptor Cross-Talk and Integrin Regulation

The molecular mechanisms underlying this compound's effects on integrin expression involve complex nuclear receptor cross-talk, particularly between PPARγ and retinoid receptors. Research demonstrates that this compound enhances intracellular availability of 9-cis-retinoic acid, a natural ligand for retinoid X receptors (RXRs), which form permissive heterodimers with PPARγ [1]. This this compound-mediated increase in retinoid bioavailability creates a feed-forward loop that potentially amplifies PPARγ-RXR signaling, leading to transcriptional regulation of integrin subunits and other adhesion-related molecules. The reciprocal regulation between this compound and retinoid signaling is evidenced by the ability of 9-cis-retinoic acid to reverse this compound-induced suppression of integrin α5 expression and cellular adhesion, suggesting dynamic competition between these pathways for control of adhesion processes.

G cluster_1 Nuclear Receptor Signaling cluster_2 Inflammatory Signaling This compound This compound PPARg PPARg This compound->PPARg Activation NF-κB NF-κB This compound->NF-κB Suppresses Phosphorylation RXR RXR PPARg->RXR Heterodimerization Gene Expression Gene Expression NF-κB->Gene Expression Altered Transcription Integrin α5 Integrin α5 Gene Expression->Integrin α5 Decreased Expression Adhesion Molecules Adhesion Molecules Gene Expression->Adhesion Molecules Decreased Expression Cellular Adhesion Cellular Adhesion Integrin α5->Cellular Adhesion Reduced Function Adhesion Molecules->Cellular Adhesion Reduced Function PPARg:RXR PPARg:RXR PPARg:RXR->Gene Expression Transcriptional Regulation

Diagram 1: this compound's molecular mechanisms affecting integrin expression and cellular adhesion

NF-κB Pathway Inhibition and Adhesion Molecule Suppression

A central mechanism in this compound's anti-adhesive effects involves suppression of NF-κB signaling, a master regulator of inflammatory gene expression. In endothelial cells, this compound (20 μM) significantly reduces TNF-α-induced phosphorylation of the NF-κB p65 subunit, preventing nuclear translocation and transcriptional activation of adhesion molecule genes [2]. This inhibition occurs upstream in the signaling cascade, potentially through PPARγ-mediated interference with IκB kinase activity or through alternative mechanisms such as induction of IκBα expression. The resulting downregulation of MAdCAM-1, VCAM-1, ICAM-1, and E-selectin expression creates an endothelial environment resistant to leukocyte adhesion and transmigration, representing a potent anti-inflammatory mechanism that may have therapeutic relevance for inflammatory bowel disease and other conditions characterized by leukocyte infiltration [2].

Hepatotoxicity Considerations in Experimental Design

While this compound's effects on integrins and adhesion molecules present compelling research applications, its idiosyncratic hepatotoxicity requires careful consideration in experimental design [6]. The mechanisms underlying this compound-induced liver injury involve complex interactions between metabolic activation, protein binding, and individual susceptibility factors, including immune-mediated components [7] [8]. Recent research using liver-immune-microphysiological systems (LIMPS) has demonstrated that this compound promotes neutrophil adhesion to hepatocytes and enhances crosstalk between macrophages and neutrophils at clinically relevant concentrations, effects not observed with rosiglitazone or pioglitazone [8]. These findings highlight the importance of incorporating appropriate safety assessments when investigating this compound's biological effects and considering structural analogs with improved safety profiles for long-term studies.

Application Notes for Research Use

Research Applications and Technical Considerations

This compound serves as a valuable research tool for several specific applications:

  • Inflammatory Pathway Studies: this compound is particularly useful for investigating PPARγ-mediated anti-inflammatory mechanisms, especially in models of leukocyte-endothelial interactions and intestinal inflammation [2]. The potent suppression of NF-κB signaling and subsequent adhesion molecule expression makes it an effective positive control for studies examining inflammatory signaling pathways.

  • Integrin Trafficking and Regulation: The reversible effects of this compound on integrin α5 surface expression, particularly in combination with 9-cis-retinoic acid, provide a manipulable system for studying integrin trafficking, recycling, and transcriptional regulation in various cell types [1]. This application is especially relevant for research on extracellular matrix interactions and cellular adhesion dynamics.

  • Nuclear Receptor Cross-Talk Models: The reciprocal relationship between this compound and retinoid signaling creates an excellent model system for investigating nuclear receptor heterodimerization, ligand competition, and coordinated gene regulation [1].

Technical Considerations:

  • Solubility and Stability: this compound should be dissolved in DMSO at 10-100 mM stock concentrations and stored at -20°C protected from light. Fresh working solutions should be prepared weekly.
  • Concentration Range: Effective concentrations for integrin modulation typically range from 1-20 μM, with specific effects varying by cell type and exposure duration.
  • Combination Treatments: When using this compound with retinoids, add compounds sequentially with this compound pre-treatment for 2-4 hours before retinoid addition to mimic established experimental conditions.
  • Appropriate Controls: Include PPARγ-independent controls (e.g., GW9662) and structural analogs (rosiglitazone, pioglitazone) to distinguish PPARγ-specific effects from off-target activities.
Methodological Variations and Troubleshooting

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Inconsistent adhesion results This compound degradation or uneven coating of ECM proteins Prepare fresh this compound solutions; validate ECM coating with positive control cells
High non-specific binding in flow cytometry Inadequate blocking or antibody concentration optimization Titrate antibodies; increase blocking time; include Fc receptor blocking step
Variable effects on integrin expression Cell density effects or serum batch variations Maintain consistent cell densities; use the same serum batch within experiment series
No detectable retinoid metabolites Incomplete extraction or HPLC detection issues Use nitrogen evaporation instead of air drying; spiked controls for extraction efficiency
Cytotoxicity at working concentrations Cell type-specific sensitivity or DMSO toxicity Reduce this compound concentration (<10 μM); ensure DMSO <0.1% in all conditions

Conclusion

This compound represents a versatile pharmacological tool for investigating the complex relationships between nuclear receptor signaling, integrin expression, and cellular adhesion processes. The well-documented effects of this compound on integrin α5 subunit expression, endothelial adhesion molecule regulation, and NF-κB signaling provide robust experimental approaches for studying cellular adhesion mechanisms. The detailed methodologies presented herein for adhesion assays, integrin quantification, and metabolic profiling will enable researchers to effectively utilize this compound as a probe for PPARγ-mediated effects on adhesion processes. However, the hepatotoxicity concerns associated with this compound necessitate careful experimental design and consideration of structural analogs for specific applications. When employed with appropriate controls and methodological rigor, this compound continues to offer valuable insights into the molecular regulation of integrins and cellular adhesion with implications for inflammation research, cancer biology, and vascular pathophysiology.

References

Troglitazone in Asthma and Immunology Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Troglitazone, the first thiazolidinedione (TZD) approved for type 2 diabetes mellitus, was withdrawn from clinical use in 2000 due to idiosyncratic hepatotoxicity [1] [2]. Despite its withdrawal, this compound remains an invaluable research tool in immunology and respiratory disease research due to its unique polypharmacology and potent anti-inflammatory properties. Unlike later TZDs such as pioglitazone and rosiglitazone, this compound possesses multiple mechanisms of action that extend beyond peroxisome proliferator-activated receptor gamma (PPAR-γ) activation, including direct Gαq protein inhibition and cysteinyl leukotriene suppression [3] [4]. These distinct mechanisms make this compound particularly interesting for investigating novel therapeutic approaches for immune-mediated disorders including asthma, chronic pancreatitis, and other inflammatory conditions where current treatments remain inadequate.

The molecular mechanisms of this compound involve both genomic and non-genomic pathways. As a PPAR-γ agonist, this compound binds to this nuclear receptor, forming a heterodimer with the retinoid X receptor (RXR) that recognizes PPAR response elements (PPREs) in target gene promoters [4]. This genomic pathway regulates genes involved in glucose metabolism, lipid homeostasis, and inflammation. Additionally, this compound exerts PPAR-γ-independent effects, including direct inhibition of Gαq protein signaling and suppression of cysteinyl leukotriene synthesis, particularly leukotriene C4 (LTC4), which plays a crucial role in asthma pathogenesis [3] [5]. The following diagram illustrates this compound's multifaceted mechanisms of action:

G cluster_genomic Genomic Pathways (PPAR-γ Dependent) cluster_nongenomic Non-Genomic Pathways This compound This compound PPARγ_Activation PPAR-γ Activation This compound->PPARγ_Activation Gq_Inhibition Gαq Protein Inhibition This compound->Gq_Inhibition LT_Synthesis LTC4 Synthesis Inhibition This compound->LT_Synthesis RXR_Dimerization RXR Heterodimerization PPARγ_Activation->RXR_Dimerization PPRE_Binding PPRE Binding RXR_Dimerization->PPRE_Binding Gene_Transcription Anti-inflammatory Gene Transcription PPRE_Binding->Gene_Transcription Biological_Effects Anti-inflammatory Effects: • Reduced Airway Inflammation • Decreased Fibrosis • Inhibited Immune Cell Activation Gene_Transcription->Biological_Effects NFκB_Inhibition NF-κB Pathway Suppression Gq_Inhibition->NFκB_Inhibition LT_Synthesis->NFκB_Inhibition NFκB_Inhibition->Biological_Effects

Anti-inflammatory Properties and Experimental Applications

Inhibition of Cysteinyl Leukotriene Synthesis in Asthma

Cysteinyl leukotrienes (CysLTs), particularly LTC4, are potent lipid mediators that play a crucial role in asthma pathogenesis by inducing bronchoconstriction, airway hyperresponsiveness, mucus secretion, and inflammatory cell recruitment [4] [5]. This compound demonstrates a dose-dependent inhibition of LTC4 production in human peripheral blood mononuclear cells (PBMCs) from both asthmatic patients and healthy controls, with significant suppression observed at concentrations as low as 1 μM and maximal inhibition at 10 μM [5]. This effect is particularly relevant for asthma research as CysLT levels are elevated in patients with asthma, increase further after allergen challenge or exercise, and correlate with disease severity. The following protocol details the methodology for investigating this compound's effects on LTC4 synthesis:

Protocol 2.1.1: LTC4 Inhibition in Human PBMCs
  • Cell Isolation: Collect peripheral blood from human donors (asthmatic patients and healthy controls) using heparinized tubes. Isolate PBMCs using density gradient centrifugation (Ficoll-Paque PLUS, 400 × g, 30 minutes at room temperature). Wash cells twice with phosphate-buffered saline (PBS) and resuspend in complete culture medium (RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin) [5].

  • Drug Treatment and Stimulation: Plate PBMCs at a density of 1×10^6 cells/mL in 24-well culture plates. Pre-treat cells with this compound at concentrations of 0.1 μM, 1 μM, and 10 μM for 2 hours prior to stimulation. Prepare fresh this compound stock solution in DMSO, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO) and positive inhibition controls. Stimulate LTC4 production by adding calcium ionophore A23187 at a final concentration of 10^(-6) M, then incubate cells for 30 minutes at 37°C in a 5% CO₂ atmosphere [5] [6].

  • Sample Collection and Analysis: After incubation, centrifuge plates at 300 × g for 10 minutes to collect supernatants. Store supernatants at -80°C until analysis. Quantify LTC4 concentrations using commercial enzyme immunoassay (EIA) kits according to manufacturer's instructions. Perform statistical analysis using appropriate methods (e.g., one-way ANOVA with post-hoc tests for multiple comparisons) with significance set at p < 0.05 [5].

This experimental approach demonstrates this compound's potent inhibitory effect on LTC4 production, suggesting its potential utility as a research tool for investigating CysLT-mediated inflammatory processes in asthma and other allergic disorders.

Anti-inflammatory and Anti-fibrotic Effects in Pancreatic Inflammation

Beyond respiratory diseases, this compound exhibits significant anti-fibrotic properties in models of chronic pancreatitis. In cerulein-induced chronic pancreatitis in mice, this compound treatment (0.2% mixed in chow for 3-6 weeks) significantly reduced pancreatic damage, inflammatory cell infiltration, and collagen deposition [7]. Both early intervention (weeks 1-6) and delayed treatment (weeks 4-6) protocols demonstrated efficacy, suggesting this compound may have therapeutic potential even after disease establishment. The anti-fibrotic effects appear mediated through inhibition of pancreatic stellate cell activation and reduced transforming growth factor-β (TGF-β) production, key drivers of pancreatic fibrosis [7].

Protocol 2.2.1: Chronic Pancreatitis Model
  • Animal Model: Use female C57BL/6 mice (10-12 weeks old). Induce chronic pancreatitis by intraperitoneal injections of cerulein (50 μg/kg), administered as six hourly injections, three times per week for six weeks. Include sham control groups receiving saline injections instead of cerulein [7].

  • Treatment Groups: Divide animals into the following groups (n=10 each): (1) Normal control (saline injections + normal chow); (2) Cerulein-only control (cerulein injections + normal chow); (3) Early this compound treatment (cerulein injections + 0.2% this compound in chow for weeks 1-6); (4) Delayed this compound treatment (cerulein injections + normal chow weeks 1-3, then 0.2% this compound in chow weeks 4-6). All groups should receive normal chow during the final week (week 7) [7].

  • Tissue Collection and Analysis: Sacrifice animals one week after the final injection. Collect pancreatic tissue and divide for various analyses: fix portion in 10% buffered formalin for histology, freeze another portion in liquid nitrogen for hydroxyproline content and protein analysis. For histopathological evaluation, stain sections with hematoxylin and eosin (H&E) and Sirius red for collagen detection. Score abnormalities (glandular atrophy, fibrosis, pseudotubular complexes) on a 0-4 scale by a pathologist blinded to treatment groups. Quantify collagen content using image analysis of Sirius red-stained sections and confirm through hydroxyproline assay [7].

Gq Protein Inhibition: Mechanism and Research Applications

Recent research has revealed that this compound, unlike other thiazolidinediones, functions as a direct inhibitor of Gαq protein signaling [3]. This unique property distinguishes it from later TZDs (rosiglitazone and pioglitazone) and expands its research applications beyond PPAR-γ-mediated pathways. This compound inhibits Gq nucleotide exchange with an IC50 of approximately 31.7 μM and demonstrates specificity by showing minimal effects on Gi1 and Gs proteins at comparable concentrations [3]. This Gq inhibition has significant implications for cancer research, particularly in uveal melanoma and Sturge-Weber syndrome, where constitutive Gαq signaling drives disease pathogenesis.

Protocol 3.1: Gαq Inhibition Assays
  • GTPγS Binding Assay: Measure G protein activation by assessing binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS. Prepare cell membranes expressing Gαq-coupled receptors. Incubate membranes with this compound (0-100 μM) or vehicle for 15 minutes at room temperature prior to adding [³⁵S]GTPγS and receptor agonist. Continue incubation for 30-60 minutes, then terminate reactions by rapid filtration through GF/B filters. Measure bound radioactivity by scintillation counting. Calculate IC50 values using nonlinear regression analysis [3].

  • Thermal Stability Assay: Assess direct binding of this compound to Gαq using differential scanning fluorimetry. Purify recombinant Gαq protein and incubate with this compound (0-100 μM), FR900359 (positive control, 10 μM), or vehicle. Use a real-time PCR instrument to monitor protein unfolding by measuring fluorescence of a hydrophobic dye (e.g., SYPRO Orange) while increasing temperature from 25°C to 95°C at a rate of 1°C/minute. Calculate melting temperature (Tₘ) shifts, with stabilization indicating direct binding [3].

  • Functional Cellular Assays: Evaluate functional consequences of Gαq inhibition in cellular models. For calcium mobilization, load cells with fluorescent calcium indicators (e.g., Fura-2 AM) and pre-treat with this compound (0-100 μM) for 30 minutes before stimulating with Gq-coupled receptor agonists (e.g., carbachol for M3 muscarinic receptors). Measure intracellular calcium flux using fluorescence plate readers or imaging systems. For proliferation assays in GNAQ-mutant uveal melanoma cells, treat cells with this compound (0-100 μM) for 72 hours and assess viability using MTT or resazurin assays [3].

The following diagram illustrates the experimental workflow for investigating this compound's Gq inhibition properties:

G cluster_invitro In Vitro Binding Studies cluster_cellular Cellular Functional Assays cluster_resapp Research Applications Start This compound Gq Inhibition Analysis GTPgS GTPγS Binding Assay (IC50: ~31.7 μM) Start->GTPgS Calcium Calcium Mobilization (M3 Receptor Stimulation) Start->Calcium Thermal Thermal Stability Assay (Tm Shift Analysis) GTPgS->Thermal Uveal Uveal Melanoma Research Thermal->Uveal Signaling Signaling Pathway Analysis (ERK Phosphorylation) Calcium->Signaling Proliferation Proliferation Assays (GNAQ-Mutant Cells) Signaling->Proliferation Proliferation->Uveal Sturge Sturge-Weber Syndrome Uveal->Sturge Asthma Asthma Mechanisms Sturge->Asthma

Data Presentation and Quantitative Analysis

Table 1: this compound Anti-inflammatory Effects in Experimental Models
Experimental Model This compound Concentration Key Findings Significance Reference
Human PBMCs (asthma patients) 0.1, 1, 10 μM Dose-dependent LTC4 inhibition: ~20% (0.1μM), ~45% (1μM), ~70% (10μM) Suppression of cysteinyl leukotriene production [5]
Human PBMCs (healthy controls) 0.1, 1, 10 μM Similar dose-dependent LTC4 inhibition pattern Effect not asthma-specific [5]
Cerulein-induced chronic pancreatitis (mouse) 0.2% in chow Significant reduction in fibrosis (∼60%), inflammatory cell infiltration (∼55%) Anti-fibrotic and anti-inflammatory effects [7]
Pancreatic stellate cells Not specified Reduced TGF-β production and activation Mechanism for anti-fibrotic action [7]
Table 2: this compound Mechanisms and Comparative Pharmacology

| Parameter | This compound | Rosiglitazone | Pioglitazone | Research Significance | |---------------|------------------|-------------------|------------------|---------------------------| | PPAR-γ agonism | Yes (high affinity) | Yes (high affinity) | Yes (high affinity) | Standard TZD insulin-sensitizing effect | [1] [8] | | Gαq protein inhibition | Yes (IC50 ∼31.7 μM) | No effect | No effect | Unique to this compound, research applications in cancer and signaling | [3] | | LTC4 synthesis inhibition | Potent inhibition | Not reported | Not reported | Asthma and inflammation research applications | [5] | | Hepatotoxicity risk | High (clinical use) | Low | Low | Critical safety consideration for research use | [1] [2] | | Chemical structure | Chromane ring with vitamin E moiety | Pyridine derivative | Pyridine derivative | Unique structure may contribute to distinct properties | [8] |

Research Applications and Conclusions

This compound represents a versatile research tool with unique applications in immunology, respiratory disease, and cellular signaling research. Its multi-target mechanism involving both PPAR-γ-dependent and independent pathways distinguishes it from other thiazolidinediones and expands its utility across multiple research domains. In asthma research, this compound's potent inhibition of LTC4 synthesis provides a valuable tool for investigating cysteinyl leukotriene-mediated inflammatory processes and testing hypotheses related to alternative asthma therapeutic strategies [4] [5]. In pancreatic disease research, its anti-fibrotic effects offer insights into potential approaches for managing chronic pancreatitis and other fibrotic disorders [7]. Most notably, its recently discovered Gαq protein inhibition opens new avenues for investigating Gq-mediated signaling pathways in cancer and other diseases [3].

When incorporating this compound into research protocols, several critical considerations must be addressed. First, researchers should implement comprehensive safety protocols due to this compound's known hepatotoxicity, including regular monitoring of liver enzymes in animal studies and careful concentration selection in cellular models [2]. Second, appropriate controls should be included to distinguish PPAR-γ-dependent versus independent effects, potentially using rosiglitazone or pioglitazone as comparator compounds that lack the non-PPAR-γ effects [3]. Third, researchers should consider This compound's unique physicochemical properties, particularly its limited aqueous solubility, which requires appropriate vehicle solutions (e.g., DMSO) with final concentrations typically not exceeding 0.1% [5] [8].

References

mitigating troglitazone hepatotoxicity in cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

Why is Troglitazone Hepatotoxicity Difficult to Model?

Traditional 2D hepatocyte cultures often fail to predict this compound's idiosyncratic liver injury because they lack critical biological components found in the human liver [1] [2]. The table below summarizes the limitations of conventional models and the required physiological context for accurate assessment.

Conventional Model Limitation Physiological Context Needed Consequence of Omission
Static culture conditions Physiological fluid flow (perfusion) Altered drug & nutrient distribution; misses biomechanical cues [3] [1]
Single cell type (e.g., hepatocytes only) Multicellular environment (e.g., Kupffer cells, endothelial cells) Fails to capture cell-cell interactions and inflammatory responses [3] [1]
Lack of an immune system Integrated immune cells (e.g., T-cells, neutrophils, macrophages) Misses immune-mediated toxicity, a key mechanism for many DILI drugs [3] [2]
Limited metabolic competence Stable expression of Cytochrome P450 enzymes Inaccurate drug metabolism and reactive metabolite formation [1]
Absence of biliary architecture Functional bile acid transporters and polarity Fails to model bile acid accumulation, a hypothesized TGZ toxicity mechanism [3] [4]

Advanced Models to Overcome Technical Challenges

To address the limitations above, researchers are developing more complex and physiologically relevant in vitro models. The following systems have shown promise in better recapitulating TGZ-induced liver injury.

• Immune-Competent Liver-on-a-Chip (LoC) Platforms

These microfluidic devices co-culture multiple liver cell types with immune cells under perfusion, creating a more human-relevant microenvironment [3] [2].

  • Platform Design: The chip typically features a central chamber for hepatocytes (e.g., HepG2, primary human hepatocytes) flanked by channels for immune cells (e.g., differentiated THP-1 macrophages, HL-60 neutrophils). A porous membrane often supports stromal cells (e.g., LX-2 stellate cells, EA.hy926 endothelial cells) to recreate a sinusoid-like structure [3].
  • Key Advantage: This setup allows for real-time, dynamic crosstalk between all relevant cell types during drug exposure. It has been shown to successfully demonstrate TGZ-induced hepatocyte damage at clinically relevant concentrations, which was not observed in simpler models [2].
• Targeted Cellular Depletion Strategy

This innovative technique, used within an LoC platform, helps pinpoint the specific contribution of different cell types to the overall toxic response [3].

  • Method Principle: By systematically removing or depleting one specific cell population (e.g., macrophages or T-cells) from the fully constituted LoC, you can compare the toxic response with the intact system.
  • Troubleshooting Application: If TGZ hepatotoxicity is significantly reduced when Kupffer cells are depleted, it indicates a central role for innate immunity in the toxicity mechanism for your experimental setup. This provides a direct way to identify the key drivers of injury [3].

Troubleshooting & Experimental Protocols

Q1: How can I establish an immune-mediated hepatotoxicity model for TGZ?

The following protocol is adapted from recent studies using a liver-chip to assess TGZ toxicity [2].

Protocol: Assessing TGZ Hepatotoxicity in an Immune-Liver Chip

  • Key Materials:

    • PDMS-based microfluidic chip with a central channel and at least one side channel.
    • Hepatocytes (e.g., HepG2, HepaRG, or primary human hepatocytes).
    • Immune cells (e.g., THP-1 cells differentiated into macrophages with 50 ng/mL PMA, or dHL-60 cells differentiated from HL-60 with 1.25% DMSO).
    • This compound (prepare a stock solution in DMSO).
  • Experimental Workflow:

    • Chip Preparation: Sterilize the chip and coat the central channel with collagen I.
    • Cell Seeding:
      • Seed hepatocytes in the central channel at a high density (e.g., 1.5×10^6 cells/well in a 6-well format) and allow them to adhere.
      • Seed pre-differentiated immune cells (e.g., THP-1-derived macrophages) into the side channel(s).
    • Culture & Perfusion: Connect the chip to a perfusion system to provide a continuous flow of culture medium (e.g., 1 µL/min for both apical and basolateral channels if applicable). Culture for several days to allow stabilization and cellular communication.
    • TGZ Dosing:
      • Prepare TGZ in culture medium at desired concentrations (e.g., 100-200 µM is a starting point cited in research). Ensure the final DMSO concentration is low (e.g., ≤0.1%).
      • Expose the chip to TGZ-infused medium via perfusion for 24-96 hours. Include a vehicle control (DMSO only).
    • Endpoint Analysis:
      • Cell Viability: Measure LDH release in the effluent or use live/dead staining.
      • Functional Markers: Assess albumin/urea secretion.
      • Inflammatory Response: Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the medium.
      • Imaging: Use immunofluorescence to observe immune cell adhesion to hepatocytes and morphological changes.
Q2: My TGZ experiments show no toxicity. What could be wrong?

Consult the following troubleshooting table for common issues and solutions.

Problem Possible Cause Suggested Solution
No hepatotoxicity at clinically relevant concentrations Model lacks immune cells; using immortalized cell line with low metabolic activity. Adopt an immune-competent LoC. Use metabolically competent cells like HepaRG or primary human hepatocytes [1] [2].
High variability in toxicity readouts Inconsistent culture conditions; lack of physiologically relevant flow. Implement perfused LoC systems for better microenvironment control. Use standardized, serum-free media where possible [3] [5].
Unclear mechanism of toxicity Cannot discern the role of specific cell types. Apply the targeted cellular depletion strategy in your LoC to identify key effector cells [3].
Toxicity is immediate and non-specific TGZ concentration is too high, causing overwhelming direct cell damage. Titrate the TGZ dose. Start lower (e.g., 50 µM) and expose for longer durations (up to 96 hours) to capture delayed, idiosyncratic effects [4] [2].

TGZ Hepatotoxicity Mechanisms & Quantitative Data

Understanding the quantitative and mechanistic background of TGZ toxicity is crucial for interpreting your experimental results. Systems pharmacology modeling provides valuable insights.

• Bile Acid Transport Inhibition

Modeling efforts suggest that TGZ and its metabolite, this compound sulfate, are potent inhibitors of the Bile Salt Export Pump (BSEP), leading to toxic bile acid accumulation in hepatocytes [4].

Parameter Simulated Human Response (400 mg/day TGZ) Simulated Rat Response (25 mg/kg/day TGZ) Clinical Observation (200-600 mg/day TGZ)
ALT > 3x ULN incidence 3.0% of population Not observed 1.9% of patients [4]
Hy's Law cases 1.8% of population Not observed Reported, leading to withdrawal [6] [4]
Time to peak ALT 118 ± 61 days N/A 147 ± 86 days [4]

The data in this table is adapted from systems pharmacology modeling simulations and clinical data summaries [4].

• Key Signaling Pathways in Hepatotoxicity

The diagram below illustrates the core signaling pathways involved in drug-induced liver injury (DILI), which are relevant for TGZ.

tgz_toxicity_pathway cluster_1 Mitochondrial Stress & Dysfunction cluster_2 Immune-Mediated Injury TGZ TGZ Mito Mitochondrial Stress (ROS Generation, GSH Depletion) TGZ->Mito ImmuneAct Immune Cell Activation (Kupffer Cells, Neutrophils) TGZ->ImmuneAct Inflammatory Milieu BA Bile Acid Accumulation (BSEP Inhibition) TGZ->BA JNK Sustained JNK Activation Mito->JNK MitoPert Amplified Mitochondrial Perturbation & Permeability JNK->MitoPert positive feedback ApoptosisNecrosis Hepatocyte Death (Apoptosis/Necrosis) MitoPert->ApoptosisNecrosis Cytokine Pro-inflammatory Cytokine Release (TNF-α, IL-6) ImmuneAct->Cytokine Cytokine->Mito Cytokine->JNK BA->Mito

References

optimizing troglitazone concentration for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Troglitazone's Mechanism & Experimental Considerations

Understanding this compound's mechanism and its link to hepatotoxicity is crucial for designing your in vitro studies.

  • Primary Mechanism of Action: this compound is a thiazolidinedione that acts as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [1]. Activation of this nuclear receptor regulates the transcription of genes critical for glucose and lipid metabolism, improving insulin sensitivity [1].
  • Mechanisms of Hepatotoxicity: The serious liver injury that led to its market withdrawal is considered "idiosyncratic," meaning it occurs unpredictably in a small portion of the population. Several mechanisms have been proposed, which you should consider as potential endpoints or sources of variability in your experiments [2] [3]:
    • Reactive Metabolite Formation: this compound can be metabolized to form reactive quinone metabolites and other reactive species. These can cause oxidative stress and bind covalently to cellular proteins, leading to dysfunction [2] [3].
    • Transporter Inhibition: this compound and its sulfate metabolite can inhibit key hepatic transporter proteins, particularly the Bile Salt Export Pump (BSEP). This inhibition can lead to the accumulation of toxic bile acids inside liver cells, a mechanism known as intrahepatic cholestasis [3].
    • Mitochondrial Dysfunction: The drug has also been associated with inducing mitochondrial stress, which can trigger apoptotic pathways in liver cells [2] [3].

The following diagram synthesizes these key mechanisms into a single pathway that you can use to contextualize your research.

G cluster_cellular Cellular Level This compound This compound PPARg_Activation PPARγ Activation (Insulin Sensitization) This compound->PPARg_Activation Metabolic_Activation Metabolic Activation (CYP3A4) This compound->Metabolic_Activation BSEP_Inhibition Inhibition of Bile Transporters (BSEP) This compound->BSEP_Inhibition Reactive_Metabolites Formation of Reactive Metabolites Metabolic_Activation->Reactive_Metabolites Bile_Accumulation Intracellular Bile Acid Accumulation BSEP_Inhibition->Bile_Accumulation Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Protein_Adducts Protein Addict Formation Reactive_Metabolites->Protein_Adducts Bile_Accumulation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Bile_Accumulation->Mitochondrial_Dysfunction Apoptosis Apoptosis / Cell Death Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Protein_Adducts->Apoptosis

Foundational Data for Concentration Optimization

Directly optimizing concentrations for your specific cell models will require empirical testing. The table below summarizes key data points from the literature to serve as a starting reference.

Parameter Reported Value / Range Context & Notes
Reported In Vitro IC₅₀ ~14.7 µM (6.5 µg/mL) [3] For inhibition of human ovarian HSD3B enzyme. A relevant starting point for enzymatic studies.
Human Cₘₐₓ Not explicitly quantified Rapidly absorbed. Food increases absorption by 30-85% [1].
Human Half-Life 16 - 34 hours [1] Informs dosing frequency in animal studies or medium refreshment in in vitro systems.
Protein Binding >99% [1] Critical for in vitro work. Account for this high binding in serum-containing media, as it drastically reduces free drug concentration.

Proposed Experimental Workflow

Due to the lack of a pre-existing guide, here is a logical workflow you can adapt to build your own optimized protocol. The DOT script for this workflow is provided should you need to visualize or modify it for your documentation.

G Start Define Experimental Objective Step1 1. Literature Review & Pilot Range-Finding Start->Step1 Step2 2. Full Dose-Response Curve Step1->Step2 ConcTable Table of Foundational Data Step1->ConcTable Refer to Foundational Data Step3 3. Mechanistic Profiling Step2->Step3 KeyParams Key Pharmacological Parameters Step2->KeyParams Calculate EC₅₀/IC₅₀, CC₅₀ Step4 4. Protocol Finalization & Troubleshooting Step3->Step4 Mechanisms Mechanisms of Action Diagram Step3->Mechanisms Investigate Toxicity Pathways

  • Literature Review & Pilot Range-Finding

    • Action: Use the foundational data table as a starting point. Given the IC₅₀ of ~15 µM for one target, a broad initial range of 1 nM to 100 µM is a reasonable starting point for most in vitro phenotypes.
    • Rationale: This wide range will help you capture both potential therapeutic (PPARγ-mediated) and toxic effects.
  • Full Dose-Response Curve

    • Action: Treat your model system with a minimum of 8-10 concentrations of this compound (e.g., serial dilutions) across your refined range. Run experiments with adequate replicates (n≥3) to account for variability.
    • Key Deliverables:
      • Calculate the half-maximal effective concentration (EC₅₀) for your primary endpoint (e.g., gene expression).
      • Calculate the half-maximal cytotoxic concentration (CC₅₀) using a viability assay (e.g., MTT, ATP).
      • Determine the Therapeutic Index (TI), which is CC₅₀ / EC₅₀, for your specific system.
  • Mechanistic Profiling

    • Action: Based on your objectives and the mechanisms diagram, probe deeper. If you are studying toxicity, you might measure markers of oxidative stress (e.g., ROS, GSH), mitochondrial health (e.g., JC-1 staining, ATP levels), or bile acid accumulation if relevant.
    • Rationale: This moves beyond a simple dose-response and helps you confirm the relevant pathways in your model.
  • Protocol Finalization & Troubleshooting

    • Vehicle Controls: this compound is often dissolved in DMSO. Ensure the final DMSO concentration is consistent and non-toxic across all groups (typically ≤0.1%).
    • Account for Protein Binding: If your culture medium contains serum (e.g., 10% FBS), remember that the free, active concentration of this compound is drastically lower than the nominal concentration you add. You may need to use higher total concentrations than in serum-free systems to see an effect.
    • Metabolic Competence: Standard liver cell lines (e.g., HepG2) have limited metabolic capacity. The formation of toxic metabolites may be underestimated. Consider using primary hepatocytes or metabolically competent lines if metabolite-mediated toxicity is the focus.

References

Troglitazone Cytotoxicity Profiles Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from various studies to help you understand the expected effects and mechanisms in different experimental models.

Cell Line / Model Observed Cytotoxicity Key Mechanisms Implicated PPARγ-Dependent? Citations
Pancreatic Cancer (MIA Paca2, PANC-1) Dose-dependent cytotoxicity; inhibited tumor growth in MIA Paca2 xenograft model (200 mg/kg, 5 weeks). Mitochondria-mediated apoptosis (↑Bax/Bcl-2, ↑caspase-3); JNK pathway activation. No [1]
Renal Cell Carcinoma (786-O, Caki-2, ACHN) Dose-dependent cytotoxicity and induction of apoptosis. Activation of p38 MAPK pathway; induction of G2/M cell cycle arrest. No [2] [3]
Lung Adenocarcinoma (A549, H1975) Dose-dependent inhibition of cell proliferation. Autophagy-induced cytotoxicity; apoptosis; increased LC3-II levels. No [4]
Hepatocellular Carcinoma (HepG2) Cytotoxicity associated with reduced mitochondrial mass. PGC-1α protein degradation; increased ROS; initiation of apoptosis. Not specified [5]
Hepatocellular Carcinoma (Multiple cell lines, e.g., Hep3B, HepG2) No significant growth inhibition at clinically achievable concentrations (1-10 μM). Lack of efficacy at low concentrations; no synergy with 9-cis retinoic acid or cytotoxic agents. Not assessed [6]
Lung Cancer (A549, Calu-3, HCC-15) Sensitized cells to TRAIL-induced apoptosis. PPARγ activation (reversed by GW9662); induction of autophagy flux (↓p62, ↑LC3-I to LC3-II). Yes [7]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the guides.

Cell Viability Assay (MTT and Fluorescence-Based)

This protocol is compiled from several studies [1] [6].

  • Cell Seeding: Plate cells in 96-well plates at a density of 3-4 x 10³ (for MTT) or 1 x 10⁴ cells/well (for fluorescence assays) and incubate for 24 hours.
  • Drug Treatment: Prepare Troglitazone in DMSO (ensure final DMSO concentration does not exceed 0.1-0.5%). Expose cells to this compound for a specified period (e.g., 24-72 hours) in serum-free medium.
  • Viability Measurement:
    • MTT Assay: After drug exposure (e.g., 72 hours), add MTT reagent. The metabolically active cells convert MTT to purple formazan crystals. Dissolve the crystals and measure the absorbance [6].
    • Fluorescence-Based Assay (e.g., Cell Quanti-Blue, CellTiter-Blue): Add the reagent to the wells. The fluorescent signal generated (e.g., resorufin) is proportional to the number of viable cells and is measured using a fluorescence plate reader [1].
  • Data Analysis: Calculate the surviving fraction (% of control) and determine the half-maximal inhibitory concentration (IC₅₀) using a sigmoidal dose-response model.
Western Blot Analysis for Protein Expression

This standard protocol is detailed in the search results [1] [5].

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
  • Gel Electrophoresis and Transfer: Load 15-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
  • Antibody Incubation:
    • Blocking: Block the membrane for 1 hour.
    • Primary Antibody: Incubate with specific primary antibodies (e.g., against p38, JNK, PPARγ, LC3, p62, β-actin) for 1 hour at room temperature or overnight at 4°C.
    • Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detection: Use an enhanced chemiluminescence (ECL) reagent and expose the membrane to X-ray film or a digital imager to visualize protein bands.
Detection of Apoptosis (Hoechst 33342 Staining)

A method for observing nuclear morphology changes during apoptosis is described [1].

  • Treatment and Staining: After treating cells with this compound (e.g., at the IC₅₀ concentration for 24 hours), trypsinize the cells.
  • Staining: Stain the cell suspension with 80 µg/mL Hoechst 33342 in the dark at 20°C for 15 minutes.
  • Visualization and Quantification: Observe the cells under a fluorescence microscope with UV excitation. Apoptotic cells will show brightly stained, condensed, or fragmented chromatin. Count at least 100 cells to calculate the percentage with condensed chromatin.

Mechanisms of Action: Signaling Pathways

The following diagrams summarize the primary signaling pathways through which this compound exerts its cytotoxic effects, as identified in the search results.

tgz_mechanisms This compound Cytotoxicity Mechanisms cluster_1 PPARγ-Independent Pathways cluster_1a MAPK/JNK Activation [1] [4] cluster_1b Autophagy Induction [4] cluster_1c Mitochondrial Dysregulation [5] cluster_2 PPARγ-Dependent Pathway [7] TGZ TGZ MAPK_JNK JNK/p38 Phosphorylation TGZ->MAPK_JNK Autophagy ↑ LC3-I to LC3-II conversion ↓ p62 protein levels TGZ->Autophagy PGC1a PGC-1α Protein Degradation TGZ->PGC1a PPARg PPARγ Activation TGZ->PPARg Apoptosis1 Induction of Apoptosis MAPK_JNK->Apoptosis1 Cytotoxicity Autophagic Cytotoxicity Autophagy->Cytotoxicity MitoMass Reduced Mitochondrial Mass PGC1a->MitoMass ROS Increased ROS Production MitoMass->ROS Apoptosis2 Initiation of Apoptosis ROS->Apoptosis2 AutophagyFlux Autophagy Flux Activation PPARg->AutophagyFlux TRAIL Sensitization to TRAIL-Induced Apoptosis AutophagyFlux->TRAIL

Frequently Asked Questions & Troubleshooting

Q: My experiment shows no cytotoxicity in liver cancer cells at 10 µM this compound. Is this normal? A: Yes, this can be normal. One study reported that this compound did not show significant growth inhibition in a panel of hepatocellular carcinoma (HCC) cell lines at clinically achievable concentrations (1-10 µM). Effects were only observed at higher concentrations (≥20 µM) [6]. You may need to test a higher dose range or use a positive control to confirm your assay's sensitivity.

Q: The mechanism of action seems inconsistent across papers. Is this compound's cytotoxicity PPARγ-dependent? A: The dependency on PPARγ is highly context-specific. The search results reveal a clear split:

  • PPARγ-Independent: Most studies in pancreatic, renal, and lung adenocarcinoma cells found that cytotoxicity was not reversed by PPARγ antagonists like GW9662, pointing to alternative pathways [1] [2] [4].
  • PPARγ-Dependent: One study in lung cancer cells showed that this compound's ability to sensitize cells to TRAIL-induced apoptosis was blocked by the PPARγ inhibitor GW9662 [7].
  • Troubleshooting Tip: If your research hinges on PPARγ, include a PPARγ antagonist (e.g., GW9662) in your experimental design to confirm the pathway involved in your specific model.

Q: How can I confirm that observed cell death is due to autophagy? A: You should measure established autophagy markers. Key experiments include:

  • Western Blotting: Look for increased conversion of LC3-I to LC3-II and a decrease in p62 protein levels. This combination indicates active autophagy flux [7] [4].
  • Pharmacological Inhibition: Use a known autophagy inhibitor like chloroquine. If this compound's cytotoxic effect is attenuated by chloroquine, it supports a primary role for autophagy in the cell death [4].

Q: What is a key difference between this compound and other TZDs like Rosiglitazone or Pioglitazone? A: A critical difference is this compound's unique effect on mitochondria. One study demonstrated that only this compound, and not Rosiglitazone or Pioglitazone, stimulated the degradation of the PGC-1α protein. This leads to reduced mitochondrial mass and increased reactive oxygen species (ROS), which contributes to its distinctive cytotoxicity profile [5].

References

Core Mechanisms of Troglitazone Instability and Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Troglitazone's instability and associated hepatotoxicity are primarily driven by its metabolic activation into reactive, electrophilic intermediates. The table below outlines the core mechanisms identified in research.

Mechanism Description Key Enzymes/Proteins Involved Experimental Evidence
Reactive Metabolite Formation [1] [2] Cytochrome P450 metabolism leads to reactive intermediates (e.g., quinone, o-quinone methide) that form glutathione (GSH) adducts and covalently bind to proteins. CYP3A4 (primary), CYP2C8, CYP2C19 [2] Detection of GSH adducts via LC-MS/MS; NADPH-dependent covalent binding to microsomal proteins [2].
Inhibition of Bile Acid Transport [3] This compound and its sulfate metabolite competitively inhibit the Bile Salt Export Pump (BSEP/ABCB11), leading to intracellular bile acid accumulation and cholestasis. BSEP [3] Use of sandwich-cultured hepatocytes; measuring in vitro inhibition of human BSEP-transfected vesicles [3].
Mitochondrial Dysfunction [3] This compound induces oxidative stress and damage, leading to impaired mitochondrial function and triggering of apoptosis. - Measurement of reactive oxygen species (ROS), mitochondrial membrane potential, and ATP levels in hepatocyte assays [3].

Troubleshooting Guide for Assay Design

When designing assays with this compound, consider these strategies to mitigate instability and obtain more reliable data.

Challenge Troubleshooting Strategy Specific Protocol / Consideration

| General Metabolic Instability | Use metabolically incompetent systems: For target engagement or binding assays unrelated to metabolism, use cell lines with low CYP450 activity (e.g., HEK293) or cell-free systems. Include CYP inhibitors: Co-incubate with chemical inhibitors like ketoconazole (CYP3A4) in assay buffers to block metabolic activation [2]. | Protocol for Inhibitor Use: Pre-incubate the assay system (e.g., hepatocytes, microsomes) with 10-20 µM ketoconazole for 15 minutes prior to adding this compound [2]. | | Detection of Covalent Binding | Track reactive metabolites: Use trapping agents like glutathione (GSH) or N-acetylcysteine to form stable adducts with reactive metabolites for detection and quantification. | Protocol for GSH Adduct Detection: Add 1-2 mM GSH to liver microsomal incubations containing this compound and NADPH. Detect the specific this compound-GSH adduct (m/z 745) using LC-MS/MS [2]. | | Off-Target Interactions & Idiosyncratic Toxicity | Leverage high-throughput screening: Use platforms like the EPA's ToxCast to compare this compound's off-target activity profile with safer analogs (e.g., rosiglitazone) early in development [4] [5]. | Experimental Approach: this compound is active in over twice as many ToxCast in vitro assays as rosiglitazone (129 vs. 60), providing a strong signal for its potential off-target effects [5]. | | Structural Optimization | Design modified derivatives: Research indicates that strategic structural changes can reduce hepatotoxicity while maintaining or improving desired activity (e.g., anti-proliferative effects). | Key Modifications: • Introduce a double bond adjacent to the TZD moiety (Δ2TGZ series). • Remove the chromane hydroxyl group. • Attach apolar substituents to the chromane ring [6]. |

Metabolic Activation Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound, highlighting the formation of its reactive intermediates.

cluster_paths Metabolic Activation Pathways This compound This compound CYP3A4 CYP3A4 / Other CYPs This compound->CYP3A4  Metabolic Activation SULT Sulfotransferase (SULT) This compound->SULT  Conjugation Pathway Oxidation_Chroman Oxidation of Chroman Ring Quinone_Methide Reactive o-Quinone Methide Oxidation_Chroman->Quinone_Methide Quinone_Metab Quinone Metabolite (from chroman ring opening) Oxidation_Chroman->Quinone_Metab Alternative path Consequences Consequences: • GSH Adduct Formation • Protein Covalent Binding • Mitochondrial Damage • BSEP Inhibition Quinone_Methide->Consequences TZD_Ring_Oxidation Oxidation of TZD Ring TZD_Radical Radical/Cation Intermediates TZD_Ring_Oxidation->TZD_Radical TZD_Radical->Consequences Sulfation Sulfation (Major Metabolite) Quinone_Metab->Consequences CYP3A4->Oxidation_Chroman CYP3A4->TZD_Ring_Oxidation SULT->Sulfation

Research Directions & Alternative Compounds

Given the challenges of working with the parent this compound compound, consider these research directions:

  • Focus on Safer Derivatives: Recent research aims to design this compound derivatives that retain the desired biological activity (e.g., anti-proliferative effects) with reduced hepatotoxicity. Promising modifications include the Δ2TGZ series (featuring a double bond adjacent to the TZD ring) and compounds where the chromane hydroxyl group is removed or substituted with apolar chains [6].
  • Use as a Comparative Tool: this compound remains a valuable tool compound in preclinical research for studying drug-induced liver injury (DILI) and for validating new in vitro models designed to predict human-relevant toxicity [5].

References

troglitazone solvent preparation and storage guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Troglitazone: Basic Chemical & Solubility Data

The table below summarizes key information for handling this compound in a research setting.

Property Specification Source / Context
Molecular Weight 441.54 g/mol [1]
Purity ≥98% (HPLC) [1]
Storage Condition Store at -20°C [1]
Solubility (DMSO) ~100 mM (44.15 mg/mL) [1]
Primary Biological Target PPARγ (EC₅₀ = 550 nM for human) [2]
Melting Point ~175 °C (drug substance) [3]
Aqueous Solubility ~10 μg/mL (very low, for each isomer) [3]

Stability & Impurity Profile

Understanding this compound's stability is critical for obtaining reliable experimental results.

  • Photooxidation: The chroman ring in this compound is highly reactive with singlet oxygen, much like alpha-tocopherol (Vitamin E). Photooxidation leads to the formation of quinone and quinone epoxide as major stable products [4]. This confirms that the compound is photosensitive.
  • Process and Degradation Impurities: Impurity profile studies have identified several process-related impurities and degradation products. These impurities were characterized using techniques like LC-MS, NMR, and single-crystal X-ray diffraction [5] [6].

Recommended Handling & Storage Guidelines

Based on its chemical properties, the following handling procedures are recommended.

  • General Handling & Personal Protective Equipment (PPE): When handling organic solvents like DMSO, proper training and PPE are required, including safety glasses or goggles, gloves, and a lab coat [7]. All work involving weighing and solution preparation should be performed in a fume hood to minimize inhalation exposure [7].
  • Storage: The product should be stored at -20°C [1]. Given its photosensitive nature, the powder and stock solutions should be protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.
  • Solvent Preparation: Due to its low aqueous solubility, this compound typically must be dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., 10-100 mM) before dilution in aqueous buffers [2] [1].

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for preparing and using this compound in experiments, incorporating the safety and stability considerations previously discussed.

Start Start: Retrieve this compound Storage Storage at -20°C Protect from Light Start->Storage Weighing Weighing Powder Storage->Weighing Bring to room temp in fume hood Prep Prepare Stock Solution (in DMSO, in fume hood) Weighing->Prep Wear appropriate PPE Disposal Waste Disposal Weighing->Disposal Dispose contaminated tips Aliquoting Aliquot & Store Prep->Aliquoting Aliquot to avoid freeze-thaw Experiment Use in Experiment (Dilute in aqueous buffer) Aliquoting->Experiment Experiment->Disposal

Troubleshooting Common Issues

  • Precipitation in Aqueous Buffer: This is expected due to the very low aqueous solubility. Ensure the final concentration of DMSO is tolerated by your experimental system (typically ≤0.1-1%). Vortex and visually inspect solutions after dilution.
  • Loss of Biological Activity: This could result from chemical degradation.
    • Confirm storage conditions: Ensure the compound is stored at -20°C and protected from light.
    • Check solution age: For maximum reproducibility, use freshly prepared stock solutions. If reusing aliquots, avoid repeated freeze-thaw cycles.
  • Unknown HPLC Peaks: This suggests the formation of degradation products or the presence of impurities. Review the impurity profile literature and compare retention times and mass spectra [5] [6].

References

preventing non-specific troglitazone effects in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q: How can I determine if Troglitazone's effect is PPARγ-dependent or independent? A: The most reliable method is to use a specific PPARγ antagonist and compare effects with other thiazolidinediones.

  • Detailed Protocol:
    • PPARγ Antagonist Co-treatment: Pre-treat and co-treat your cells with a potent PPARγ antagonist like GW9662 (at nanomolar concentrations, e.g., 1 µM) alongside this compound [1] [2]. If the effect of this compound is blocked, it is likely PPARγ-dependent. If the effect persists, it is PPARγ-independent [1] [3].
    • Control with Other TZDs: Test rosiglitazone and pioglitazone in parallel. This compound has unique off-target effects not shared by these analogs. For instance, if you observe Gαq inhibition or reversal of multi-drug resistance with this compound but not with rosiglitazone or pioglitazone, you have identified a non-specific, this compound-specific effect [4] [1].
    • Genetic Approaches: If feasible, use PPARγ-knockdown or knockout cell lines to confirm PPARγ-independent effects [3].

Q: this compound is inhibiting cancer cell proliferation, but is this due to its intended PPARγ activation or other mechanisms? A: This is a common challenge, as this compound's anti-tumor effects are multi-faceted. You need to investigate the specific pathway activated in your model. Refer to the troubleshooting guide below and the following pathway diagram for a systematic approach.

  • Key Investigations:
    • Check if the effect is reversed by GW9662 [2].
    • Analyze markers beyond proliferation, such as c-Myc levels (often suppressed by this compound in a PPARγ-independent manner), glutamine metabolism (uptake and expression of ASCT2/GLS1), or MDR-1/P-gp expression [1] [3].
    • For uveal melanoma models with GNAQ mutations, consider that the effect may be primarily via direct Gαq inhibition [4].

The diagram below outlines the decision-making process for identifying the mechanism behind this compound's anti-proliferative effects.

G Start Observe Anti-Proliferative Effect PPARgTest Co-treat with PPARγ antagonist (GW9662) Start->PPARgTest EffectBlocked Is effect blocked? PPARgTest->EffectBlocked PPARgDependent Conclusion: PPARγ-Dependent Effect EffectBlocked->PPARgDependent Yes CheckOtherTZDs Test Rosiglitazone/Pioglitazone EffectBlocked->CheckOtherTZDs No OthersWork Do other TZDs have same effect? CheckOtherTZDs->OthersWork TroSpecific Conclusion: this compound-Specific Off-Target Effect OthersWork->TroSpecific No InvestigatePathways Investigate Specific Pathways OthersWork->InvestigatePathways Yes TroSpecific->InvestigatePathways Gq Check for Gαq inhibition (e.g., Ca²⁺ mobilization) InvestigatePathways->Gq MDR Check MDR-1/P-gp expression InvestigatePathways->MDR Metabolism Check glutamine metabolism (c-Myc, ASCT2, GLS1) InvestigatePathways->Metabolism

Q: How can I confirm that this compound is directly inhibiting Gαq and not acting through another pathway? A: You will need to employ specific functional and binding assays.

  • Detailed Protocol:
    • GTPγS Binding Assay: Measure the inhibition of receptor-stimulated GTPγS binding to Gαq. This compound inhibits Gq nucleotide exchange with an IC50 of ~31.7 µM [4].
    • Thermal Shift Assay: Test if this compound stabilizes purified Gαq in its GDP-bound state, indicating direct binding. This is a key experiment to confirm direct target engagement, similar to how FR900359 (a known Gαq inhibitor) acts [4].
    • Functional Downstream Assays: Monitor this compound's effect on Gq-coupled receptor pathways, such as inhibition of Ca²⁺ mobilization or ERK phosphorylation following receptor stimulation (e.g., by the M3 muscarinic receptor) [4].
    • Critical Control: Always include rosiglitazone as a control, as it does not inhibit Gαq [4].

Q: What are the critical controls for experiments using this compound? A: A comprehensive set of controls is essential for interpreting your data correctly. The table below summarizes the recommended controls and their purpose.

Control Agent Purpose / Role in Experiment Key Rationale
Rosiglitazone / Pioglitazone Identify this compound-specific, off-target effects. These TZDs are PPARγ agonists but lack this compound's unique Gαq inhibition & some PPARγ-independent anti-cancer effects [4] [1].
GW9662 (PPARγ antagonist) Determine PPARγ-dependency of an observed effect. If an effect is blocked by GW9662, it is mediated through PPARγ; if not, it is a PPARγ-independent, off-target effect [1] [2].
FR900359 / YM-254890 Positive control for direct Gαq inhibition. These are known, potent direct Gαq inhibitors. Useful for comparing the magnitude and phenotype of Gαq inhibition [4].
Vehicle (DMSO) Baseline control for all drug treatments. Accounts for any effects of the solvent used to dissolve this compound and other compounds.

Experimental Design & Best Practices

To minimize confounding results, integrate these principles into your experimental design:

  • Use a Rational Dose Range: Be aware that many off-target effects (e.g., Gαq inhibition, MDR reversal) occur at concentrations above those needed for PPARγ activation (often 10-100 µM). Using a dose-response curve is critical to separate these effects [4] [1] [3].
  • Context is Key: The dominant mechanism you observe will depend on your cellular model. For example:
    • In GNAQ-mutant uveal melanoma cells, the Gαq inhibition pathway likely dominates the anti-proliferative effect [4].
    • In multi-drug resistant cancer lines, the downregulation of MDR-1/P-gp may be the primary mechanism for re-sensitizing to chemotherapy [1].
    • In glutamine-dependent cells (e.g., H460, HeLa), suppression of c-Myc and glutaminolysis may be the key anti-tumor mechanism [3].
  • Prioritize Viability Controls: Given this compound's known risk of idiosyncratic liver injury (iDILI) and other cytotoxic effects, always include robust cell viability assays (e.g., MTT, CellTiter-Glo) to ensure that observed phenotypic changes are not simply a consequence of generalized cytotoxicity [5] [2].

References

improving troglitazone treatment duration and dosing

Author: Smolecule Technical Support Team. Date: February 2026

Troglitazone Clinical & Pharmacokinetic Profile

The table below summarizes key data on this compound's clinical use and pharmacokinetic properties, which are fundamental for designing experiments and understanding its therapeutic window.

Category Detail Source
Therapeutic Class Thiazolidinedione (TZD); PPARγ agonist (also binds PPARα) [1] [2]
Primary Mechanism Improves insulin sensitivity; reduces hepatic gluconeogenesis & enhances peripheral glucose disposal [3] [2]
Market Status Approved in 1997; withdrawn worldwide by 2000 due to idiosyncratic hepatotoxicity [1] [2]
Absolute Bioavailability 40 - 50% [4]
Effect of Food Increases AUC by 30-85%; increases Cmax by 72-96% [5] [4]
Time to Cmax (Tmax) 2 - 3 hours [4]
Protein Binding > 99% (primarily to serum albumin) [3]
Elimination Half-Life 16 - 34 hours [3] [4]
Recommended Administration With or up to 30 minutes after a meal [5]

Hepatotoxicity & Metabolism

Understanding this compound's hepatotoxicity is crucial for any research aimed at improving its safety profile. The table below outlines the clinical presentation and proposed mechanisms of liver injury.

Aspect Details
Clinical Presentation Idiosyncratic reaction; latency of 1-6 months; manifested by fatigue, weakness, jaundice; rapid progression to liver failure in some cases. [1]
Incidence Serious hepatotoxicity in 1:1,000 to 1:10,000 recipients; over 100 cases of serious injury reported, some fatal. [1]

| Proposed Mechanisms of Toxicity | - Reactive Metabolites: CYP3A4 metabolism generates reactive quinone and o-quinone methide metabolites, leading to protein adducts and oxidative stress. [2] [6]

  • Biliary Transport Inhibition: Parent drug inhibits the bile salt export pump (BSEP), causing cholestasis. [1]
  • Genetic Factors: Deficiency in CYP2C19 may be a contributing genetic factor. [1] | | Major Metabolites | Sulfate conjugate (M1, major in plasma), Quinone metabolite (M3, major in plasma), Glucuronide conjugate (M2, minor). [3] [4] | | Key Metabolizing Enzymes | CYP3A4, CYP2C8; also metabolized by sulfation and glucuronidation. [1] [3] |

This diagram illustrates the primary metabolic pathways of this compound and the formation of reactive intermediates linked to its hepatotoxicity:

Troglitazone_Metabolism This compound This compound M1_Sulfate M1 (Sulfate Conjugate) This compound->M1_Sulfate Sulfation M2_Glucuronide M2 (Glucuronide Conjugate) This compound->M2_Glucuronide Glucuronidation M3_Quinone M3 (Quinone Metabolite) This compound->M3_Quinone CYP3A4 Oxidation Quinone_Methide o-Quinone Methide M3_Quinone->Quinone_Methide Further Oxidation Protein_Adducts Protein Adducts &Cellular Damage M3_Quinone->Protein_Adducts Binds Nucleophiles Quinone_Methide->Protein_Adducts Binds Nucleophiles

Efficacy Data from Clinical Trials

Despite its withdrawal, this compound showed significant efficacy, which is a key reason for research interest. The table below summarizes its performance in key clinical trials.

Trial / Context Dosing & Regimen Key Efficacy Findings
This compound Insulin Study [7] 200 mg or 400 mg once daily for 26 weeks, in insulin-treated patients. Up to 27% of patients achieved ≥50% insulin dose reduction with improved glucose control. Mean insulin dose reduced by 41 U (400 mg dose). HbA1c decreased by 0.41% (400 mg).
Diabetes Prevention Program (DPP) [8] Used for a mean of 0.9 years (range 0.5-1.5 years) before discontinuation. Markedly reduced diabetes incidence vs. placebo (3.0 vs. 12.0 cases/100 person-years). Effect was lost after drug withdrawal.
This compound in Prevention of Diabetes (TRIPOD) [1] 400 mg/day in women with prior gestational diabetes. Reduced diabetes incidence by 55% (HR 0.45) during the 2.5-year trial. Protective effect persisted for 8 months post-discontinuation.

Proposed Experimental Workflows

Based on the gathered information, here are two experimental protocols that could be central to a troubleshooting guide.

Experiment 1: Assessing the Impact of Dosing Conditions on Bioavailability
  • Objective: To determine how food co-administration affects the absorption and plasma concentration of a novel this compound formulation.
  • Background: The absorption of this compound is significantly enhanced by food, likely due to improved solubility in the presence of bile. [5]
  • Methodology:
    • Study Design: Randomized, crossover pharmacokinetic study in an appropriate animal model.
    • Interventions: Administer the test formulation under three conditions:
      • A: After an overnight fast.
      • B: Concomitantly with a high-fat meal.
      • C: 30 minutes after the same high-fat meal.
    • Sample Collection: Collect serial blood samples at pre-dose, 15, 30, 45 min, 1, 1.5, 2, 3, 4, 8, 12, 24, and 48 hours post-dose.
    • Bioanalysis: Use HPLC or LC-MS/MS to determine plasma concentrations of this compound and its major metabolites (sulfate, quinone). [5]
  • Key Parameters: Calculate AUC, C~max~, T~max~, and t~1/2~ for each condition.
  • Troubleshooting: If food effect is lower than expected, investigate formulation strategies (e.g., self-emulsifying drug delivery systems) that mimic the solubilizing effect of food.

This workflow outlines the key steps for evaluating the food effect on a new formulation:

Food_Effect_Workflow Start Define PK Study Objectives Design Design Crossover Study (Fasted, Fed, Post-fed) Start->Design Formulation Prepare Test Formulation Design->Formulation Dosing Administer Dose & Standard Meal Formulation->Dosing Sampling Collect Serial Blood Samples Dosing->Sampling Analysis LC-MS/MS Analysis (this compound & Metabolites) Sampling->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->PK_Calc Compare Compare Bioavailability Across Conditions PK_Calc->Compare

Experiment 2: In Vitro Screening for Hepatotoxicity Risk
  • Objective: To compare the hepatotoxic potential of a novel this compound analog against the parent drug and safer alternatives (e.g., pioglitazone).
  • Background: Toxicity is linked to reactive metabolite formation and BSEP inhibition. [1] [2] [6]
  • Methodology:
    • Test Compounds: this compound, Pioglitazone/Rosiglitazone, Novel Analog(s).
    • Reactive Metabolite Trapping: Incubate compounds with human liver microsomes (HLM) supplemented with CYP3A4 cofactors and a trapping agent (e.g., glutathione or potassium cyanide). Quantify adduct formation using LC-MS/MS. [2]
    • BSEP Inhibition Assay: Use membrane vesicles expressing human BSEP to measure the IC~50~ of each compound for ATP-dependent taurocholate transport. [1]
    • Cellular Toxicity: Treat differentiated HepaRG cells or primary human hepatocytes for 5-14 days. Monitor cell viability (ATP content), ALT/AST release, and glutathione depletion.
  • Data Interpretation: A safer analog should show reduced reactive metabolite adducts, higher BSEP IC~50~, and less cytotoxicity compared to this compound, with a profile similar to pioglitazone.

Frequently Asked Questions for a Technical Support Center

  • Q1: Our new this compound analog shows low and variable oral exposure in preclinical models. What could be the cause?

    • A: This is a classic issue with this compound. First, ensure it is administered with food, as this increases AUC by 30-85% and Cmax by 72-96% by enhancing solubility via bile salts. [5] If variability persists, investigate the metabolic stability of your analog against CYP3A4 and CYP2C8, as this was a primary clearance route for the parent drug. [1] [4]
  • Q2: What are the most relevant in vitro assays to de-risk hepatotoxicity for a new TZD compound?

    • A: A tiered approach is recommended:
      • Reactive Metabolite Screening: Use human liver microsomes with trapping agents to quantify covalent binding. This compound is known to form quinone and o-quinone methide metabolites. [2] [6]
      • BSEP Inhibition Assay: This is critical, as this compound inhibits the bile salt export pump, leading to cholestasis. [1]
      • Cytotoxicity in Relevant Cell Models: Use long-term (7+ days) cultures of human hepatocyte-like cells (e.g., HepaRG) to detect delayed toxicity, which is more predictive than short-term assays in HepG2 cells. [2]
  • Q3: In a diabetes prevention study, should we expect a sustained effect after drug withdrawal, based on historical data?

    • A: No. Data from the Diabetes Prevention Program showed that this compound's protective effect did not persist after the drug was stopped. The diabetes incidence rate in the former this compound group became identical to the placebo group during the 3-year follow-up after withdrawal. [8] This suggests continuous treatment may be necessary.

References

troglitazone batch variability and quality control

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Quality Control

For reliable experimental results, verifying the quality and consistency of your troglitazone batches is crucial. The following table summarizes a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is a standard technique for assessing drug purity and concentration [1].

Parameter Specification
Chromatographic Column YMC ODS-A, 120 Å (4.6 x 150 mm, 5 µm) [1]
Mobile Phase 50 mM aqueous NaH2PO4 (pH 4.0) : Acetonitrile : Methanol (35:50:15, v/v/v) [1]
Elution Mode Isocratic [1]
Flow Rate 1.0 mL/min [1]
Injection Volume 10 µL [1]
Detection (UV) 225 nm [1]
Column Temperature Ambient [1]

Troubleshooting Common Experimental Issues

Here are answers to some frequently asked questions that arise during research with this compound.

Q1: How can I confirm my this compound sample is pure and not degraded?
  • A: Use the HPLC method detailed above. A single, sharp peak at the expected retention time for this compound indicates a pure sample. The appearance of additional peaks suggests degradation products or impurities. This method was developed and validated specifically for this compound potency assays [1].
  • Protocol Brief: Dissolve your sample in a suitable solvent. Filter it through a 0.45 µm membrane filter. Perform HPLC analysis using the conditions in the table above. Compare the chromatogram of your sample against a known standard.
Q2: My cell experiments show unexpected high toxicity. Is this related to batch quality?
  • A: Not necessarily. This compound has documented, intrinsic hepatotoxicity that can be immune-mediated [2]. Before attributing it to batch quality, consider these steps:
    • Verify Concentration: Re-check your stock solution calculations and dilutions. This compound is typically dissolved in DMSO; ensure the final DMSO concentration in your assays is non-toxic (usually <0.1%).
    • Check Biological System: The hepatotoxicity of this compound is often not observed in simple hepatocyte cultures but may require the presence of an immune environment. Advanced models like a Liver-Immune-Microphysiological-System (LIMPS) that co-culture hepatocytes with immune cells (e.g., macrophages, neutrophils) are more sensitive for detecting this specific toxicity [2].
    • Compare to Analogues: As a control, test rosiglitazone or pioglitazone at the same concentrations. These later-generation TZDs are structurally similar but have a much safer hepatotoxicity profile and should not cause the same level of cell death in a validated system [2] [3].
Q3: Why is there variability in toxicity findings between different research groups?
  • A: Variability can stem from biological models, not just batch quality. Earlier models often failed to capture this compound's clinical hepatotoxicity [2]. Key factors include:
    • Cell Type: Immortalized cell lines (e.g., HepG2) may not fully replicate the response of primary human hepatocytes [3].
    • Immune Component: As highlighted in recent research, this compound's severe toxicity requires crosstalk between hepatocytes and immune cells. Models lacking this component may underestimate toxicity [2].
    • Structural Specificity: this compound's hepatotoxicity is strongly linked to its unique chemical structure, particularly the vitamin E (chromane) moiety, which is not present in rosiglitazone or pioglitazone. This explains the stark differences in toxicity profiles within the same drug class [4] [3].

Experimental Workflow for Batch Assessment

To systematically evaluate this compound batch quality and its biological effects, you can follow the logical workflow below. This diagram integrates analytical chemistry with biological validation.

G Start Start: New this compound Batch A1 HPLC Analysis Start->A1 A2 Does chromatogram show a single, sharp peak? A1->A2 A3 Batch passes initial quality check A2->A3 Yes A4 Investigate impurities or degradation A2->A4 No B1 Proceed to Biological Validation A3->B1 B2 Test in simple hepatocyte model (e.g., HepG2 cells) B1->B2 B3 Test in immune-competent model (e.g., LIMPS) B1->B3 B4 Are expected bioactivity and toxicity profiles confirmed? B2->B4 B3->B4 B5 Batch validated for use in complex models B4->B5 Yes B6 Correlate effect with HPLC profile B4->B6 No

References

validating troglitazone findings with alternative PPARγ agonists

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of PPARγ Agonists

The following table summarizes key data on traditional Thiazolidinediones (TZDs) and newer Selective PPARγ Modulators (SPPARγMs) based on recent studies.

Agonist / Compound Class / Type Key Efficacy Findings Key Safety Findings Reported Experimental Models Key Binding Interactions / Notes
Troglitazone TZD (Full Agonist) 55% reduction in diabetes incidence in high-risk patients [1] Withdrawn due to hepatotoxicity [2] TRIPOD clinical trial (Hispanic women with prior gestational diabetes) [1] Canonical Y-pocket binding; stabilizes H12/AF-2 [3] [2]
Pioglitazone (PIO) TZD (Full Agonist) Antidiabetic effect; improves serum lipid profiles [3] Weight gain, fluid retention, elevated risk of heart failure, bone fractures, potential bladder cancer risk [3] [2] Randomized, placebo-controlled clinical trials (NCT00737347, NCT01090752) [3] Canonical Y-pocket binding; strong electrostatic interactions with His323, Tyr473, His449 [2]
Rosiglitazone (RSG) TZD (Full Agonist) Effective antidiabetic agent [3] Weight gain, fluid retention, increased risk of cardiovascular events [3] [2] Various clinical trials [3] Similar binding mode to Pioglitazone [2]
INT131 SPPARM (Partial Agonist) Improves insulin sensitivity; efficacy comparable to TZDs [3] [2] Reduced liability for weight gain and fluid retention vs. TZDs [3] Preclinical studies and Phase 2 trials [3] Binds LBD; hydrophobic interactions with Cys285, Arg288; does not stabilize AF-2 domain [2]
MBX-102 (Metaglidasen) SPPARM (Partial Agonist) Lowers plasma glucose and triglycerides; comparable glycemic efficacy to TZDs [3] Reduced risk of weight gain, edema, cardiac hypertrophy vs. TZDs [3] Phase 2/3 clinical trials [3] Weak coactivator recruitment [3]
Ginsenoside Rg5 (TWSZ-5) Natural Product / Partial Agonist Promotes beige adipogenesis; upregulates Ucp1, Prdm16, Cpt1α, Pgc1α [4] Mitigates adverse effects associated with full agonism (inferred) [4] In vitro studies on adipose-derived stem cells (ADSCs) [4] Binds novel allosteric pocket (H3-H2'-β-sheet interface); H-bonds with Ser342, Gln345 [4]
Compound 7 (Quinoline-Thiazolidinedione) Novel TZD-derived Modulator 22.33% reduction in blood glucose; 75% of PIO's PPARγ activation level [2] Safer liver profile (lower ALT/AST vs. PIO); protective effect on hepatic/pancreatic tissues [2] In vivo study (15-day oral dose); molecular docking [2] Unique LBD binding mode; N-substitution prevents TZD ring hydrolysis [2]

Key Experimental Protocols for Validation

To experimentally replicate and validate findings on PPARγ agonists, you can employ the following established methodologies.

  • Assessing Insulin Sensitivity In Vivo

    • Protocol: Use an Intravenous Glucose Tolerance Test (IVGTT). Administer a glucose bolus intravenously and collect frequent blood samples to measure glucose and insulin levels over time [1].
    • Data Analysis: Analyze the glucose and insulin profiles using the Bergman minimal model to derive the whole-body insulin sensitivity index (Si). The change in Si after treatment is a primary metric for agonist efficacy [1].
  • Evaluating Transcriptional Activity

    • Protocol: Perform a Dual-Luciferase Reporter Assay. Transfert cells with a plasmid containing a PPAR Response Element (PPRE) driving the expression of a firefly luciferase gene, along with a control Renilla luciferase plasmid [4].
    • Data Analysis: After ligand treatment, measure the luciferase activities. The firefly luciferase activity, normalized to the Renilla activity, provides a quantitative measure of PPARγ transcriptional activation [4].
  • Profiling Binding Interactions

    • Protocol: Conduct Molecular Docking and Dynamics Simulations. Use the crystal structure of the PPARγ Ligand-Binding Domain (LBD) and computational tools like the Glide module for docking. Follow with Molecular Dynamics (MD) simulations to study complex stability [4] [2].
    • Data Analysis: Analyze the binding pose, hydrogen bonds, and hydrophobic interactions. Calculate binding free energy. This helps explain a compound's efficacy and potential as a partial agonist [4] [2].
  • Establishing Safety Profiles

    • Protocol: In in vivo studies, monitor serum biomarkers. Key assays include measuring Alanine Transaminase (ALT) and Aspartate Transaminase (AST) levels to assess hepatotoxicity [2].
    • Data Analysis: Statistically compare ALT/AST levels in treated groups versus positive controls (e.g., pioglitazone) and vehicle controls to establish a superior safety profile [2].

PPARγ Activation Signaling Pathway

The diagram below illustrates the core mechanism of PPARγ activation, a pathway shared by agonists despite their different binding modes.

Ligand PPARγ Agonist (Ligand) PPARg PPARγ Ligand->PPARg Heterodimer PPARγ/RXR Heterodimer PPARg->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer PPRE PPRE (DNA Sequence) Heterodimer->PPRE Binds to Coactivators Coactivators (e.g., PGC-1α, SRC-1) PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Effects Insulin Sensitivity Glucose Uptake Lipid Metabolism Transcription->Effects

The core pathway involves ligand binding, heterodimerization with RXR, binding to DNA, and recruitment of coactivators to regulate gene expression [3] [5]. The specific conformational change in PPARγ, particularly the stabilization of Helix 12 (H12), differs between full and partial agonists, which determines the set of coactivators recruited and ultimately the therapeutic and side-effect profile [3] [4] [2].

Key Considerations for Researcher Guides

When compiling your comparison guides, these strategic points will be highly relevant to your audience:

  • Focus on Differential Coactivator Recruitment: A key concept for explaining the improved safety of SPPARγMs is Selective PPARγ Modulation (SPPARγM). These compounds induce a unique receptor conformation that recruits a distinct set of coactivators compared to full agonists, leading to insulin sensitization with minimal expression of genes responsible for side effects like weight gain [3] [4].
  • Explore Novel Binding Sites: Move beyond the canonical binding pocket. Recent research has identified alternative allosteric pockets (e.g., the pocket at the H3-H2'-β-sheet interface). Compounds like Ginsenoside Rg5 that bind here can produce distinct pharmacological effects, opening new avenues for drug design [4].
  • Address Genetic Variability: Acknowledge that patient response is not uniform. Genetic variation in the PPARG gene itself can underlie differential response to therapy. Identifying haplotype blocks and associated SNPs can help stratify expected responders and non-responders [1].

References

comparative CYP inhibition troglitazone pioglitazone rosiglitazone

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of CYP Inhibition

The following tables summarize the comparative inhibitory effects of the three thiazolidinediones on major CYP enzymes, based on in vitro studies.

Table 1: Inhibitory Potential (IC₅₀ and Kᵢ values)

CYP Enzyme Probe Substrate Troglitazone (IC₅₀) This compound (Kᵢ) Pioglitazone & Rosiglitazone (at 50 µM)
CYP2C8 Paclitaxel 6α-hydroxylation ~5 µM [1] 0.2 - 1.7 µM (competitive) [1] [2] Only slight inhibition [1] [2]
CYP2C9 S-warfarin 7-hydroxylation ~5 µM [1] 0.2 - 1.7 µM (competitive) [1] [2] Only slight inhibition [1] [2]
CYP2C19 S-mephenytoin 4'-hydroxylation ~20 µM [1] Information not specified in sources Information not specified in sources
CYP3A4 Testosterone 6β-hydroxylation ~20 µM [1] Information not specified in sources Information not specified in sources

Table 2: Key Differentiating Characteristics

Drug CYP Induction Profile Major Metabolic Pathways Clinical DDI Risk Summary
This compound Induces CYP3A4 mRNA (10 µM, similar to rifampin) [3] CYP3A4, CYP2C8 [4] High risk; potent inhibitor and inducer of multiple CYPs [1] [4]
Pioglitazone Information not specified in sources CYP3A4, CYP2C8 [4] Low risk; weak inhibitor, no significant induction observed in studies [1]
Rosiglitazone No significant induction of CYP3A4 or CYP2B6 [3] Principally CYP2C8 [4] Low risk; weak inhibitor, no significant induction [1] [4]

Detailed Experimental Protocols

The quantitative data above was generated using standardized in vitro models. Here are the detailed methodologies from the cited studies.

Enzyme Inhibition Studies

This protocol is designed to determine the inhibitory potential (IC₅₀ and Kᵢ) of compounds on specific CYP enzymes [1] [2].

  • Enzyme Source: Recombinant human CYP enzymes expressed in cell lines or human liver microsomes (HLM) from a pool of donors [3] [1].
  • Incubation Conditions: Test compounds (this compound, its metabolites, pioglitazone, rosiglitazone) are incubated with the enzyme source and a CYP-specific probe substrate (e.g., paclitaxel for CYP2C8, S-warfarin for CYP2C9) in a suitable buffer (e.g., phosphate or Tris) [1].
  • Reaction Initiation & Termination: The reaction is started by adding the essential cofactor NADPH and is stopped at a predetermined time by adding an organic solvent like acetonitrile [1].
  • Analysis: The formation of the specific metabolite (e.g., 6α-hydroxypaclitaxel) is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) [1].
  • Data Calculation: IC₅₀ values are determined by plotting the percentage of remaining enzyme activity against the inhibitor concentration. Kᵢ values are calculated using enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots) to understand the mechanism of inhibition [1].

The diagram below illustrates this workflow.

G Start Start: Prepare Enzyme Source Step1 Incubate with Inhibitor and Probe Substrate Start->Step1 Step2 Initiate Reaction with NADPH Step1->Step2 Step3 Stop Reaction and Analyze Metabolite Step2->Step3 Step4 Calculate IC₅₀ and Kᵢ Step3->Step4 End End: Data Interpretation Step4->End

Enzyme Induction Studies

This protocol assesses a compound's potential to increase the expression of CYP enzymes [3].

  • Cell Model: Primary cultures of human hepatocytes from at least three different donors [3].
  • Treatment: Hepatocytes are treated with the test compound (e.g., 10 µM and 50 µM of TZDs) for a sustained period, typically three days. Positive control inducers like rifampin (for CYP3A4) and phenobarbital (for CYP2B6) are used [3].
  • mRNA Analysis: After treatment, total RNA is isolated from the hepatocytes. The mRNA levels of target CYPs (e.g., CYP3A4, CYP2B6) are quantified using microarray analysis or real-time PCR (RT-PCR) [3].
  • Data Expression: Induction is reported as the fold-increase in mRNA levels compared to vehicle-treated control hepatocytes [3].

The workflow for induction studies is shown below.

G Start Start: Culture Human Hepatocytes Step1 Treat with Compound for 3 Days Start->Step1 Step2 Isolate Total RNA Step1->Step2 Step3 Quantify mRNA Levels (e.g., Microarray, RT-PCR) Step2->Step3 Step4 Calculate Fold-Induction vs. Control Step3->Step4 End End: Data Interpretation Step4->End

Key Takeaways for Drug Development

  • This compound is a high-risk molecule due to its dual action as a potent inhibitor of CYP2C8/9 and an inducer of CYP3A4, creating a high potential for complex drug-drug interactions (DDIs) [3] [1]. Its metabolites, particularly the quinone-type metabolite, also contribute to this inhibitory profile [1].
  • Pioglitazone and Rosiglitazone are lower-risk alternatives. They show only weak inhibition of CYP enzymes at high concentrations and do not significantly induce CYP3A4, leading to a much lower DDI potential [3] [1] [4].
  • Metabolism Matters. Note that while pioglitazone and rosiglitazone are weak inhibitors, they are primarily metabolized by CYP2C8 [5] [6] [4]. This makes them victims in DDIs, meaning their own exposure can be significantly increased by strong CYP2C8 inhibitors like gemfibrozil or clopidogrel [5] [6].

References

Comprehensive Structural-Activity Relationship Analysis of Thiazolidinediones: Troglitazone versus Contemporary Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiazolidinediones and SAR Importance

Thiazolidinediones (TZDs) represent a crucial class of oral antidiabetic agents that function primarily as insulin sensitizers through their action on the peroxisome proliferator-activated receptor gamma (PPARγ). The structural foundation of all TZDs is the 2,4-thiazolidinedione heterocycle, a five-membered ring containing sulfur, nitrogen, and two carbonyl groups that exists as a tautomeric system capable of various molecular configurations [1]. This core structure serves as a privileged scaffold in medicinal chemistry, with substitutions at the activated methylene (C5) and nitrogen (N3) positions conferring distinct pharmacological profiles to different TZD derivatives [1]. Understanding the structure-activity relationship (SAR) of TZDs is essential for explaining their divergent safety profiles and mechanisms of action, particularly the unique properties of troglitazone compared to later agents like rosiglitazone and pioglitazone.

The SAR analysis of TZDs reveals how subtle structural differences translate to significant variations in receptor binding affinity, metabolic pathways, and ultimately, clinical safety outcomes. This compound, as the prototypical TZD, possesses distinct structural features that initially offered therapeutic benefits but ultimately led to its market withdrawal due to hepatotoxicity concerns [2] [3]. This comprehensive analysis examines the structural characteristics that differentiate this compound from subsequent TZDs, with particular emphasis on the molecular basis for its unique safety profile and recently discovered off-target effects that have sparked interest in repurposing opportunities [4].

Comparative Structural Features and Physicochemical Properties

Core TZD Structure and Key Modifications

The fundamental architecture of all thiazolidinediones centers on the 2,4-thiazolidinedione heterocycle, which exists in equilibrium with several tautomeric forms due to the presence of two carbonyl groups and an α-hydrogen [1]. This tautomeric versatility contributes to the pharmacophoric properties of TZDs and their ability to interact with biological targets. The most significant structural variations among TZDs occur at the C5 and N3 positions of the core ring, which dramatically influence their receptor binding affinity, pharmacokinetics, and safety profiles [2].

Table 1: Comparative Structural Features of Thiazolidinediones

Compound C5 Substituent N3 Substituent Chromane System Molecular Weight LogP
This compound Hydrophobic chromane Hydrogen Present (Vitamin E derivative) 441.54 High
Rosiglitazone Para-pyridine ring Methyl Absent 357.43 Moderate
Pioglitazone Meta-pyridine ring Ethyl Absent 356.44 Moderate

The distinctive structural element of this compound is the chromane (vitamin E-derived) system attached at the C5 position, which contributes significantly to its unique pharmacological profile and toxicological concerns [2]. This chromane system imparts enhanced lipophilicity to this compound compared to later TZDs, potentially influencing its tissue distribution and metabolic pathway. Rosiglitazone and pioglitazone feature heteroaromatic rings (pyridine derivatives) at the C5 position with different substitution patterns (para versus meta, respectively), which contribute to their differential effects on lipid metabolism and distinct drug interaction profiles [2] [3]. The N3 position also shows variation, with this compound maintaining a hydrogen atom, while rosiglitazone and pioglitazone incorporate methyl and ethyl groups, respectively, affecting their receptor binding kinetics and metabolic stability [1].

Metabolism and Pharmacokinetic Considerations

The structural differences between TZDs significantly influence their metabolic fates and potential for drug interactions. This compound undergoes metabolism primarily through cytochrome P450 3A4 (CYP3A4) with additional contributions from CYP2C8, while rosiglitazone is metabolized predominantly by CYP2C8, and pioglitazone utilizes both CYP3A4 and CYP2C8 pathways [2]. This variation in metabolic enzymes creates distinct drug interaction profiles, with this compound and pioglitazone having greater potential for interactions due to CYP3A4 involvement, as this enzyme metabolizes over 150 commonly prescribed drugs [2].

The pharmacokinetic parameters of TZDs also reflect their structural diversity, with this compound exhibiting a half-life of approximately 34 hours, compared to 168 hours for rosiglitazone and 120 hours for pioglitazone [5]. These differences in elimination half-lives influence dosing regimens and potential accumulation. The extended half-life of rosiglitazone contributes to its prolonged receptor activation profile, while this compound's relatively shorter half-life required once or twice-daily dosing during its clinical use [5] [6].

Safety Profiles and Hepatotoxicity Considerations

Hepatotoxicity Incidence and Mechanisms

The most clinically significant differentiation among TZDs concerns their hepatotoxicity profiles. This compound demonstrates a distinct propensity for causing idiosyncratic liver injury, which ultimately led to its withdrawal from the market in 2000 [2] [3]. This hepatotoxicity is considered unique to this compound rather than a class effect of TZDs, as established by clinical experience with rosiglitazone and pioglitazone, which have not demonstrated similar rates of severe liver toxicity [2].

The structural basis for this compound's hepatotoxicity is attributed to several factors rooted in its unique chromane system. The high lipophilicity imparted by the vitamin E-derived structure promotes this compound accumulation in hepatic tissue, while its metabolic activation through CYP3A4 can generate reactive quinone metabolites capable of causing oxidative stress and mitochondrial dysfunction [2]. Additionally, the This compound structure features a α-tocopherol moiety connected to the TZD core, which may undergo metabolic transformations that generate cytotoxic intermediates. In contrast, rosiglitazone and pioglitazone lack this chromane system and generate less reactive metabolites, contributing to their improved hepatic safety profiles despite sharing the TZD core structure [2] [3].

Table 2: Comparative Safety Profiles of Thiazolidinediones

Safety Parameter This compound Rosiglitazone Pioglitazone
Hepatotoxicity Risk High (idiosyncratic) Low Low
Primary Metabolic Pathways CYP3A4, CYP2C8 CYP2C8 CYP3A4, CYP2C8
FDA Black Box Warning Withdrawn (hepatotoxicity) Cardiovascular risk Cardiovascular risk
Common Side Effects Edema, weight gain Edema, weight gain Edema, weight gain
Lipid Effects Mixed: ↓ triglycerides, ↑ LDL ↑ LDL, ↑ HDL ↓ triglycerides, ↑ HDL
Clinical Evidence and Post-Marketing Surveillance

Clinical trial data and post-marketing surveillance provide compelling evidence for the differential hepatotoxicity risk among TZDs. In premarketing clinical trials, this compound demonstrated a concerning signal for liver enzyme elevations, which was subsequently confirmed through post-marketing surveillance with cases of fulminant hepatic failure leading to death or liver transplantation [3]. This pattern stands in contrast to the clinical experience with rosiglitazone and pioglitazone, which in premarketing trials involving thousands of patients showed minimal evidence of drug-induced liver injury comparable to placebo [3].

The Diabetes Prevention Program (DPP) trial, which initially included a this compound arm, provided additional insights into its risk-benefit profile. Although this compound demonstrated remarkable efficacy in diabetes prevention during its brief period of use (mean 0.9 years), reducing diabetes incidence to 3.0 cases/100 person-years compared to 12.0 cases/100 person-years in the placebo group, this benefit was offset by hepatotoxicity concerns that led to discontinuation of the this compound arm [7]. Importantly, after this compound withdrawal, the protective effect did not persist, with diabetes incidence rates returning to levels comparable to the placebo group during the 3-year follow-up period [7].

Unique Mechanistic Insights and Repurposing Potential

PPARγ-Independent Effects: Gαq Inhibition

Beyond their classical PPARγ-mediated insulin-sensitizing effects, research has revealed that this compound possesses unique off-target activities that differentiate it from other TZDs. Most notably, recent studies demonstrate that this compound directly binds to and inhibits the activity of heterotrimeric G protein Gαq, with minimal effects on related G proteins (Gi1 and Gs) and no activity against G13 [4]. This Gαq inhibition is not shared by rosiglitazone or pioglitazone, indicating high specificity rooted in this compound's unique structural features, particularly its chromane system [4].

The molecular basis for this differential activity was elucidated through in silico docking studies, which predicted that this compound binds to the same site on Gαq as the natural depsipeptide inhibitors FR900359 and YM-254890 [4]. Experimental validation confirmed that this compound inhibits Gq nucleotide exchange with an IC50 of approximately 31.7 μM and stabilizes the GDP-bound inactive state of Gαq, similar to the natural inhibitors but with a much smaller molecular weight (441 Da versus >1,000 Da for natural inhibitors) [4]. This discovery positions this compound as a promising lead compound for developing small-molecule Gαq inhibitors with improved bioavailability for potential therapeutic applications in conditions driven by constitutive Gαq signaling, such as uveal melanoma and Sturge-Weber syndrome [4].

G GPCR GPCR Activation Gq Gαq-GTP Active State GPCR->Gq Nucleotide exchange Signaling Downstream Signaling • Ca²⁺ mobilization • ERK phosphorylation • Cellular proliferation Gq->Signaling Activates This compound This compound Binding InactiveGq Gαq-GDP Inactive State This compound->InactiveGq Stabilizes InactiveGq->Gq Prevents

Figure 1: This compound's Unique Gαq Inhibition Mechanism - This diagram illustrates this compound's distinct mechanism of stabilizing Gαq in its inactive GDP-bound state, thereby inhibiting downstream signaling pathways. This PPARγ-independent effect is not shared by other thiazolidinediones and represents potential repurposing opportunities for this compound-derived compounds.

Functional Consequences of Gαq Inhibition

The biological significance of this compound's Gαq inhibition has been demonstrated in multiple cellular models. In MIN6 mouse insulinoma cells, this compound effectively suppressed calcium mobilization, ERK phosphorylation, and insulin secretion stimulated by activation of the Gq-coupled M3 muscarinic cholinergic receptor [4]. These effects occurred independently of PPARγ activation, as rosiglitazone and pioglitazone did not reproduce these outcomes despite their potent PPARγ agonist activity.

Furthermore, in disease-relevant models, this compound and the natural Gαq inhibitor FR900359 significantly inhibited proliferation of MEL92.1 uveal melanoma cells driven by a constitutively active GNAQ-Q209L mutation, while showing no effect on SK-MEL-28 melanoma cells driven by BRAF-V600E mutation [4]. This selective anti-proliferative effect demonstrates the therapeutic potential of Gαq inhibition specifically for Gαq-driven pathologies and highlights this compound's unique value as a chemical scaffold for developing targeted therapies in precision medicine. The structure-specificity relationship of this effect is particularly noteworthy, as neither rosiglitazone nor pioglitazone, despite sharing the TZD core, demonstrated comparable Gαq inhibitory activity [4].

Experimental Protocols and Methodologies

Gαq Inhibition Assay Protocols

The experimental validation of this compound's Gαq inhibitory activity employed several well-established biochemical and cellular approaches. The GTPγS binding assay measured the inhibition of receptor-stimulated G protein activation by quantifying binding of the non-hydrolyzable GTP analog [4]. Briefly, purified G proteins were incubated with this compound or vehicle control, followed by addition of GTPγS and appropriate receptor systems; reactions were terminated at timed intervals by filtration, and bound GTPγS was quantified using scintillation counting [4].

Thermal shift assays provided evidence of direct binding between this compound and Gαq by measuring the stabilization of the protein against thermal denaturation [4]. In this protocol, purified Gαq was combined with this compound or reference compounds, subjected to a temperature gradient, and protein unfolding was monitored using fluorescent dyes that bind to hydrophobic regions exposed during denaturation. The shift in melting temperature (ΔTm) indicated stabilization of the protein-ligand complex, with this compound demonstrating significant stabilization of Gαq-GDP comparable to the natural inhibitor FR900359 [4].

Cellular Functional Assays

Calcium mobilization assays evaluated the functional consequences of Gαq inhibition in cellular systems [4]. MIN6 insulinoma cells were loaded with calcium-sensitive fluorescent dyes, pretreated with this compound or other TZDs, then stimulated with carbachol to activate Gq-coupled M3 muscarinic receptors. Real-time fluorescence monitoring quantified intracellular calcium changes, with this compound demonstrating dose-dependent inhibition of carbachol-induced calcium release [4].

Phospho-ERK measurements utilized Western blot analysis to assess this compound's effects on downstream signaling pathways [4]. Cells were pretreated with this compound before Gq-coupled receptor stimulation, then lysed and subjected to SDS-PAGE followed by immunoblotting with phospho-specific ERK antibodies. Cellular proliferation assays employed standard MTT or resazurin-based methods to measure metabolic activity in uveal melanoma cell lines with different driver mutations, confirming the selective anti-proliferative effect of this compound in Gαq-driven pathologies [4].

Figure 2: Experimental Workflow for TZD Characterization - This diagram outlines the comprehensive experimental approaches used to characterize thiazolidinedione compounds, from initial structural synthesis and modification through receptor binding studies and functional cellular assays.

Conclusion and Research Implications

The structure-activity relationship analysis of thiazolidinediones reveals how subtle molecular variations confer significantly different pharmacological and safety profiles to individual agents within this class. This compound's unique structural features, particularly its chromane system, endow it with distinct properties including unexpected Gαq inhibitory activity, but also contribute to its metabolic activation and hepatotoxicity potential. The differential safety profiles between this compound and later TZDs underscore the importance of targeted structural optimization in drug development, demonstrating that potentially deleterious effects can be eliminated while maintaining therapeutic efficacy.

References

Comprehensive Comparison Guide: Troglitazone's PPARγ-Independent Anticancer Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PPARγ-Independent Mechanisms of Troglitazone

This compound (TGZ) is a thiazolidinedione initially developed as a PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) agonist for diabetes treatment but withdrawn from the market due to hepatotoxicity concerns. However, research has revealed that this compound possesses significant antiproliferative and pro-apoptotic effects across various cancer types, many of which operate independently of PPARγ activation. This PPARγ-independent activity distinguishes this compound from other thiazolidinediones like rosiglitazone and pioglitazone, making it a compelling candidate for drug repurposing in oncology. Understanding these alternative mechanisms provides valuable insights for researchers developing novel anticancer therapies that leverage these pathways while potentially avoiding PPARγ-mediated side effects.

The PPARγ-independent effects of this compound are particularly significant because they often occur at concentrations lower than those required for PPARγ activation and are not replicated by other more potent PPARγ agonists. Evidence for PPARγ independence typically comes from several experimental approaches: (1) use of specific PPARγ antagonists that fail to reverse this compound's effects, (2) development of this compound derivatives that lack PPARγ agonist activity but retain or enhance anticancer properties, and (3) demonstration of direct binding to alternative molecular targets. These mechanisms collectively position this compound as a unique multifunctional agent in experimental cancer therapeutics, with activity against even chemotherapy-resistant malignancies [1].

Comparative Analysis of this compound's PPARγ-Independent Effects

Table 1: Comprehensive Comparison of this compound's PPARγ-Independent Anticancer Mechanisms

Mechanism of Action Experimental Evidence Cancer Types Tested Key Parameters Comparison to Other TZDs
G Protein Inhibition Direct binding to Gαq confirmed by thermal shift assays; GTPγS binding inhibition (IC50: ~31.7 μM) [2] [3] Uveal melanoma, insulinoma • IC50: ~31.7 μM for Gq• No effect on G13• Weak inhibition of Gi1, Gs at high concentrations Rosiglitazone, pioglitazone showed no effect
Glutamine Metabolism Suppression Dose-dependent decrease in glutamine uptake, ASCT2/GLS1 expression, and ^13^C-glutamine incorporation into TCA cycle [4] Lung cancer (H460), cervical cancer (HeLa), MEFs • 48-hour treatment• [ATP] reduction: ~40-60%• ROS increase: ~2-3 fold• Partial rescue with α-ketoglutarate or NAC PPARγ independence confirmed with antagonists
EGFR Attenuation Direct EGFR binding, triggering internalization and lysosomal degradation; inhibition of EGF-induced Akt phosphorylation [5] Breast cancer, various solid tumors • Pharmacologically achievable concentrations• Prolonged incubation (24-48h)• Transient ERK activation Effect specific to this compound among TZDs tested
MDR Reversal Downregulation of MDR-1 (P-gp) and BCRP expression; chemosensitization [6] Breast cancer (MCF7), leukemia (K562) • 48-hour treatment with 50-100 μM• GW9662 did not reverse effects• Synergy with doxorubicin Not observed with other thiazolidinediones
Cell Cycle Arrest Proteasomal degradation of cyclin D1; G1 phase arrest [1] Hormone-dependent and independent breast cancer • Δ2-TGZ derivatives without PPARγ activity• Enhanced effect with biotinylation• 24-72 hour treatments PPARγ-inactive derivatives more potent
Apoptosis Induction Caspase-3 activation; chromatin condensation; Bax/Bcl-2 ratio increase [7] Pancreatic cancer • Mitochondria-mediated pathway• Not attenuated by PPARγ inhibitors• JNK pathway involvement PPARγ-independent across multiple cell lines

Table 2: In Vivo Evidence for this compound's PPARγ-Independent Anticancer Effects

Cancer Model Dosing Regimen Key Findings PPARγ-Independence Evidence
Pancreatic Cancer (MIA Paca2 xenograft) [7] 200 mg/kg orally daily for 5 weeks • Significant tumor growth inhibition• No body weight difference vs. control • Effects not reversed by PPARγ antagonists in vitro• JNK pathway mediation
Malignant Pleural Mesothelioma (EHMES-10 orthotopic) [8] 500-1000 mg/kg TGZ + 3 mg/kg cisplatin • Inhibited thoracic tumors and pleural effusion• Enhanced survival in combination therapy • Additive, not synergistic with cisplatin• Efficacy at non-PPARγ activating doses
Breast Cancer (Various models) [1] Multiple regimens tested • Δ2-TGZ derivatives without PPARγ activity showed enhanced efficacy • PPARγ-inactive compounds effective• Biotinylated derivatives more potent

Experimental Protocols for Key PPARγ-Independent Mechanisms

G Protein Inhibition Assay Protocol

The direct inhibition of Gαq by this compound can be demonstrated through GTPγS binding assays and thermal stability measurements. For the GTPγS binding assay: (1) Purify Gαq proteins from High-Five insect cells coinfected with His8-Gβ1γ2 and Gα/Ric-8A/B bicistronic viruses using nickel affinity chromatography; (2) Prepare reaction mixtures containing G proteins, appropriate buffers, and [^35^S]-GTPγS; (3) Treat with varying concentrations of this compound (0-100 μM) alongside controls (rosiglitazone, pioglitazone, FR900359); (4) Incubate for 30-60 minutes at 25°C; (5) Measure bound radioactivity via filtration and scintillation counting; (6) Calculate IC50 values from dose-response curves. For thermal shift assays: (1) Incubate purified Gαq-GDP with this compound or vehicle; (2) Apply gradual temperature ramp (25-95°C) while monitoring protein unfolding; (3) Calculate melting temperature (T~m~) shifts, where stabilization indicates direct binding [2] [3].

Glutamine Metabolism Suppression Protocol

To evaluate this compound's effect on glutaminolysis, follow these steps: (1) Culture glutamine-dependent cells (H460, HeLa, or TKO MEFs) in appropriate media; (2) Treat with this compound (0-50 μM) for 48 hours; (3) For glutamine uptake: incubate cells with ^14^C-labeled glutamine for 10-30 minutes, wash, and measure intracellular radioactivity; (4) For metabolic tracing: replace media with ^13^C-glutamine-containing medium after this compound pretreatment, harvest cells at various time points, extract metabolites, and analyze ^13^C incorporation into TCA intermediates via 2D-TOCSY NMR or LC-MS; (5) Measure ATP levels using luciferase-based assays; (6) Evaluate ROS production with H~2~DCFDA fluorescence; (7) Confirm PPARγ-independence by co-treatment with GW9662 (1-10 μM) [4].

MDR Reversal Experimental Protocol

The reversal of multidrug resistance by this compound can be assessed as follows: (1) Establish doxorubicin-resistant cell lines (MCF7/DOX, K562/DOX) by chronic exposure to increasing doxorubicin concentrations (up to 1 μM) with monthly selection cycles; (2) Confirm MDR phenotype through Western blot analysis of MDR-1 (P-gp) and BCRP expression; (3) Treat resistant cells with this compound (50-100 μM) for 48 hours with/without doxorubicin (1 μM); (4) Assess viability via MTT assay: incubate with 0.5 mg/mL MTT for 2-4 hours, solubilize formazan crystals in DMSO, measure absorbance at 570 nm; (5) For P-gp function: use calcein-AM or rhodamine-123 accumulation assays with flow cytometry; (6) Confirm PPARγ-independence using GW9662 (1-10 μM) co-treatment [6].

Signaling Pathways and Experimental Workflows

G cluster_pathways PPARγ-Independent Mechanisms of this compound TGZ TGZ GQ GQ TGZ->GQ GLUT GLUT TGZ->GLUT EGFR EGFR TGZ->EGFR MDR MDR TGZ->MDR CYC CYC TGZ->CYC APOP APOP TGZ->APOP GQ_eff Inhibited Ca²⁺ mobilization ERK phosphorylation inhibition GQ->GQ_eff GLUT_eff Reduced ATP production Increased ROS GLUT->GLUT_eff EGFR_eff EGFR degradation Akt phosphorylation inhibition EGFR->EGFR_eff MDR_eff Downregulated MDR-1/BCRP Chemosensitization MDR->MDR_eff CYC_eff Cyclin D1 degradation G1 cell cycle arrest CYC->CYC_eff APOP_eff Caspase-3 activation Altered Bax/Bcl-2 ratio APOP->APOP_eff

Diagram 1: PPARγ-Independent Molecular Mechanisms of this compound in Cancer Cells

G cluster_assays Experimental Assessment Workflow Start Start PPARg PPARγ Activation Assays Start->PPARg PPARg_ind PPARγ-Independence Tests PPARg->PPARg_ind PPARg_m Transactivation assays Coactivator recruitment PPARg->PPARg_m AltMech Alternative Mechanism Screening PPARg_ind->AltMech PPARg_ind_m GW9662 co-treatment PPARγ-inactive derivatives PPARg_ind->PPARg_ind_m FuncAssay Functional Assays AltMech->FuncAssay AltMech_m GTPγS binding Thermal shift assays Metabolic tracing AltMech->AltMech_m FuncAssay_m Viability/apoptosis assays Cell cycle analysis Invasion/migration FuncAssay->FuncAssay_m

Diagram 2: Experimental Workflow for Evaluating PPARγ-Independent Effects

Research Implications and Future Directions

The multifaceted PPARγ-independent activity of this compound represents a significant opportunity for developing novel cancer therapeutics that can simultaneously target multiple pathways. The consistent demonstration that this compound derivatives lacking PPARγ agonist activity (such as Δ2-TGZ and biotinylated variants) exhibit enhanced antiproliferative effects across diverse cancer cell lines, including hormone-dependent and independent breast cancers, provides a compelling rationale for structural optimization campaigns focused on dissociating anticancer activity from PPARγ activation [1]. This approach could potentially yield novel chemical entities with improved therapeutic indices and reduced side effect profiles.

From a translational perspective, this compound's ability to reverse multidrug resistance through downregulation of MDR-1 and BCRP proteins suggests its potential as an adjunct to conventional chemotherapy for treating refractory malignancies [6]. Similarly, the demonstration of in vivo efficacy in orthotopic models of aggressive cancers like malignant pleural mesothelioma, particularly in combination with cisplatin, highlights the clinical potential of repurposing this compound or developing analogs for combination regimens [8]. However, the hepatotoxicity that led to this compound's market withdrawal remains a significant concern [9], underscoring the need for either careful risk-benefit assessment in oncology applications or development of analogs with improved safety profiles.

References

validating troglitazone mechanisms across different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Troglitazone Mechanisms and Effects Across Cell Lines

Cell Line / Cancer Type Key Findings & Proposed Mechanisms Experimental Evidence Effective Concentration

| Uveal Melanoma (MEL92.1) [1] [2] | Inhibits oncogenic Gαq signaling; directly binds Gαq, stabilizing its inactive form and inhibiting downstream signaling (Ca²⁺ mobilization, ERK phosphorylation). | • GTPγS binding assay • Thermal shift assay • Ca²⁺ mobilization assay • Western Blot (ERK phosphorylation) • Cell proliferation assay | IC₅₀ ~31.7 μM (Gq inhibition) [1] | | Breast Cancer (MCF-7, MDA-MB-231, Hs578T) [3] [4] | Reverses multi-drug resistance (PPARγ-independent); downregulates drug efflux pumps (MDR-1/P-gp, BCRP). Disrupts glutamine metabolism; suppresses c-Myc, ASCT2, and GLS1 expression. | • Western Blot (MDR-1, BCRP) • MTT cell viability assay • Glutamine uptake assay • NMR (TCA cycle analysis) • ATP assay | 50-100 μM (MDR reversal) [3]; 10-50 μM (metabolic effects) [4] | | Hypopharyngeal Carcinoma (FaDu) [5] | Induces PPARγ-dependent apoptosis and G2/M cell cycle arrest; upregulates p21 and p27; activates caspases. | • MTT assay • Flow cytometry (cell cycle, apoptosis) • Western Blot (cyclins, CDKs, caspases, PARP cleavage) • RT-PCR | 150-200 μM (significant apoptosis) [5] | | Hepatocellular Carcinoma (Hep3B, HepG2, etc.) [6] | Lacks significant growth inhibition at clinically achievable concentrations (1-10 μM). | • MTT cell viability assay • Western Blot (PPARγ, RXRα expression) | >10 μM (no significant effect) [6] | | Cervical & Lung Cancer (HeLa, H460) [4] | Inhibits glutaminolysis; suppresses glutamine uptake and incorporation into TCA cycle; reduces ATP levels. | • ¹⁴C-glutamine uptake assay • NMR metabolomics • ATP assay • MTT cell viability assay | 10-50 μM [4] |

Summary of Key Experimental Protocols

Here are the methodologies for the main types of experiments cited in the data above.

  • GTPγS Binding Assay: Used to measure G protein activation. Cell membranes are incubated with [³⁵S]GTPγS and a receptor agonist. The binding of [³⁵S]GTPγS to Gα subunits is measured to quantify inhibition of nucleotide exchange by compounds like this compound [1].
  • Thermal Shift Assay (TSA): Used to confirm direct target engagement. Purified Gαq protein is heated in the presence of a fluorescent dye and the drug. Stabilization of the protein against denaturation by this compound indicates direct binding [1].
  • Glutamine Uptake Assay: Used to measure cellular glutamine metabolism. Cells are treated with the drug and then incubated with ¹⁴C-labeled glutamine. The intracellular radioactivity is measured to determine the rate of glutamine uptake [4].
  • Western Blot Analysis: Used to detect protein expression and modifications. After drug treatment, cell lysates are prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies to visualize target proteins [5] [3] [4].
  • MTT Cell Viability/Proliferation Assay: A colorimetric method to assess cell metabolic activity and viability. Following drug treatment, MTT reagent is added and converted to purple formazan by living cells. The absorbance is measured to determine the percentage of viable cells [6] [5] [3].

Key Mechanisms and Pathways

The following diagram synthesizes the primary mechanisms of action of this compound as identified in the search results, highlighting how it targets different pathways in specific cancer types.

G cluster_ppar PPARγ-Dependent Pathway cluster_gq Direct Gαq Inhibition cluster_metab Metabolic Disruption (PPARγ-Independent) cluster_mdr Multi-Drug Resistance Reversal This compound This compound PPARg_Activation PPARg_Activation This compound->PPARg_Activation Gq_Inhibition Gq_Inhibition This compound->Gq_Inhibition Uveal Melanoma cMyc_Degradation cMyc_Degradation This compound->cMyc_Degradation MDR_Reversal MDR_Reversal This compound->MDR_Reversal e.g., Breast Cancer Gene_Transcription Gene_Transcription PPARg_Activation->Gene_Transcription Heterodimerizes with RXR Cell Cycle Arrest\n(G2/M) Cell Cycle Arrest (G2/M) Gene_Transcription->Cell Cycle Arrest\n(G2/M)  Upregulates p21, p27 Apoptosis1 Apoptosis1 Gene_Transcription->Apoptosis1  Regulates Bcl-2 family  Activates Caspases Inhibits GDP Release Inhibits GDP Release Gq_Inhibition->Inhibits GDP Release Blocks Downstream Signaling Blocks Downstream Signaling Inhibits GDP Release->Blocks Downstream Signaling Inhibited Ca2+ Mobilization Inhibited Ca2+ Mobilization Blocks Downstream Signaling->Inhibited Ca2+ Mobilization Inhibited ERK Phosphorylation Inhibited ERK Phosphorylation Blocks Downstream Signaling->Inhibited ERK Phosphorylation Downregulates ASCT2 Downregulates ASCT2 cMyc_Degradation->Downregulates ASCT2  Glutamine Transporter Downregulates GLS1 Downregulates GLS1 cMyc_Degradation->Downregulates GLS1  Glutaminase Reduced Glutamine Uptake Reduced Glutamine Uptake Downregulates ASCT2->Reduced Glutamine Uptake Impaired TCA Cycle Anaplerosis Impaired TCA Cycle Anaplerosis Downregulates GLS1->Impaired TCA Cycle Anaplerosis Decreased ATP\nIncreased ROS Decreased ATP Increased ROS Impaired TCA Cycle Anaplerosis->Decreased ATP\nIncreased ROS Apoptosis2 Apoptosis2 Decreased ATP\nIncreased ROS->Apoptosis2 Downregulates MDR-1/P-gp\nDownregulates BCRP Downregulates MDR-1/P-gp Downregulates BCRP MDR_Reversal->Downregulates MDR-1/P-gp\nDownregulates BCRP Increased Chemo Sensitivity Increased Chemo Sensitivity Downregulates MDR-1/P-gp\nDownregulates BCRP->Increased Chemo Sensitivity Apoptosis3 Apoptosis3 Increased Chemo Sensitivity->Apoptosis3

Research Implications and Considerations

When interpreting these findings for your research, please consider the following:

  • Context is Crucial: this compound's effects are highly specific to the cell type and its genetic drivers. For example, it inhibits proliferation in GNAQ-mutant uveal melanoma but not in BRAF-mutant skin melanoma [1] [2].
  • Mind the Concentration: Many observed anti-cancer effects, such as Gαq inhibition and MDR reversal, occur at concentrations (IC₅₀ ~10-50 μM) that are higher than the original clinical plasma levels for diabetes (Cmax ~6.4 μM) [1] [6] [3]. This is a critical factor for assessing therapeutic potential.
  • Dual PPARγ Dependence: this compound acts through both PPARγ-dependent (e.g., apoptosis in FaDu cells) and PPARγ-independent pathways (e.g., MDR reversal, glutamine metabolism inhibition) [5] [3] [4]. Using a PPARγ antagonist like GW9662 is key to distinguishing the mechanism in your experiments.

References

Comprehensive Comparison Guide: Troglitazone Performance in In Vivo vs In Vitro Models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Comparison Context

Troglitazone represents a pivotal case study in pharmaceutical development as the first thiazolidinedione approved by the FDA for type 2 diabetes treatment. This insulin-sensitizing agent acts primarily as a PPARγ (peroxisome proliferator-activated receptor gamma) agonist, improving insulin resistance in peripheral tissues. Despite its promising mechanism, this compound was withdrawn from the market in 2000 due to idiosyncratic hepatotoxicity that resulted in fatal liver failure cases. This guide objectively compares this compound's performance across experimental models, examining the correlation between in vitro and in vivo findings and their predictive value for human outcomes.

The comparative context focuses on two key aspects: (1) how well this compound's effects in simple in vitro systems translated to complex in vivo environments, and (2) how effectively preclinical models predicted human responses, particularly regarding therapeutic potential and safety concerns. This analysis is particularly relevant when contrasted with rosiglitazone, another thiazolidinedione that remained on the market despite belonging to the same drug class. Understanding these model correlations provides critical insights for researchers and drug development professionals seeking to improve preclinical prediction of both efficacy and toxicity during drug development.

Systematic Assessment of Preclinical Model Predictive Performance

Research has comprehensively evaluated how effectively this compound's preclinical profile predicted human outcomes. A systematic evidence-based analysis examined three distinct evidence streams to assess model predictive performance [1]. The results revealed significant disparities between model systems and their correlation with human effects.

Table 1: Predictive Performance of this compound Across Experimental Models

Model Type Predicted Hepatotoxicity Concern Human Hepatotoxicity Outcome Key Findings Certainty of Evidence
In vivo animal studies Low to moderate Severe (market withdrawal) No robust biomarker signals detected Low to very low
In vitro ToxCast assays High Severe 129 active assays indicating off-target effects Moderate
Clinical trials Limited detection Severe (idiosyncratic) Failed to detect rare serious events Low for rare events
Post-market surveillance Not applicable Severe (fatalities reported) 5x all adverse events, 8x fatalities vs. rosiglitazone High

The clinical trial data revealed that human studies failed to detect the serious hepatotoxicity that would later emerge in the wider patient population, highlighting the limitation of controlled trials for identifying rare idiosyncratic reactions. This systematic assessment demonstrates that traditional animal models and limited clinical trials provided insufficient warning of this compound's potential for severe liver injury, while in vitro toxicology profiling showed better predictive potential [1].

When comparing this compound with rosiglitazone, the in vitro ToxCast database revealed this compound was active in 129 assays compared to only 60 for rosiglitazone, indicating a much higher potential for off-target effects that correlated with the clinical hepatotoxicity outcomes [1]. This suggests that comprehensive in vitro screening may provide better predictive value than some traditional animal models for certain toxicity endpoints.

Detailed Analysis of Key In Vitro Findings

Leptin Modulation Mechanisms

This compound demonstrated significant effects on leptin production in isolated cell systems. In primary cultures of human abdominal adipocytes, researchers observed that insulin stimulation led to an almost twofold increase in leptin production over 72-hour incubation periods. However, when adipocytes were coincubated with 100 nmol/l insulin and 10 μmol/l this compound, this leptin increase was completely abolished. Furthermore, treatment with this compound alone resulted in a 40% decrease in baseline leptin production [2]. This demonstrated this compound's direct effects on adipokine signaling independent of systemic factors.

The experimental protocol for these leptin studies involved:

  • Primary cell isolation: Abdominal adipocytes from human subjects
  • Culture conditions: 72-hour primary cultures with defined media
  • Treatment conditions: (1) Control, (2) 100 nmol/l insulin, (3) 10 μmol/l this compound, (4) Insulin + this compound combination
  • Outcome measurements: Leptin secretion to media quantified using appropriate immunoassays
  • Statistical analysis: Comparison of treatment effects across conditions [2]
Anti-inflammatory and Anti-fibrotic Effects

This compound demonstrated potent anti-inflammatory properties in various in vitro systems. In human THP-1 monocytic cells, this compound and its derivative Δ2-troglitazone significantly enhanced adiponectin expression at both mRNA and protein levels. Quantitative real-time PCR and Western blot analysis confirmed these findings, with this compound increasing adiponectin expression through a PPARγ-dependent pathway while its derivative utilized a PPARγ-independent pathway [3]. Both compounds activated AMP-activated protein kinase (AMPK), an important energy sensor and regulator of metabolic processes.

The functional consequences of these changes were demonstrated in monocyte adhesion assays. Both this compound and Δ2-troglitazone significantly decreased adhesion of THP-1 cells to TNF-α-treated human umbilical vein endothelial cells (HUVECs). This anti-adhesive effect was abolished by specific anti-adiponectin antibodies and by the selective AMPK inhibitor compound C, indicating that the effect was dependent on both adiponectin expression and AMPK activation [3]. This provided a mechanistic basis for this compound's potential anti-atherosclerotic effects beyond its glucose-lowering actions.

Table 2: In Vitro Mechanisms of this compound Action in Different Cell Types

Cell Type Experimental Treatment Key Findings Mechanistic Pathways
Human abdominal adipocytes 10 μmol/l this compound ± 100 nmol/l insulin 40% decrease in leptin; abolished insulin-induced leptin increase Insulin signaling modulation
THP-1 monocytic cells This compound and Δ2-troglitazone Enhanced adiponectin mRNA and protein expression PPARγ-dependent and independent pathways
THP-1 monocytic cells This compound and Δ2-troglitazone Decreased adhesion to TNF-α-treated HUVECs AMPK activation and adiponectin dependent
Pancreatic stellate cells This compound (varying concentrations) Inhibition of activation and TGF-β1 production PPARγ-mediated anti-fibrotic effect
Hepatotoxicity Mechanisms

Comprehensive inverse molecular docking studies have identified multiple potential protein targets that may explain this compound's hepatotoxicity profile. Using novel computational approaches, researchers docked this compound into >67,000 protein structures from the Protein Data Bank, identifying several human protein targets that might be off-target interactions [4]. These included:

  • 3-oxo-5-beta-steroid 4-dehydrogenase: Involved in bile acid metabolism
  • Neutrophil collagenase (MMP-8): Matrix metalloproteinase involved in tissue remodeling
  • Stromelysin-1 (MMP-3): Another matrix metalloproteinase with wide substrate specificity
  • VLCAD (Very Long Chain Acyl-CoA Dehydrogenase): Critical for mitochondrial fatty acid beta-oxidation

The interaction with VLCAD is particularly relevant for hepatotoxicity, as inhibition of this enzyme could disrupt lipid metabolism and promote steatosis or liver injury. The chromane ring of this compound (similar to vitamin E) may undergo metabolic activation to reactive intermediates that cause direct cellular injury or hapten formation leading to immune-mediated toxicity [4]. These in vitro findings provide mechanistic hypotheses for the hepatotoxicity observed in clinical use.

In Vivo Experimental and Clinical Evidence

Animal Models of Disease

In vivo studies provided important insights into this compound's therapeutic potential beyond glucose lowering. In a mouse model of chronic pancreatitis, researchers administered this compound (0.2% mixed in chow) either during weeks 1-6 or weeks 4-6 of a 6-week cerulein-induced pancreatitis protocol [5]. The treatment significantly improved all histopathological markers of pancreatitis severity and reduced intrapancreatic fibrosis quantified by Sirius red staining, hydroxyproline content, and laminin staining.

Notably, both early and delayed this compound treatment were equally effective in diminishing pancreatic damage and inflammation, suggesting potential therapeutic benefit even after disease establishment. This compound treatment also reduced the number of pancreatic stellate cells and decreased pancreatic levels of transforming growth factor-β (TGF-β), a key profibrotic cytokine [5]. This demonstrated this compound's potent anti-inflammatory and anti-fibrotic effects in complex in vivo systems.

The experimental workflow for the chronic pancreatitis study followed this sequence:

G Start Study Start (Week 0) GroupA Group A (n=10) Saline injections Normal chow Start->GroupA GroupB Group B (n=10) Saline injections This compound chow Start->GroupB GroupC Group C (n=10) Cerulein injections Normal chow Start->GroupC GroupD Group D (n=10) Cerulein injections This compound chow (Weeks 1-6) Start->GroupD GroupE Group E (n=10) Cerulein injections This compound chow (Weeks 4-6) Start->GroupE Sacrifice Tissue Collection (Week 7) GroupA->Sacrifice GroupB->Sacrifice GroupC->Sacrifice GroupD->Sacrifice GroupE->Sacrifice

Human Clinical Findings

In human subjects, the effects of this compound on leptin production demonstrated interesting disparities with in vitro findings. When obese patients were administered This compound 200 mg twice daily for 12 weeks, researchers observed no significant change in fasting plasma leptin concentrations despite a 40-50% reduction in fasting and postmeal plasma insulin concentrations [2]. This contrasted with the marked leptin reduction observed in isolated adipocyte cultures.

The clinical study did reveal a positive correlation between improved insulin sensitivity and changes in plasma leptin, suggesting complex regulatory mechanisms in intact organisms that aren't captured in simplified in vitro systems. Importantly, this compound treatment led to significant improvement in insulin sensitivity in these subjects, confirming its therapeutic efficacy [2].

The hepatotoxicity that ultimately prompted this compound's market withdrawal was poorly predicted by conventional preclinical models. Analysis of pharmacovigilance data from WHO Vigibase revealed a fivefold difference in all adverse events and an eightfold difference in fatalities for this compound compared to rosiglitazone [1]. This serious safety concern emerged only after widespread clinical use, highlighting the limitation of both preclinical models and controlled clinical trials for detecting rare idiosyncratic reactions.

Correlation Analysis Across Model Systems

The relationship between this compound findings in different experimental models reveals important patterns for drug development. The leptin modulation data demonstrates a clear discordance between simplified in vitro systems and complex in vivo environments. While this compound directly suppressed leptin production in isolated adipocytes, this effect was not observed in human subjects, indicating that systemic compensation or regulation occurs in intact organisms that modulates this direct cellular effect [2].

The therapeutic anti-inflammatory and anti-fibrotic effects showed better correlation between in vitro and in vivo models. This compound's inhibition of pancreatic stellate cell activation and TGF-β production observed in vitro aligned with its anti-fibrotic effects in the mouse chronic pancreatitis model [5]. Similarly, the enhanced adiponectin expression in monocytic cells correlated with improved inflammatory parameters in various animal models.

For hepatotoxicity prediction, the traditional in vivo animal models performed poorly, while comprehensive in vitro profiling showed better predictive potential. The ToxCast in vitro data revealed this compound was active in twice as many assays as rosiglitazone (129 vs 60), which aligned with the clinical hepatotoxicity outcomes [1]. Additionally, the inverse molecular docking approach identified plausible off-target protein interactions that may explain this compound's liver toxicity [4].

The signaling pathways involved in this compound's mechanisms can be visualized as:

G This compound This compound PPARg PPARγ Activation This compound->PPARg AMPK AMPK Pathway This compound->AMPK OffTarget Off-target Interactions This compound->OffTarget Adiponectin Adiponectin Expression PPARg->Adiponectin Leptin Leptin Reduction PPARg->Leptin In vitro only AMPK->Adiponectin AntiInflammatory Anti-inflammatory Effects Adiponectin->AntiInflammatory InsulinSens Improved Insulin Sensitivity Adiponectin->InsulinSens Hepatotoxicity Hepatotoxicity Risk OffTarget->Hepatotoxicity

Research Implications and Best Practice Recommendations

Implications for Drug Development

The this compound case study offers critical lessons for modern drug development. First, it highlights the limitations of traditional animal models for predicting certain types of human toxicity, particularly idiosyncratic drug reactions. Second, it demonstrates the value of comprehensive in vitro profiling early in development, as the ToxCast data would have flagged this compound's high off-target potential compared to rosiglitazone [1]. Third, it underscores the importance of post-market surveillance for detecting rare adverse events that evade detection in even large clinical trials.

For researchers studying PPARγ agonists or other metabolic drugs, this compound's dual role as both a therapeutic agent and hepatotoxin illustrates the complexity of drug effects in biological systems. The compound's anti-inflammatory and anti-fibrotic properties demonstrated in both in vitro and in vivo models suggest potential therapeutic applications beyond diabetes, particularly for inflammatory and fibrotic conditions [5] [3]. However, its toxicity profile necessitates careful benefit-risk consideration.

Recommendations for Future Research

Based on the correlation analysis of this compound data across model systems, the following best practice recommendations emerge for researchers and drug development professionals:

  • Implement comprehensive in vitro screening early in drug development, including off-target profiling against a wide range of biological targets
  • Utilize human-relevant systems including primary cells, co-cultures, and organoid models that better recapitulate human physiology
  • Apply evidence-based approaches to preclinical safety assessment, acknowledging the limitations of different model systems
  • Incorporate mechanistic toxicity studies to understand pathways involved in adverse effects rather than relying solely on phenomenological observations
  • Maintain rigorous post-approval surveillance with rapid response protocols for detecting signals of serious toxicity in wider populations

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

441.16099414 Da

Monoisotopic Mass

441.16099414 Da

Heavy Atom Count

31

LogP

3.6

Appearance

Solid powder

Melting Point

184-186 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I66ZZ0ZN0E

Drug Indication

For the treatment of Type II diabetes mellitus. It is used alone or in combination with a sulfonylurea, metformin, or insulin as an adjunct to diet and exercise.
FDA Label

Livertox Summary

Troglitazone was the first thiazolidinedione approved for use in the United States and was licensed for use in type 2 diabetes in 1997, but withdrawn 3 years later because of the frequency of liver injury including acute liver failure associated with its use.

Drug Classes

Hypoglycemic Agents

Pharmacology

Troglitazone is an oral antihyperglycemic agent which acts primarily by decreasing insulin resistance. Troglitazone is used in the management of type II diabetes (noninsulin-dependent diabetes mellitus (NIDDM) also known as adult-onset diabetes). It improves sensitivity to insulin in muscle and adipose tissue and inhibits hepatic gluconeogenesis. Troglitazone is not chemically or functionally related to either the sulfonylureas, the biguanides, or the g-glucosidase inhibitors. Troglitazone may be used concomitantly with a sulfonylurea or insulin to improve glycemic control.
Troglitazone is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. Troglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04)

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BG - Thiazolidinediones
A10BG01 - Troglitazone

Mechanism of Action

Troglitazone is a thiazolidinedione antidiabetic agent that lowers blood glucose by improving target cell response to insulin. It has a unique mechanism of action that is dependent on the presence of insulin for activity. Troglitazone decreases hepatic glucose output and increases insulin dependent glucose disposal in skeletal muscle. Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin responsive genes critical for the control of glucose and lipid metabolism. Troglitazone is a ligand to both PPARα and PPARγ, with a highter affinity for PPARγ. The drug also contains an α-tocopheroyl moiety, potentially giving it vitamin E-like activity. Troglitazone has been shown to reduce inflammation, and is associated with a decrase in nuclear factor kappa-B (NF-κB) and a concomitant increase in its inhibitor (IκB). Unlike sulfonylureas, troglitazone is not an insulin secretagogue.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

97322-87-7

Absorption Distribution and Excretion

Absorbed rapidly. Food increases the extent of absorption by 30% to 85%.

Metabolism Metabolites

A sulfate conjugate metabolite (Metabolite 1) and a quinone metabolite (Metabolite 3) have been detected in the plasma of healthy males. A glucuronide conjugate (Metabolite 2) has been detected in the urine and also in negligible amounts in the plasma. In healthy volunteers and in patients with type 2 diabetes, the steady-state concentration of Metabolite 1 is six to seven times that of troglitazone and Metabolite 3. In in vivo drug interaction studies, troglitazone has been shown to induce cytochrome P450 CYP3A4 at clinically relevant doses.
Troglitazone has known human metabolites that include (2S,3S,4S,5R)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
A sulfate conjugate metabolite (Metabolite 1) and a quinone metabolite (Metabolite 3) have been detected in the plasma of healthy males. A glucuronide conjugate (Metabolite 2) has been detected in the urine and also in negligible amounts in the plasma. In healthy volunteers and in patients with type 2 diabetes, the steady-state concentration of Metabolite 1 is six to seven times that of troglitazone and Metabolite 3. In in vivo drug interaction studies, troglitazone has been shown to induce cytochrome P450 CYP3A4 at clinically relevant doses. Half Life: 16-34 hours

Wikipedia

Troglitazone

Biological Half Life

16-34 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

A 3D microfluidic liver model for high throughput compound toxicity screening in the OrganoPlate®

Kristin M Bircsak, Richard DeBiasio, Mark Miedel, Alaa Alsebahi, Ryan Reddinger, Anthony Saleh, Tongying Shun, Lawrence A Vernetti, Albert Gough
PMID: 33359578   DOI: 10.1016/j.tox.2020.152667

Abstract

We report the development, automation and validation of a 3D, microfluidic liver-on-a-chip for high throughput hepatotoxicity screening, the OrganoPlate LiverTox™. The model is comprised of aggregates of induced pluripotent stem cell (iPSC)-derived hepatocytes (iHep) seeded in an extracellular matrix in the organ channel and co-cultured with endothelial cells and THP-1 monoblasts differentiated to macrophages seeded in the vascular channel of the 96 well Mimetas OrganoPlate 2-lane. A key component of high throughput screening is automation and we report a protocol to seed, dose, collect and replenish media and add assay reagents in the OrganoPlate 2-lane using a standard laboratory liquid handling robot. A combination of secretome measurements and image-based analysis was used to demonstrate stable 15 day cell viability, albumin and urea secretion. Over the same time-period, CYP3A4 activity increased and alpha-fetoprotein secretion decreased suggesting further maturation of the iHeps. Troglitazone, a clinical hepatotoxin, was chosen as a control compound for validation studies. Albumin, urea, hepatocyte nuclear size and viability staining provided Robust Z'factors > 0.2 in plates treated 72 h with 180 μM troglitazone compared with a vehicle control. The viability assay provided the most robust statistic for a Robust Z' factor = 0.6. A small library of 159 compounds with known liver effects was added to the OrganoPlate LiverTox model for 72 h at 50 μM and the Toxicological Prioritization scores were calculated. A follow up dose-response evaluation of select hits revealed the albumin assay to be the most sensitive in calculating TC
values. This platform provides a robust, novel model which can be used for high throughput hepatotoxicity screening.


Gene Deletion of Calcium-Independent Phospholipase A

Emiko Yoda, Keiko Hachisu, Hiroshi Kuwata, Yoshihito Nakatani, Shuntaro Hara
PMID: 32879212   DOI: 10.1248/bpb.b20-00321

Abstract

Adipogenic differentiation is a complex process by which fibroblast-like undifferentiated cells are converted into cells that accumulate lipid droplets. We here investigated the effect of gene deletion of calcium-independent phospholipase A
γ (iPLA
γ), a membrane-bound PLA
enzyme, on adipogenic differentiation in mice. Since iPLA
γ knockout (KO) mice showed reduced fat volume and weight, we prepared mouse embryonic fibroblasts (MEF) from wild-type (WT) and iPLA
γ KO mice and examined the effect of iPLA
γ deletion on in vitro adipogenic differentiation. iPLA
γ increased during adipogenic differentiation in WT mouse-derived MEFs, and the differentiation was partially abolished in iPLA
γ KO-derived MEFs. In KO-derived MEFs, the inductions of peroxisome proliferator activator receptor γ (PPARγ) and CAAT/enhancer-binding protein α (C/EBPα) were also reduced during adipogenic differentiation, and the reductions in PPARγ and C/EBPα expressions and the defect in adipogenesis were restored by treatment with troglitazone, a PPARγ ligand. These results indicate that iPLA
γ might play a critical role in adipogenic differentiation by regulating PPARγ expression.


Human plasma concentration-time profiles of troglitazone and troglitazone sulfate simulated by in vivo experiments with chimeric mice with humanized livers and semi-physiological pharmacokinetic modeling

Satoshi Ito, Hidetaka Kamimura, Yousuke Yamamoto, Hiroyuki Chijiwa, Takeshi Okuzono, Hiroshi Suemizu, Hiroshi Yamazaki
PMID: 32962912   DOI: 10.1016/j.dmpk.2020.07.004

Abstract

Troglitazone and its major metabolite troglitazone sulfate were intravenously administered to chimeric mice with different ratios of liver replacement by human hepatocytes. Total clearances were converted to hepatic intrinsic clearances normalized to their liver weight, with the assumption that extra-hepatic elimination of these compounds was negligible. These values were plotted against the replacement indices, and postulated values for virtual 100% chimeric mice were assumed to be equivalent to those in humans. Metabolic formation ratio was estimated by comparing AUCs of troglitazone sulfate after separate administration of troglitazone and troglitazone sulfate. Liver to plasma concentration ratios were obtained from direct measurement. These parameters were extrapolated to 100% chimeric mice and subjected to semi-physiological pharmacokinetic modeling using pharmacokinetic parameters for oral administration taken from literature. Our simulated plasma concentration-time profile of troglitazone agreed well with observed values obtained in clinical study. However, the profile of troglitazone sulfate was far below the reported values. Although the possible reasons for this discrepancy remains unsolved, the combination of chimeric mice with semi-physiological PK modeling proved to be a useful tool in understanding the function of each PK parameter in human pharmacokinetics of troglitazone and its conjugated metabolite.


Encapsulation of troglitazone and AVE0991 by gelation microspheres promotes epithelial transformation of adipose-derived stem cells

Ke Tao, Xiaozhi Bai, Dongliang Zhang, Mengdong Liu, Yue Zhang, Fu Han, Xuekang Yang, Juntao Han, Dahai Hu
PMID: 32105703   DOI: 10.1016/j.mcp.2020.101543

Abstract

Deformities in human soft tissue caused by trauma or burn present a difficult problem in plastic surgery. In this study, we encapsulated troglitazone and angiotensin 1-7 mimetic AVE0991 in gelation microspheres with the goal of inducing epithelial transformation for potential applications in tissue reconstruction. After troglitazone or AVE0991 were encapsulated to gelation microspheres, their release kinetics and bioactivity were examined. Surface morphology and diameter of the gelation microspheres were evaluated using light microscopy. The release of the drugs was assessed in the presence of human adipose-derived stem cells (ADSCs). Treatment with troglitazone microspheres increased cell viability and activated the β-catenin in ADSCs. Moreover, the AVE0991 microspheres also increased cell viability and C-myc expression of ADSCs. These results showed that troglitazone and AVE0991 microspheres promoted the activity of ADSCs. Furthermore, ADSCs were co-treated with troglitazone and AVE0991 microspheres. Western blot and immunofluorescent staining showed that co-treatment with troglitazone and AVE0991 microspheres elevated the expression of epithelialization associated protein CK14 in ADSCs. In conclusion, our findings indicate that microspheres with troglitazone and AVE0991 can significantly improve the viability and epithelialization of ADSCs, which provides a new approach for the construction of tissue-engineered skin.


Troglitazone, a Selective Ligand for PPARγ, Induces Cell-cycle Arrest in Human Oral SCC Cells

Masahiro Saito, Yuki Fujita, Nobuyuki Kuribayashi, Daisuke Uchida, Yuske Komiyama, Chonji Fukumoto, Tomonori Hasegawa, Hitoshi Kawamata
PMID: 32132021   DOI: 10.21873/anticanres.14066

Abstract

We attempted to clarify the role of Peroxisome proliferator-activated receptor γ (PPARγ) and its ligand, troglitazone (TRO) on oral squamous cell carcinoma (SCC).
The expression of PPARγ gene was examined in 47 human oral SCC tissues and two human oral SCC cell lines, CA9-22 and HSC-4. The effects of TRO on the growth and cell-cycle progression of human oral SCC cells were examined.
PPARγ mRNA was detected in 20 of 47 oral SCC tissues and two human oral SCC cells. TRO significantly suppressed the growth of the cells, but did not induce apoptosis. CA9-22 cells treated with TRO showed an increased fraction in the G
phase and decreased fractions in the S and G
-M phases.
TRO did not induce apoptosis in oral SCC cells, but did inhibit the growth of the cells by arresting the cell cycle at G
phase.


Troglitazone exerts metabolic and antitumor effects on T47D breast cancer cells by suppressing mitochondrial pyruvate availability

Kyung-Ho Jung, Jin Hee Lee, Jin-Won Park, Seung-Hwan Moon, Young Seok Cho, Kyung-Han Lee
PMID: 31894283   DOI: 10.3892/or.2019.7436

Abstract

The aim of the present study was to investigate the metabolic and anticancer effects of troglitazone (TGZ) with a focus on the potential role of mitochondrial pyruvate utilization. 2‑Deoxyglucose (2‑DG) was more cytotoxic in CT26 cancer cells compared with T47D cells, despite a smaller suppression of glucose uptake. On the other hand, TGZ caused a more prominent shift to glycolytic metabolism and was more cytotoxic in T47D cells. Both effects of TGZ on T47D cells were dose‑dependently reversed by addition of methyl pyruvate (mPyr), indicating suppression of mitochondrial pyruvate availability. Furthermore, UK5099, a specific mitochondrial pyruvate carrier inhibitor, closely simulated the metabolic and antitumor effects of TGZ and their reversal by mPyr. This was accompanied by a substantial reduction of activated p70S6K. In CT26 cells, UK5099 did not reduce activated p70S6K and only modestly decreased cell proliferation. In these cells, combining glutamine restriction with UK5099 further increased glucose uptake and completely suppressed cell proliferation. Thus, TGZ‑mediated inhibition of mitochondrial pyruvate utilization is an effective treatment for cancer cells that are more dependent on mitochondrial glucose metabolism. By contrast, cancer cells that are more glycolysis‑dependent may require suppression of glutamine utilization in addition to blocking mitochondrial pyruvate availability for a full antitumor effect.


3'Pool-seq: an optimized cost-efficient and scalable method of whole-transcriptome gene expression profiling

Gabriel Sholder, Thomas A Lanz, Robert Moccia, Jie Quan, Estel Aparicio-Prat, Robert Stanton, Hualin S Xi
PMID: 31959126   DOI: 10.1186/s12864-020-6478-3

Abstract

The advent of Next Generation Sequencing has allowed transcriptomes to be profiled with unprecedented accuracy, but the high costs of full-length mRNA sequencing have posed a limit on the accessibility and scalability of the technology. To address this, we developed 3'Pool-seq: a simple, cost-effective, and scalable RNA-seq method that focuses sequencing to the 3'-end of mRNA. We drew from aspects of SMART-seq, Drop-seq, and TruSeq to implement an easy workflow, and optimized parameters such as input RNA concentrations, tagmentation conditions, and read depth specifically for bulk-RNA.
Thorough optimization resulted in a protocol that takes less than 12 h to perform, does not require custom sequencing primers or instrumentation, and cuts over 90% of the costs associated with TruSeq, while still achieving accurate gene expression quantification (Pearson's correlation coefficient with ERCC theoretical concentration r = 0.96) and differential gene detection (ROC analysis of 3'Pool-seq compared to TruSeq AUC = 0.921). The 3'Pool-seq dual indexing scheme was further adapted for a 96-well plate format, and ERCC spike-ins were used to correct for potential row or column pooling effects. Transcriptional profiling of troglitazone and pioglitazone treatments at multiple doses and time points in HepG2 cells was then used to show how 3'Pool-seq could distinguish the two molecules based on their molecular signatures.
3'Pool-seq can accurately detect gene expression at a level that is on par with TruSeq, at one tenth of the total cost. Furthermore, its unprecedented TruSeq/Nextera hybrid indexing scheme and streamlined workflow can be applied in several different formats, including 96-well plates, which allows users to thoroughly evaluate biological systems under several conditions and timepoints. Care must be taken regarding experimental design and plate layout such that potential pooling effects can be accounted for and corrected. Lastly, further studies using multiple sets of ERCC spike-ins may be used to simulate differential gene expression in a system with known ground-state values.


Activation of PPARγ and inhibition of cell proliferation reduces key proteins associated with the basal subtype of bladder cancer in As3+-transformed UROtsa cells

Aaron A Mehus, Nicholas Bergum, Peter Knutson, Swojani Shrestha, Xu Dong Zhou, Scott H Garrett, Donald A Sens, Mary Ann Sens, Seema Somji
PMID: 32822399   DOI: 10.1371/journal.pone.0237976

Abstract

Environmental exposure to arsenite (As3+) has a strong association with the development of human urothelial cancer (UC) and is the 5th most common cancer in men and the 12th most common cancer in women. Muscle invasive urothelial cancer (MIUC) are grouped into basal or luminal molecular subtypes based on their gene expression profile. The basal subtype is more aggressive and can be associated with squamous differentiation, characterized by high expression of keratins (KRT1, 5, 6, 14, and 16) and epidermal growth factor receptor (EGFR) within the tumors. The luminal subtype is less aggressive and is predominately characterized by elevated gene expression of peroxisome proliferator-activated receptor- gamma (PPARγ) and forkhead box protein A1 (FOXA1). We have previously shown that As3+-transformed urothelial cells (As-T) exhibit a basal subtype of UC expressing genes associated with squamous differentiation. We hypothesized that the molecular subtype of the As-T cells could be altered by inducing the expression of PPARγ and/or inhibiting the proliferation of the cells. Non-transformed and As-T cells were treated with Troglitazone (TG, PPARG agonist, 10 μM), PD153035 (PD, an EGFR inhibitor, 1 μM) or a combination of TG and PD for 3 days. The results obtained demonstrate that treatment of the As-T cells with TG upregulated the expression of PPARγ and FOXA1 whereas treatment with PD decreased the expression of some of the basal keratins. However, a combined treatment of TG and PD resulted in a consistent decrease of several proteins associated with the basal subtype of bladder cancers (KRT1, KRT14, KRT16, P63, and TFAP2A). Our data suggests that activation of PPARγ while inhibiting cell proliferation facilitates the regulation of genes involved in maintaining the luminal subtype of UC. In vivo animal studies are needed to address the efficacy of using PPARγ agonists and/or proliferation inhibitors to reduce tumor grade/stage of MIUC.


Peroxisome proliferator-activated receptor gamma blunts endothelin-1-mediated contraction of the uterine artery in a murine model of high-altitude pregnancy

Sydney L Lane, Alexandrea S Doyle, Elise S Bales, Julie A Houck, Ramón A Lorca, Lorna G Moore, Colleen G Julian
PMID: 31970838   DOI: 10.1096/fj.201902264RR

Abstract

The environmental hypoxia of high altitude (HA) increases the incidence of intrauterine growth restriction (IUGR) approximately threefold. The peroxisome proliferator-activated receptor γ (PPAR-γ), a ligand-activated nuclear receptor that promotes vasorelaxation by increasing nitric oxide and downregulating endothelin-1 (ET-1) production, has been implicated in IUGR. Based on our prior work indicating that pharmacologic activation of the PPARγ pathway protects against hypoxia-associated IUGR, we used an experimental murine model to determine whether such effects may be attributed to vasodilatory effects in the uteroplacental circulation. Using wire myography, ex vivo vasoreactivity studies were conducted in uterine arteries (UtA) isolated from pregnant mice exposed to hypoxia or normoxia from gestational day 14.5 to 18.5. Exposure to troglitazone, a high-affinity PPARγ agonist-induced vasorelaxation in UtA preconstricted with phenylephrine, with HA-UtA showing increased sensitivity. Troglitazone blunted ET-1-induced contraction of UtA in hypoxic and normoxic dams equivalently. Immunohistological analysis revealed enhanced staining for ET-1 receptors in the placental labyrinthine zone in hypoxic compared to normoxic dams. Our results suggest that pharmacologic PPAR-γ activation, via its vasoactive properties, may protect the fetal growth under hypoxic conditions by improving uteroplacental perfusion and thereby justify further investigation into PPARγ as a therapeutic target for IUGR in pregnancies complicated by hypoxia.


Explore Compound Types